Product packaging for 1-Iodoundecane(Cat. No.:CAS No. 4282-44-4)

1-Iodoundecane

Cat. No.: B118513
CAS No.: 4282-44-4
M. Wt: 282.2 g/mol
InChI Key: FKUQOQPBCHJHAP-UHFFFAOYSA-N
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Description

1-Iodoundecane is one of the volatile constituent of urine of a normal male mice. The reaction of this compound with fluoride sources has been investigated.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23I B118513 1-Iodoundecane CAS No. 4282-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUQOQPBCHJHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063394
Record name Undecane, 1-iodo-
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Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-44-4
Record name Undecyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecane, 1-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 1-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecane, 1-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Iodoundecane from 1-Undecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-iodoundecane from 1-undecanol, a key transformation in the preparation of various intermediates for research and drug development. This compound serves as a versatile building block, enabling the introduction of an eleven-carbon alkyl chain in the synthesis of complex organic molecules. This document details two robust and widely applicable synthetic methodologies, presenting quantitative data, comprehensive experimental protocols, and a visual representation of the synthetic workflows.

Core Synthetic Strategies

The conversion of the primary alcohol, 1-undecanol, to the corresponding alkyl iodide, this compound, can be efficiently achieved through two principal methods:

  • One-Pot Iodination using Triphenylphosphine and Iodine: This method, a variation of the Appel reaction, offers a direct and high-yielding conversion of the alcohol to the iodide in a single step.

  • Two-Step Finkelstein-Type Reaction: This approach involves the initial activation of the alcohol by converting it to a sulfonate ester, such as a tosylate, followed by a nucleophilic substitution with an iodide salt.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary methods discussed in this guide, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Triphenylphosphine & IodineMethod 2: Finkelstein-Type (via Tosylate)
Starting Material 1-Undecanol1-Undecanol
Key Reagents Triphenylphosphine, Iodine, Imidazole1. p-Toluenesulfonyl chloride, Pyridine2. Sodium Iodide
Solvent(s) Dichloromethane1. Dichloromethane2. Acetone
Reaction Temperature Room Temperature1. 0 °C to Room Temperature2. Reflux
Reaction Time ~1.5 hours1. ~4-6 hours2. ~4 hours
Reported Yield High (approaching 99%)High (typically >85% over two steps)
Workup/Purification Aqueous quench, filtration, silica plugAqueous workup, extraction, crystallization/chromatography

Experimental Protocols

Method 1: One-Pot Iodination using Triphenylphosphine and Iodine

This protocol is adapted from a procedure for the synthesis of 1-iodododecane and is expected to provide a high yield of this compound.

Materials:

  • 1-Undecanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Hexanes

  • Pentane

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 1-undecanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add imidazole (1.3 eq) and triphenylphosphine (1.3 eq).

  • To the stirred solution, add iodine (1.3 eq) portion-wise. The reaction is exothermic and the solution will turn dark brown.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by passing it through a plug of silica gel, eluting with hexanes. Further purification can be achieved by recrystallization from pentane at low temperature to yield pure this compound.

Method 2: Two-Step Finkelstein-Type Reaction via Undecyl Tosylate

This method involves two distinct chemical transformations: the formation of undecyl tosylate and its subsequent conversion to this compound.

Part A: Synthesis of Undecyl Tosylate

Materials:

  • 1-Undecanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), dry

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-undecanol (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield undecyl tosylate, which can often be used in the next step without further purification.

Part B: Synthesis of this compound from Undecyl Tosylate

Materials:

  • Undecyl Tosylate (from Part A)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, dry

  • Pentane

  • 10% aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve undecyl tosylate (1.0 eq) in dry acetone.

  • Add anhydrous sodium iodide (1.2 eq) to the solution.

  • Heat the mixture to a gentle reflux and maintain for 4 hours. A precipitate of sodium tosylate will form.

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between pentane and a 10% aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow and chemical transformations described in this guide.

Synthesis_Workflow cluster_method1 Method 1: One-Pot Iodination cluster_method2 Method 2: Finkelstein-Type Reaction Start1 1-Undecanol Reaction1 React with PPh3, I2, Imidazole in DCM Start1->Reaction1 Workup1 Aqueous Workup & Quench Reaction1->Workup1 Purification1 Silica Plug / Recrystallization Workup1->Purification1 End1 This compound Purification1->End1 Start2 1-Undecanol Tosylation React with TsCl, Pyridine in DCM Start2->Tosylation Intermediate Undecyl Tosylate Tosylation->Intermediate Finkelstein React with NaI in Acetone Intermediate->Finkelstein Workup2 Aqueous Workup & Extraction Finkelstein->Workup2 Purification2 Distillation / Chromatography Workup2->Purification2 End2 This compound Purification2->End2

Caption: Comparative workflow of the one-pot and two-step syntheses of this compound.

Signaling_Pathways cluster_pathway1 Method 1: Appel-Type Reaction Pathway cluster_pathway2 Method 2: Finkelstein-Type Pathway R_OH 1-Undecanol Oxyphosphonium [R-O-PPh3]+I- R_OH->Oxyphosphonium + [Ph3P-I]+I- PPh3_I2 PPh3 + I2 Phosphonium_Iodide [Ph3P-I]+I- PPh3_I2->Phosphonium_Iodide R_I This compound Oxyphosphonium->R_I SN2 attack by I- Ph3PO Triphenylphosphine oxide Oxyphosphonium->Ph3PO R_OH2 1-Undecanol R_OTs Undecyl Tosylate R_OH2->R_OTs + TsCl, Pyridine TsCl TsCl TsCl->R_OTs R_I2 This compound R_OTs->R_I2 + NaI (SN2) NaOTs Sodium Tosylate R_OTs->NaOTs + NaI NaI NaI NaI->R_I2

Caption: Reaction pathways for the synthesis of this compound via two distinct methods.

physical and chemical properties of 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodoundecane

Introduction

This compound (CAS No. 4282-44-4) is a linear alkyl iodide with the chemical formula CH₃(CH₂)₁₀I.[1][2] As a member of the halogenated alkane family, it serves as a valuable intermediate in organic synthesis and a research chemical.[3] Its utility stems from the reactivity of the carbon-iodine bond, which is susceptible to nucleophilic substitution and the formation of organometallic reagents. This document provides a comprehensive overview of the , detailed experimental protocols, and safety information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a liquid at room temperature.[1][2] It is generally insoluble in water but soluble in common organic solvents, a characteristic typical of long-chain alkyl halides.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below. It should be noted that there is a discrepancy in the reported melting point values across different suppliers.

PropertyValueReference(s)
CAS Number 4282-44-4[1][2][3][4][5]
Molecular Formula C₁₁H₂₃I[3][4][5]
Molecular Weight 282.20 g/mol [1][2][3][4]
Appearance Liquid[1][2]
Boiling Point 125-130 °C @ 5 mmHg[1][2][6][7]
Melting Point -15.99 °C / 2 °C[6][7]
Density 1.22 g/mL at 25 °C[1][2][6][8]
Refractive Index (n₂₀/D) 1.4849[1][2][7]
Flash Point 113 °C (235.4 °F) - closed cup[1]
LogP 6.40[5]
Chemical Reactivity

The primary site of reactivity in this compound is the C-I bond. The iodine atom is a good leaving group, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This allows this compound to readily participate in nucleophilic substitution reactions (Sₙ2), where the iodide is replaced by a variety of functional groups. It can also be used to form Grignard reagents by reacting with magnesium metal, creating a powerful carbon-based nucleophile for forming new carbon-carbon bonds.

G cluster_reactants Reactants cluster_products Products r1 This compound (CH₃(CH₂)₁₀I) p1 Substituted Undecane (CH₃(CH₂)₁₀Nu) r1->p1 Sₙ2 Attack p2 Iodide Ion (I⁻) r1->p2 Leaving Group r2 Nucleophile (Nu⁻) r2->p1

Caption: Nucleophilic substitution (Sₙ2) reaction of this compound.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectroscopy TypeData SummaryReference(s)
Mass Spectrometry (MS) Electron ionization mass spectra are available for review in the NIST WebBook.[9][9]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available from various sources, showing characteristic C-H stretching and bending vibrations for the alkyl chain.[4][4]
Gas Chromatography (GC) Retention index data is available for both polar and non-polar columns, which is useful for analytical method development.[4][10][4][10]

Experimental Protocols

Synthesis of this compound via Appel Reaction

A common method for synthesizing this compound is from its corresponding alcohol, 1-undecanol, using iodine and triphenylphosphine in a procedure analogous to the Appel reaction.

Materials:

  • 1-Undecanol

  • Triphenylphosphine (P(C₆H₅)₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Silica gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1-undecanol (1.0 eq).

  • Dilute the alcohol with anhydrous dichloromethane.

  • Add imidazole (1.3 eq), triphenylphosphine (1.3 eq), and iodine (1.3 eq) to the stirred solution. The reaction is exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize excess iodine.

  • Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like hexanes.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via silica gel chromatography, eluting with hexanes, to obtain pure this compound.

G start Start: 1-Undecanol, PPh₃, I₂, Imidazole in DCM react Stir at Room Temp (Monitor by TLC) start->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Hexanes quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate purify Purify via Silica Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method: HPLC Analysis

This compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[5]

Column: Newcrom R1 or equivalent C18 column.[5] Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5] Detection: UV detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS). Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities.[5]

Safety and Handling

This compound is classified as an irritant.[4] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information
PictogramGHS CodeHazard StatementReference(s)
GHS07H315Causes skin irritation[1][4]
GHS07H319Causes serious eye irritation[1][4]
GHS07H335May cause respiratory irritation[1][4]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1] Storage: Keep in a dark place, sealed in a dry, room temperature environment.[11] Some suppliers provide it stabilized with copper.[4]

References

An In-depth Technical Guide to 1-Iodoundecane: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a core reference for researchers, scientists, and professionals in drug development, providing essential physicochemical data for 1-Iodoundecane.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 4282-44-4[1][2][3][4]
Molecular Weight 282.20 g/mol [1][4][5][6]
Molecular Formula C11H23I[1][2][3]

Visualization of Core Properties

The following diagram illustrates the direct association between the chemical compound and its key identifiers.

G This compound This compound CAS Number CAS Number This compound->CAS Number Molecular Weight Molecular Weight This compound->Molecular Weight 4282-44-4 4282-44-4 CAS Number->4282-44-4 282.20 g/mol 282.20 g/mol Molecular Weight->282.20 g/mol

Caption: Relationship between this compound and its primary identifiers.

Experimental Protocols

This document focuses on the fundamental physicochemical properties of this compound, for which experimental protocols for determination are standardized and widely available in chemical literature. For instance, molecular weight is typically determined by mass spectrometry.[2] The CAS number is a unique identifier assigned by the Chemical Abstracts Service.

References

Spectroscopic Profile of 1-Iodoundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-iodoundecane, a valuable intermediate in organic synthesis and drug discovery. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the undecyl chain. The chemical shifts are influenced by the electronegativity of the iodine atom, which deshields the adjacent methylene protons.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~3.19Triplet~7.0I-CH₂-
~1.82Quintet~7.2I-CH₂-CH₂-
~1.26Multiplet--(CH₂)₈-
~0.88Triplet~6.8-CH₃

Note: Predicted values based on data for homologous 1-iodoalkanes. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom directly bonded to the iodine atom experiences a significant upfield shift compared to a typical alkane chain.

Chemical Shift (δ) (ppm)Assignment
~33.7I-CH₂-
~31.9I-CH₂-CH₂-
~29.5-(CH₂)₇-
~22.7-CH₂-CH₃
~14.1-CH₃
~7.3I-CH₂-

Note: Predicted values based on data for homologous 1-iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H stretch (asymmetric, -CH₂-)
2853StrongC-H stretch (symmetric, -CH₂-)
1465MediumC-H bend (-CH₂- scissoring)
~1200-1250Medium-WeakCH₂ wagging
~590MediumC-I stretch
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

m/zRelative Intensity (%)Proposed Fragment
282Low[M]⁺ (Molecular Ion)
155Moderate[M - I]⁺
127Low[I]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: Varian A-60 NMR Spectrometer or equivalent.[1]

  • ¹H NMR:

    • Spectrometer frequency: 60 MHz.

    • Number of scans: 16.

    • Relaxation delay: 1.0 s.

    • Pulse width: 30°.

  • ¹³C NMR:

    • Spectrometer frequency: 15 MHz.

    • Number of scans: 1024.

    • Relaxation delay: 2.0 s.

    • Pulse width: 45°.

    • Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • A drop of neat this compound is placed on the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).[1]

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR).[1]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any potential impurities.

  • Ionization is achieved by electron impact (EI) with a standard energy of 70 eV.

Instrumentation and Data Acquisition:

  • Instrument: GC-MS system.

  • GC Column: A nonpolar capillary column (e.g., DB-1 or equivalent) is typically used.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) % Transmittance IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

The Solubility of 1-Iodoundecane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodoundecane, a long-chain haloalkane utilized in various chemical syntheses. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility behavior based on fundamental chemical principles. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine its solubility in solvents relevant to their specific applications.

Core Concepts and Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1] this compound possesses a dual nature in terms of its molecular structure: a long, nonpolar undecane chain and a terminal, polarizable iodine atom.

The dominant feature of the this compound molecule is its 11-carbon alkyl chain, which is nonpolar and lipophilic. This extensive hydrocarbon tail dictates that the primary intermolecular interactions are van der Waals forces. Consequently, this compound is expected to be readily soluble in nonpolar organic solvents that also exhibit van der Waals forces as their principal intermolecular attraction.[2][3] Such solvents include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).

The carbon-iodine bond introduces a degree of polarity to the molecule due to the difference in electronegativity between carbon and iodine. However, this polarity is relatively weak and localized to one end of the long nonpolar chain.[4] While this terminal polar group may allow for some interaction with polar solvents, the overall nonpolar character of the molecule is expected to limit its solubility in highly polar solvents, particularly those capable of strong hydrogen bonding, such as water. In polar aprotic solvents (e.g., acetone, ethyl acetate), which have dipole-dipole interactions, this compound is likely to exhibit moderate solubility.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for handling, storage, and for the design of solubility experiments.

PropertyValueReference
Molecular Formula C₁₁H₂₃I[2][3][5]
Molecular Weight 282.20 g/mol [2][3][5]
CAS Number 4282-44-4[2][3][5]
Appearance Liquid[2]
Boiling Point 125-130 °C at 5 mmHg[2]
Density 1.22 g/mL at 25 °C[2]
Refractive Index n20/D 1.4849[2]

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the principle of preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.[6][7][8]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical or HPLC grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Thermostatically controlled water bath or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

  • Volumetric flasks and pipettes (Class A)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a suitable detector (GC-FID or GC-MS), or a UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved liquid this compound is crucial to ensure that the solution is saturated.

    • To each vial, add a known volume or mass of the selected organic solvent.

    • Securely cap the vials to prevent any loss of solvent due to evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved this compound to settle to the bottom of the vials for a period of at least 2 hours, while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the experimental temperature. This is to avoid any temperature-induced precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic, undissolved droplets of this compound.

    • Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC) to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations to create a calibration curve.

    • The concentration of this compound in the saturated solution can be calculated from the concentration of the diluted sample and the dilution factor.

3. Data Presentation and Analysis:

  • The solubility should be reported in standard units such as grams of solute per 100 mL of solvent ( g/100 mL), moles of solute per liter of solution (mol/L), or mole fraction.

  • The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

  • The temperature at which the solubility was determined must be clearly stated.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 equil3 Cease agitation and allow to settle equil2->equil3 sample1 Withdraw supernatant equil3->sample1 sample2 Filter with syringe filter sample1->sample2 sample3 Dilute to known volume sample2->sample3 analysis Analyze concentration (e.g., GC) sample3->analysis data1 Calculate solubility analysis->data1 data2 Repeat for statistical validity data1->data2

Caption: Experimental workflow for the determination of this compound solubility.

logical_relationship substance This compound (Solute) saturated_solution Saturated Solution (Equilibrium) substance->saturated_solution dissolves in solvent Organic Solvent solvent->saturated_solution acts as analysis Concentration Analysis saturated_solution->analysis is sampled for solubility Quantitative Solubility Data analysis->solubility yields

References

The Carbon-Iodine Bond in 1-Iodoundecane: A Gateway to Complex Molecules for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond, particularly in long-chain iodoalkanes like 1-iodoundecane, represents a highly versatile and reactive functional group in modern organic synthesis. Its unique properties make it an invaluable building block for the construction of complex molecular architectures, with significant applications in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the chemical reactivity of the C-I bond in this compound, focusing on its physicochemical properties, reactivity in key transformations, and its role in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

This compound is a colorless to light-yellow liquid at room temperature, characterized by a long, hydrophobic undecyl chain and a highly reactive terminal iodine atom. These structural features dictate its physical and chemical behavior, particularly its solubility in organic solvents and its utility as a synthetic intermediate.[1][2]

PropertyValueReference
Molecular Formula C₁₁H₂₃I[2][3]
Molecular Weight 282.20 g/mol [2][4]
CAS Number 4282-44-4[2][4]
Boiling Point 125-130 °C at 5 mmHg[3]
Melting Point 2 °C[3]
Density 1.22 g/mL at 25 °C
Refractive Index (n20/D) 1.4849

The Carbon-Iodine Bond: A Locus of High Reactivity

The C-I bond is the weakest among the carbon-halogen bonds, a characteristic that underpins the high reactivity of this compound.[5] This low bond dissociation energy facilitates bond cleavage, making the iodide ion an excellent leaving group in a variety of chemical transformations.

BondApproximate Bond Dissociation Energy (kJ/mol)Reference
C-F~485
C-Cl~339
C-Br~285[5]
C-I ~240 [5]

This inherent reactivity makes this compound a preferred substrate for reactions requiring facile substitution or coupling, often proceeding under milder conditions and with higher yields compared to its chloro- and bromo-alkane counterparts.

Key Chemical Transformations of the C-I Bond

The reactivity of the C-I bond in this compound is harnessed in several fundamental organic reactions, each providing a pathway to diverse molecular structures.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl iodide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the iodide ion and an inversion of stereochemistry if the carbon were chiral.[6]

Relative Sₙ2 Reaction Rates of Primary Haloalkanes with Azide

Substrate (Proxy)Leaving GroupRelative Rate Constant (k_rel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻1,000
1-ChlorobutaneCl⁻200

Data is illustrative of the established reactivity trend for primary alkyl halides in Sₙ2 reactions.[6]

Experimental Protocol: Kinetic Analysis of Sₙ2 Reaction of an Iodoalkane

This protocol outlines a general procedure for determining the second-order rate constant of an Sₙ2 reaction between an iodoalkane (such as this compound) and a nucleophile (e.g., sodium azide) using NMR spectroscopy.[7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium azide in the chosen deuterated solvent.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In an NMR tube, mix the reactant solutions to achieve the desired initial concentrations.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals corresponding to a proton on the α-carbon of this compound and the corresponding proton in the product.

  • Calculate the concentrations of the reactants and products at each time point.

  • Plot the appropriate function of concentration versus time (e.g., 1/([Reactant]) for a second-order reaction) to determine the rate constant from the slope of the line.

Diagram of an Sₙ2 Reaction Workflow

G prep Prepare Stock Solutions (this compound & Nucleophile) mix Mix Reactants in NMR Tube prep->mix nmr Acquire Time-Resolved NMR Spectra mix->nmr process Process Spectra & Integrate Peaks nmr->process plot Plot Concentration vs. Time process->plot calc Calculate Rate Constant plot->calc

Caption: Generalized workflow for a kinetic study of an Sₙ2 reaction.

Carbon-Carbon Bond Forming Reactions

The C-I bond of this compound serves as a versatile handle for constructing new carbon-carbon bonds, a cornerstone of complex molecule synthesis.

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, undecylmagnesium iodide. This organometallic species is a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.

Experimental Protocol: Formation of Undecylmagnesium Iodide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine (as an activator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Flame-dry all glassware and assemble the apparatus under an inert atmosphere.

  • Place magnesium turnings and a crystal of iodine in the flask.

  • Dissolve this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish, cloudy solution is the Grignard reagent and is typically used immediately in the subsequent reaction.

Diagram of Grignard Reagent Formation

G start This compound + Mg intermediate [Undecyl Radical + MgI] start->intermediate Single Electron Transfer product Undecylmagnesium Iodide intermediate->product Radical Recombination

Caption: Simplified mechanism of Grignard reagent formation.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. The high reactivity of the C-I bond allows these reactions to often proceed under mild conditions.

  • Suzuki Coupling: Couples the alkyl iodide with an organoboron compound.

  • Heck Coupling: Couples the alkyl iodide with an alkene.

  • Sonogashira Coupling: Couples the alkyl iodide with a terminal alkyne.

Experimental Protocol: Generalized Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.

  • Upon completion, work up the reaction by removing the solvent, extracting the product with an organic solvent, and washing with aqueous solutions to remove salts.

  • Purify the crude product by column chromatography.

Diagram of a General Cross-Coupling Catalytic Cycle

G Pd0 Pd(0)L_n PdII_RX R-Pd(II)-I(L_n) Pd0->PdII_RX Oxidative Addition (R-I) PdII_R_Rprime R-Pd(II)-R'(L_n) PdII_RX->PdII_R_Rprime Transmetalation (R'-M) PdII_R_Rprime->Pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Elimination Reactions

Under appropriate conditions, typically in the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form undecene. The primary mechanism for a primary alkyl halide like this compound is the E2 (bimolecular elimination) mechanism, which is a concerted process.

The E2 reaction competes with the Sₙ2 reaction. To favor elimination, conditions such as the use of a sterically hindered, strong base (e.g., potassium tert-butoxide), high temperatures, and a less polar solvent are typically employed.

Diagram of the E2 Elimination Mechanism

G reactants Base⁻ + H-CH(R)-CH₂-I transition [Base---H---CH(R)---CH₂---I]⁻ reactants->transition products Base-H + R-CH=CH₂ + I⁻ transition->products

Caption: The concerted E2 elimination mechanism.

Role in the Synthesis of Bioactive Molecules and in Chemical Signaling

The long alkyl chain and reactive iodine atom of this compound make it a valuable precursor in the synthesis of various bioactive molecules. While its direct incorporation into marketed drugs is not widely documented, its utility lies in the synthesis of complex intermediates and analogs of natural products.

A notable and direct biological role of this compound is its function as a pheromone. It has been identified as an estrus-indicating urinary chemosignal in bovine (Bos taurus).[8] The presence of this compound in the urine of female cattle acts as a chemical signal that attracts bulls and elicits mating behavior.[8] This discovery highlights a fascinating intersection of simple organic molecules and complex biological signaling pathways.

G cow Estrus Cow urine Urine containing This compound cow->urine Excretion bull Bull urine->bull Olfactory Detection behavior Mating Behavior bull->behavior Behavioral Response

References

1-Iodoundecane as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodoundecane as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃(CH₂)₁₀I) is a linear alkyl iodide that serves as a versatile and valuable precursor in organic synthesis. Its utility stems from the presence of a terminal iodine atom on an eleven-carbon saturated chain. The carbon-iodine bond is relatively weak and highly polarizable, making the iodide an excellent leaving group in a variety of reactions. This reactivity allows for the facile introduction of the undecyl group onto diverse molecular scaffolds.

In the realm of drug development and material science, the incorporation of a long alkyl chain like the undecyl group can significantly alter the physicochemical properties of a molecule. It notably increases lipophilicity, which can enhance a compound's ability to traverse biological membranes or interact with hydrophobic pockets within biological targets. This guide provides a comprehensive overview of this compound's properties, synthesis, and its application in key synthetic transformations, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValue
Molecular Formula C₁₁H₂₃I[1][2]
Molecular Weight 282.20 g/mol [1]
CAS Number 4282-44-4[1]
Appearance Liquid
Boiling Point 125-130 °C at 5 mmHg[2]
Melting Point 2 °C[2]
Density 1.22 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.4849[2]

Synthesis of this compound

This compound can be efficiently synthesized from its corresponding alcohol, 1-undecanol, through a mild iodination reaction, commonly employing iodine and triphenylphosphine. This method is widely applicable for converting primary alcohols to primary alkyl iodides.

Experimental Protocol: Synthesis from 1-Undecanol

This protocol is based on the well-established Appel reaction conditions for the conversion of alcohols to alkyl iodides.

Materials:

  • 1-Undecanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of Phosphonium Iodide: Cool the solution in an ice bath. Add iodine (1.1 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.

  • Addition of Alcohol: Dissolve 1-undecanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color of excess iodine disappears.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

G Workflow: Synthesis of this compound reagents 1. Dissolve PPh₃ in CH₂Cl₂ 2. Add I₂ to form adduct alcohol Add 1-Undecanol in CH₂Cl₂ reagents->alcohol reaction Stir at Room Temperature (2-4 hours) alcohol->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench extract Separate Layers Wash with H₂O & Brine quench->extract dry Dry over MgSO₄ Filter extract->dry purify Concentrate & Purify (Vacuum Distillation) dry->purify product Pure this compound purify->product

Caption: Synthesis of this compound from 1-Undecanol.

Key Reactions Utilizing this compound

The reactivity of this compound makes it a prime substrate for introducing the undecyl chain in various synthetic contexts.

Nucleophilic Substitution (SN2) Reactions

The carbon-iodine bond in this compound is susceptible to attack by a wide range of nucleophiles. As a primary alkyl iodide, it readily undergoes SN2 reactions. The iodide ion is an excellent leaving group, leading to faster reaction rates compared to its bromo and chloro analogs.[3]

General SN2 Reaction Pathway: The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of stereochemistry (though not relevant for the achiral center in this compound) and displacement of the iodide ion.[3][4][5]

A classic and highly effective SN2 reaction is the Williamson ether synthesis, used to prepare both symmetrical and unsymmetrical ethers.[4][6][7] this compound is an excellent electrophile for this reaction.

Experimental Protocol: Synthesis of an Undecyl Ether

Materials:

  • An alcohol or phenol (1.0 equivalent)

  • This compound (1.2 equivalents)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)[4]

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Alkoxide Formation: In a dry, inert-atmosphere flask, dissolve the alcohol or phenol in the anhydrous solvent. Add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide/phenoxide.

  • Nucleophilic Attack: Add this compound to the solution.

  • Reaction: Heat the reaction mixture (typically 50-100 °C) and stir for 1-8 hours, monitoring by TLC.[4]

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the resulting ether by column chromatography or distillation.

G Pathway: Williamson Ether Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus RO_minus_2 Alkoxide (R-O⁻) Iodoundecane This compound (C₁₁H₂₃-I) Ether Undecyl Ether (R-O-C₁₁H₂₃) Iodoundecane->Ether I_minus Iodide Ion (I⁻) Ether->I_minus Displacement RO_minus_2->Ether SN2 Attack

Caption: Williamson Ether Synthesis using this compound.
Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, undecylmagnesium iodide (CH₃(CH₂)₁₀MgI).[8][9] This organometallic compound is a powerful nucleophile and a strong base, widely used for creating new carbon-carbon bonds.

Experimental Protocol: Formation of Undecylmagnesium Iodide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an activator)[8][9]

  • Three-necked flask, reflux condenser, dropping funnel, and gas inlet for inert atmosphere.

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and assembled while hot under a stream of inert gas (argon or nitrogen).[8]

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask. The iodine helps activate the magnesium surface by reacting with the passivating magnesium oxide layer.[9][10][11]

  • Initiation: Add a small amount of anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

G Logical Flow: Grignard Reagent Synthesis & Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile Iodoundecane This compound Grignard Undecylmagnesium Iodide (C₁₁H₂₃MgI) Iodoundecane->Grignard Mg Mg turnings (activated with I₂) Mg->Grignard Solvent Anhydrous Ether Solvent->Grignard Grignard_reagent C₁₁H₂₃MgI Electrophile Electrophile (e.g., Aldehyde, Ketone) Intermediate Magnesium Alkoxide Intermediate Electrophile->Intermediate Grignard_reagent->Intermediate Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Product Alcohol Product Workup->Product

Caption: Formation and subsequent reaction of a Grignard reagent.
Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. While primary alkyl halides like this compound can be challenging substrates due to potential side reactions like β-hydride elimination, modern catalysis has developed systems to effectively couple them.[12] The high reactivity of the C-I bond makes this compound a better substrate than other alkyl halides.[13]

This reaction couples an organoboron compound with an organic halide.[14] For this compound, this typically involves its reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • Setup: To a flask, add the arylboronic acid, the base, and the palladium catalyst.

  • Degassing: Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.

  • Addition: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

The Sonogashira coupling traditionally joins terminal alkynes with aryl or vinyl halides.[15][16][17] While direct coupling with unactivated alkyl halides is challenging, specialized conditions and catalyst systems have been developed to facilitate this transformation, often requiring specific ligands to prevent side reactions.[12][18]

Generalized Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) co-catalyst (3-10 mol%)[17]

  • Amine base and solvent (e.g., triethylamine or diisopropylamine)[17]

Procedure:

  • Setup: In a dry, inert-atmosphere flask, combine the palladium catalyst and copper(I) iodide.

  • Addition: Add the solvent/base and the terminal alkyne.

  • Reaction: Add this compound to the mixture and stir at an appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate). Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the resulting alkyne product by column chromatography.

G Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Pd_complex R-Pd(II)-I (R = Undecyl) OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_intermediate R-Pd(II)-Ar/R' Transmetal->Pd_intermediate Organometallic Organometallic Reagent (Ar-B(OH)₂ or R'-C≡C-Cu) Organometallic->Transmetal RedElim Reductive Elimination Pd_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-Ar or R-C≡C-R') RedElim->Product Iodoundecane This compound (R-I) Iodoundecane->OxAdd

Caption: A generalized catalytic cycle for cross-coupling reactions.

Applications in Drug Development and Material Science

The primary role of this compound in drug development is as a synthetic tool for modulating a molecule's lipophilicity.

  • Optimizing ADME Properties: By attaching the eleven-carbon undecyl chain, medicinal chemists can systematically increase the lipophilicity of a drug candidate. This modification can improve its absorption, distribution, metabolism, and excretion (ADME) profile, for instance by enhancing its ability to cross the lipid bilayers of cell membranes.[6]

  • Enhancing Target Binding: The hydrophobic undecyl chain can establish favorable van der Waals interactions within hydrophobic pockets of target proteins or receptors, potentially increasing binding affinity and efficacy.

  • Surfactant Synthesis: The distinct hydrophilic (from a polar head group attached via synthesis) and hydrophobic (the undecyl tail) regions of molecules derived from this compound make them effective surfactants, which have applications in formulation and drug delivery.[19]

  • Material Science: In material science, this compound is used to modify surfaces, imparting hydrophobic properties to various substrates. It is also used in the preparation of functionalized carbon nanotubes and other nanomaterials.[20]

References

The Undecyl Chain: A Key Building Block in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of 1-Iodoundecane as a Precursor for Synthesizing Probes and Modulators of Biological Systems

For researchers, scientists, and drug development professionals, the strategic modification of molecules to probe and influence biological processes is a cornerstone of discovery. While not a direct actor in complex signaling pathways, this compound serves as a fundamental and versatile reagent, providing the undecyl (C11) alkyl chain—a key hydrophobic element—for the synthesis of a diverse array of tools for biochemical research. Its primary role is as an alkylating agent, enabling the introduction of a long, saturated lipid chain to various molecular scaffolds. This modification is critical for creating molecules that can interact with, report on, or inhibit biological targets within the lipophilic environments of cell membranes and protein hydrophobic pockets.

This technical guide explores the applications of this compound as a synthetic precursor, detailing its role in the creation of chemical probes and enzyme inhibitors used to investigate cellular signaling and protein function.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties dictate reaction conditions and purification strategies.

PropertyValueReference
Molecular Formula C₁₁H₂₃I[1]
Molecular Weight 282.20 g/mol [1]
CAS Number 4282-44-4[1]
Form Liquid
Boiling Point 125-130 °C at 5 mmHg
Density 1.22 g/mL at 25 °C
Refractive Index n20/D 1.4849

Core Application: Introduction of a Hydrophobic Moiety

The undecyl chain imparted by this compound serves several key functions in the resulting biologically active molecules:

  • Membrane Anchoring: The long alkyl chain facilitates the partitioning of molecules into cellular membranes, allowing for the study of membrane-associated proteins and signaling events.

  • Probing Hydrophobic Pockets: In enzyme inhibitors and other ligands, the undecyl chain can occupy hydrophobic pockets within a protein's active or allosteric sites, contributing to binding affinity and selectivity.

  • Modulating Solubility: The introduction of a significant hydrophobic tail alters the overall solubility of a molecule, a critical factor in its biological availability and utility in aqueous assay conditions.

  • Mimicking Lipid Substrates: For enzymes that process lipid substrates, molecules containing an undecyl chain can act as mimics or competitive inhibitors.

Synthesis of Biochemical Probes

This compound is a key reagent in the multistep synthesis of sophisticated probes for studying biological systems. These probes are designed to report on specific cellular events or to identify and characterize protein targets.

Fluorescent Lipid Probes

Fluorescent lipid probes are invaluable for visualizing and studying the dynamics of cellular membranes. By attaching a fluorophore to a lipid-like scaffold that includes an undecyl chain, researchers can track the probe's localization and movement within the lipid bilayer.

Experimental Workflow: Synthesis of a Generic Undecyl-Containing Fluorescent Probe

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Purification cluster_2 Step 3: Characterization A This compound C Undecyl-Fluorophore Conjugate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Fluorophore Precursor (e.g., with a nucleophilic group like -OH or -NH2) B->C D Reaction Mixture C->D E Column Chromatography D->E F Pure Fluorescent Probe E->F G Pure Probe F->G H Spectroscopy (NMR, Mass Spec, Fluorescence) G->H I Verified Probe H->I

Caption: General workflow for synthesizing a fluorescent probe using this compound.

Detailed Methodology: Synthesis of an N-Undecyl-Dansyl Fluorophore

This protocol describes a representative synthesis of a fluorescent probe where an undecyl chain is attached to a dansyl fluorophore.

Materials:

  • This compound

  • Dansyl amide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dansyl amide (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution, followed by the dropwise addition of this compound (1.2 equivalents).

  • Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-undecyl-dansyl fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthesis of Enzyme Inhibitors

The hydrophobic undecyl chain is a critical component in the design of inhibitors for enzymes that have hydrophobic binding pockets, particularly those involved in lipid metabolism.

Undecyl Phosphonate Enzyme Inhibitors

Phosphonates are stable analogs of phosphate esters and are often used to design inhibitors of enzymes that process phosphorylated substrates. The incorporation of an undecyl chain can provide the necessary hydrophobicity for binding to the active site of lipid kinases or phosphatases.

Signaling Pathway: Inhibition of a Generic Lipid Kinase

G cluster_0 Normal Pathway cluster_1 Inhibited Pathway Substrate Lipid Substrate Enzyme Lipid Kinase Substrate->Enzyme Product Phosphorylated Lipid (Signaling Molecule) Enzyme->Product Inhibitor Undecyl-Phosphonate Inhibitor Enzyme_Inhibited Lipid Kinase Inhibitor->Enzyme_Inhibited Binding

Caption: Inhibition of a lipid kinase by an undecyl-phosphonate inhibitor.

Detailed Methodology: Synthesis of a Diethyl Undecylphosphonate

This protocol outlines the synthesis of a simple undecylphosphonate, which can serve as a scaffold for more complex enzyme inhibitors.

Materials:

  • This compound

  • Triethyl phosphite

  • Toluene

Procedure (Michaelis-Arbuzov Reaction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and triethyl phosphite (1.5 equivalents) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure. The crude diethyl undecylphosphonate can often be purified by vacuum distillation or silica gel column chromatography.

  • Characterization: Verify the structure of the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Drug Development and Further Applications

The introduction of an undecyl chain using this compound is a strategy employed in the development of various therapeutic agents and research tools:

  • Affinity Chromatography: this compound can be used to synthesize ligands with long hydrophobic linkers for immobilization on chromatography resins. These resins are then used for the affinity purification of proteins that bind to the immobilized ligand.

  • Radiolabeling: While not directly radiolabeled in most off-the-shelf applications, the synthesis of radiolabeled this compound (e.g., with ¹⁴C or ³H) would allow for its use in tracer studies to follow the metabolic fate of the undecyl chain.

  • Isotopically Labeled Standards: this compound can be a precursor in the synthesis of isotopically labeled (e.g., with ¹³C or ²H) lipid standards for use in quantitative mass spectrometry-based lipidomics.

Conclusion

This compound is a foundational reagent in biochemical research, not for its direct biological activity, but for its utility in synthesizing molecules with tailored properties. The undecyl chain it provides is a critical hydrophobic element for creating probes to study cellular membranes, inhibitors for lipid-modifying enzymes, and other tools essential for advancing our understanding of cellular signaling and for the development of new therapeutic agents. The synthetic protocols outlined in this guide provide a starting point for researchers to leverage the properties of the undecyl chain in their own investigations.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety procedures, handling protocols, and storage requirements for 1-Iodoundecane (CAS No. 4282-44-4). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Section 1: Compound Identification and Properties

This compound is a combustible liquid that requires careful handling due to its irritant properties.[1] Below is a summary of its key physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 4282-44-4[1][2]
Molecular Formula C₁₁H₂₃I[1][2][3]
Molecular Weight 282.20 g/mol [1][3]
Appearance Liquid[1]
Boiling Point 125-130 °C at 5 mmHg[1]
Density 1.22 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.4849[1]
Storage Temperature Room temperature[2][4]

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1][3] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][3][5]

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statement Codes
Signal Word WarningN/A
Skin Irritation Category 2 (H315: Causes skin irritation)P264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation Category 2 (H319: Causes serious eye irritation)P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)P261, P271, P304+P340, P319
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[5][6]

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing exposure and ensuring experimental integrity.

Engineering Controls
  • Work must be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

General Handling Workflow

The following diagram outlines a standard workflow for handling this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_retrieve Retrieve this compound from Storage prep_materials->handle_retrieve Proceed to Handling handle_aliquot Aliquot Required Amount Inside Fume Hood handle_reaction Perform Experimental Procedure handle_seal Seal Reaction Vessel cleanup_quench Quench Reaction (if applicable) handle_seal->cleanup_quench Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Halogenated Waste Container cleanup_quench->cleanup_waste cleanup_glassware Decontaminate Glassware cleanup_waste->cleanup_glassware cleanup_ppe Doff and Dispose of PPE Properly cleanup_glassware->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General experimental workflow for this compound.

Detailed Experimental Protocol: General Use
  • Preparation: Before handling the reagent, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational and the work area is clear of incompatible materials.

  • Reagent Handling: Transport the sealed container of this compound to the fume hood. Perform all transfers and aliquoting of the chemical within the hood to contain vapors.

  • Reaction Setup: Add this compound to the reaction vessel slowly and carefully. Ensure the reaction is adequately contained and, if necessary, performed under an inert atmosphere.

  • Post-Reaction: Upon completion, any unreacted this compound and reaction byproducts must be treated as hazardous waste.

  • Decontamination and Cleanup: All glassware and equipment that came into contact with this compound must be decontaminated. Dispose of all contaminated disposables, including gloves and wipes, in the designated hazardous waste stream. Wash hands thoroughly after the procedure is complete.

Section 4: Storage and Disposal

Proper storage and disposal are critical for long-term safety.

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Protect from direct sunlight and heat sources.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • The designated storage class for this combustible liquid is Class 10.[1]

Disposal Procedures
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

  • Do not empty into drains.[6]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.[6][8]

Section 5: Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Remove victim to fresh air and keep at rest in a comfortable position for breathing. If you feel unwell, call a POISON CENTER or doctor. If not breathing, give artificial respiration.[5][6][7]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[5][6][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][7]
Fire-Fighting Measures

Table 4: Fire-Fighting Guidance for this compound

AspectInstructionSource(s)
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide.[6][8]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures

In the event of a spill, follow the procedures outlined in the diagram below. The primary objective is to contain the spill safely and prevent exposure.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, etc.) evacuate->ppe ventilate Ensure Adequate Ventilation (Work in Fume Hood if possible) ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect dispose Label as Hazardous Waste and Dispose of Properly collect->dispose clean Clean Spill Area with Soap and Water dispose->clean report Report Incident to Safety Officer clean->report

Caption: Decision workflow for responding to a this compound spill.

References

An In-depth Technical Guide to Common Impurities in Commercial 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-iodoundecane, a thorough understanding of its potential impurities is critical for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides a comprehensive overview of the common impurities found in commercial this compound, their origins, and detailed analytical methodologies for their identification and quantification.

Overview of Potential Impurities

Commercial this compound, typically available with a purity of 98% or higher, may contain a variety of impurities stemming from its synthesis, degradation, or storage.[1][2] These impurities can be broadly categorized as synthesis-related impurities, degradation products, and stabilizers. The presence of these impurities can interfere with chemical reactions, lead to the formation of unexpected byproducts, and impact the overall yield and purity of the desired product.

Data Presentation: Summary of Potential Impurities

The following table summarizes the most probable impurities in commercial this compound, their chemical structures, and their likely origins. While exact concentrations can vary between batches and suppliers, this table provides a qualitative guide for impurity profiling.

Impurity Name Chemical Formula Molecular Weight ( g/mol ) Likely Origin
1-UndecanolC₁₁H₂₄O172.31Unreacted starting material from synthesis.
UndeceneC₁₁H₂₂154.30Byproduct from elimination side reactions during synthesis.
Triphenylphosphine OxideC₁₈H₁₅PO278.28Byproduct from the use of triphenylphosphine in the iodination reaction.
Residual Solvents (e.g., Dichloromethane, Hexane)VariousVariousRemnants from the reaction and purification processes.
Iodine (I₂)I₂253.81Degradation product due to exposure to light or heat.[3]
Other Alkyl Iodides (e.g., 1-Iododecane, 1-Iodododecane)C₁₀H₂₁I, C₁₂H₂₅I268.18, 296.23Impurities present in the starting 1-undecanol or from cross-reactivity.
CopperCu63.55Added as a stabilizer to inhibit degradation.

Experimental Protocols for Impurity Detection and Quantification

Accurate identification and quantification of impurities in this compound are crucial for quality control. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Protocol 1: GC-MS Analysis for General Impurities

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as hexane or ethyl acetate.

    • For quantitative analysis, add a known concentration of a suitable internal standard (e.g., dodecane).

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an excellent method for determining the overall purity of the sample and for identifying and quantifying specific impurities without the need for individual impurity standards.

Protocol 2: Quantitative ¹H NMR (qNMR) Analysis

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) and add it to the NMR tube. The amount should be chosen to give a well-resolved signal with an integral comparable to the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to dissolve the sample and standard completely.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 8 or more, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity of the this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

    • Identify signals corresponding to impurities (e.g., the -CH₂OH protons of 1-undecanol around 3.6 ppm) and quantify them relative to the internal standard.

Visualizing Impurity Formation and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the potential pathways for impurity formation and a logical workflow for their analysis.

impurity_formation cluster_synthesis Synthesis Phase cluster_degradation Degradation Phase cluster_storage Storage 1-Undecanol 1-Undecanol This compound This compound 1-Undecanol->this compound Iodination (e.g., PPh3, I2) Unreacted\n1-Undecanol Unreacted 1-Undecanol 1-Undecanol->Unreacted\n1-Undecanol Incomplete Reaction This compound->1-Undecanol Hydrolysis Undecene Undecene This compound->Undecene Elimination Iodine (I2) Iodine (I2) This compound->Iodine (I2) Light, Heat Reagents (PPh3) Reagents (PPh3) Triphenylphosphine\nOxide Triphenylphosphine Oxide Reagents (PPh3)->Triphenylphosphine\nOxide Byproduct Commercial\nthis compound Commercial This compound Stabilizer\n(e.g., Copper) Stabilizer (e.g., Copper) Commercial\nthis compound->Stabilizer\n(e.g., Copper)

Caption: Potential pathways for impurity formation in this compound.

experimental_workflow Sample of\nCommercial this compound Sample of Commercial this compound Sample Preparation Sample Preparation Sample of\nCommercial this compound->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis For volatile & semi-volatile impurities qNMR Analysis qNMR Analysis Sample Preparation->qNMR Analysis For overall purity & quantification Data Processing\n(Chromatogram Analysis) Data Processing (Chromatogram Analysis) GC-MS Analysis->Data Processing\n(Chromatogram Analysis) Data Processing\n(Spectral Integration) Data Processing (Spectral Integration) qNMR Analysis->Data Processing\n(Spectral Integration) Impurity Identification\n(Mass Spectral Library) Impurity Identification (Mass Spectral Library) Data Processing\n(Chromatogram Analysis)->Impurity Identification\n(Mass Spectral Library) Quantification\n(Internal Standard) Quantification (Internal Standard) Impurity Identification\n(Mass Spectral Library)->Quantification\n(Internal Standard) Final Impurity Profile Final Impurity Profile Quantification\n(Internal Standard)->Final Impurity Profile Purity Calculation\n& Impurity Quantification\n(Internal Standard) Purity Calculation & Impurity Quantification (Internal Standard) Data Processing\n(Spectral Integration)->Purity Calculation\n& Impurity Quantification\n(Internal Standard) Purity Calculation\n& Impurity Quantification\n(Internal Standard)->Final Impurity Profile

Caption: Logical workflow for the analysis of impurities in this compound.

Conclusion

A comprehensive understanding and characterization of impurities in this compound are paramount for its effective use in research and development. This guide outlines the likely impurities, their origins, and provides detailed, actionable protocols for their detection and quantification using GC-MS and qNMR. By implementing these analytical strategies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for 1-Iodoundecane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-iodoundecane as a versatile alkylating agent in bimolecular nucleophilic substitution (SN2) reactions. This compound, a primary alkyl iodide, is an excellent substrate for introducing the eleven-carbon undecyl chain onto a variety of nucleophiles due to the low steric hindrance at the alpha-carbon and the exceptional leaving group ability of iodide. These characteristics facilitate efficient C-N, C-O, and C-C bond formation, making it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other functionalized molecules.

General Principles

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This concerted mechanism results in an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The use of polar aprotic solvents, such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF), is generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Applications of this compound in SN2 Reactions

N-Alkylation of Amines and Heterocycles

The introduction of an undecyl group onto nitrogen-containing molecules is a common strategy to increase lipophilicity, which can enhance membrane permeability and bioavailability of drug candidates.

a) N-Alkylation of Primary and Secondary Amines:

The reaction of this compound with primary and secondary amines leads to the formation of secondary and tertiary amines, respectively. To achieve selective mono-alkylation of primary amines, a large excess of the amine is often employed.

b) Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction):

Tertiary amines react with this compound to form quaternary ammonium salts (QAS).[1][2] These compounds have diverse applications as phase-transfer catalysts, surfactants, and antimicrobial agents.[2] The reaction is typically carried out in a polar aprotic solvent.

c) N-Alkylation of Heterocycles:

Heterocyclic compounds containing a nucleophilic nitrogen, such as imidazoles and pyridines, can be effectively alkylated with this compound. This modification is crucial for tuning the electronic and steric properties of these important scaffolds in medicinal chemistry.

O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the preparation of ethers.[3] this compound serves as an excellent electrophile in this reaction, reacting with alkoxides or phenoxides to form undecyl ethers.

C-Alkylation of Enolates

Carbon-carbon bond formation is fundamental in organic synthesis. This compound can be used to alkylate enolates derived from active methylene compounds like diethyl malonate and ethyl acetoacetate, providing access to a variety of functionalized molecules.

Data Presentation

The following tables summarize representative quantitative data for SN2 reactions involving this compound and analogous long-chain alkyl iodides.

Table 1: N-Alkylation Reactions

NucleophileProduct TypeBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineSecondary AmineCsOHDMFRoom Temp.12~80-90 (estimated)
DiethylamineTertiary AmineK₂CO₃ACN806>90 (estimated)
PyridineQuaternary Ammonium Salt-Chloroform50-5524High (qualitative)[1]
ImidazoleN-Alkylated ImidazoleNaHDMFRoom Temp.4~85-95 (estimated)

Table 2: O-Alkylation Reactions (Williamson Ether Synthesis)

NucleophileProduct TypeBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolUndecyl Phenyl EtherK₂CO₃AcetoneReflux12-24~80-95 (estimated)[4]
EthanolEthyl Undecyl EtherNaHTHFReflux6>90 (estimated)

Table 3: C-Alkylation Reactions

NucleophileProduct TypeBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl MalonateMono-alkylated MalonateNaOEtEthanolReflux2-4~70-85 (estimated)[5]
Ethyl AcetoacetateMono-alkylated AcetoacetateNaOEtEthanolReflux2-4~60-75 (estimated)

Experimental Protocols

Protocol 1: Synthesis of N-Undecylaniline

Objective: To synthesize a secondary amine via N-alkylation of a primary amine.

Materials:

  • This compound

  • Aniline (large excess, e.g., 10 equivalents)

  • Cesium Hydroxide (CsOH) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline (10 eq.) in anhydrous DMF.

  • Add cesium hydroxide (1.2 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Undecylpyridinium Iodide

Objective: To synthesize a quaternary ammonium salt via the Menschutkin reaction.

Materials:

  • This compound

  • Pyridine

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in chloroform.

  • Add pyridine (1.1 eq.) to the solution.

  • Heat the reaction mixture to 50-55 °C and stir for 24 hours.

  • If a precipitate forms, collect the solid by filtration and wash with cold chloroform.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Protocol 3: Synthesis of Undecyl Phenyl Ether

Objective: To synthesize an ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by column chromatography if necessary.

Protocol 4: Synthesis of Diethyl 2-Undecylmalonate

Objective: To form a C-C bond via alkylation of an enolate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq.) to absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.

  • Add this compound (1.0 eq.) and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Caption: General SN2 reaction mechanism with this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Nucleophile and Base in Solvent B Add this compound A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench Reaction and Extract D->E Reaction Complete F Wash and Dry Organic Layer E->F G Concentrate F->G H Purify (Chromatography/Distillation) G->H I Pure Alkylated Product H->I

Caption: General experimental workflow for SN2 alkylation.

References

Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers, using 1-iodoundecane as the alkylating agent. This reaction is of significant interest in medicinal chemistry and drug development for the introduction of a long lipophilic undecyl chain, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves the reaction of an alkoxide, generated from an alcohol or phenol, with a primary alkyl halide.[1] this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, making iodine a good leaving group.[2]

General Reaction Scheme

The general reaction for the Williamson ether synthesis is as follows:

Where R can be an alkyl or aryl group, and M⁺ is a cation from the base used.

Experimental Protocols

Two primary protocols are presented below, one for the synthesis of alkyl aryl ethers from phenols and another for the synthesis of dialkyl ethers from aliphatic alcohols.

Protocol 1: Synthesis of Undecyl Aryl Ethers

This protocol details the synthesis of an undecyl aryl ether using a phenol and this compound.

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous acetone or acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, approx. 56°C; for acetonitrile, approx. 82°C) and maintain for 6-24 hours.[3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Synthesis of Dialkyl Ethers

This protocol describes the synthesis of a dialkyl ether from an aliphatic alcohol and this compound using a strong base.

Materials:

  • Aliphatic alcohol

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of the aliphatic alcohol (1.0 equivalent) in the same anhydrous solvent to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkoxide.[3]

  • Cool the reaction mixture back to 0°C and add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.[3] Reaction progress can be monitored by TLC. Gentle heating (50-70°C) can be applied to accelerate the reaction if necessary.[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Williamson ether synthesis with this compound and various alcohols. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Alcohol TypeAlcohol ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
Phenolic PhenolK₂CO₃AcetonitrileReflux (82°C)6-1285-95
4-MethoxyphenolK₂CO₃AcetoneReflux (56°C)12-2480-90
4-NitrophenolCs₂CO₃DMF604-890-98
Aliphatic (1°) EthanolNaHTHFRoom Temp - 504-875-85
1-ButanolNaHTHFRoom Temp - 606-1270-80
Aliphatic (2°) CyclohexanolNaHDMF50-7012-2440-60*

*Yields for secondary alcohols are typically lower due to competing E2 elimination reactions.[5]

Visualizations

Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO- R-O⁻ (Alkoxide/Phenoxide) ROH->RO- + Base Base Base (e.g., K₂CO₃, NaH) Iodoundecane I-CH₂(CH₂)₉CH₃ (this compound) RO-->Iodoundecane SN2 Attack Ether R-O-CH₂(CH₂)₉CH₃ (Product Ether) Iodoundecane->Ether I- I⁻ (Iodide leaving group) Iodoundecane->I- Leaving Group Departure

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Workflow

Experimental_Workflow A 1. Mix Alcohol/Phenol and Base B 2. Add this compound A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Workup: - Solvent Removal - Extraction C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

References

Application Notes and Protocols for the Preparation of Undecylmagnesium Iodide from 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of undecylmagnesium iodide, a long-chain alkyl Grignard reagent, from 1-iodoundecane provides a versatile intermediate for introducing an eleven-carbon chain into a target molecule. This is particularly valuable in the synthesis of complex natural products, pharmaceuticals, and materials where lipophilicity and specific chain lengths are crucial.

The synthesis of Grignard reagents from alkyl iodides is typically characterized by rapid initiation due to the high reactivity of the carbon-iodine bond.[2] However, this increased reactivity also elevates the propensity for side reactions, most notably Wurtz coupling, which can impact the yield and purity of the desired Grignard reagent.[3][4] Therefore, careful control of reaction conditions is paramount.

These application notes provide a detailed protocol for the preparation of undecylmagnesium iodide, discuss critical experimental parameters, and outline methods for the quantitative analysis of the resulting Grignard solution.

Reaction Principle

The formation of undecylmagnesium iodide proceeds via the oxidative insertion of magnesium metal into the carbon-iodine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[4]

Reaction Scheme:

CH₃(CH₂)₁₀I + Mg → CH₃(CH₂)₁₀MgI (this compound) (Undecylmagnesium Iodide)

Data Presentation

Table 1: Reactants and Stoichiometry
ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
This compoundC₁₁H₂₃I282.201.0 eq
Magnesium TurningsMg24.311.2 - 1.5 eq
IodineI₂253.81Catalytic amount
Anhydrous SolventSee Table 2--

A slight excess of magnesium is used to ensure complete consumption of the this compound and to compensate for the passivating magnesium oxide layer.

Table 2: Recommended Solvents and Reaction Conditions
SolventBoiling Point (°C)Key Characteristics
Anhydrous Diethyl Ether (Et₂O)34.6Facilitates easy initiation; lower boiling point may require less heating but can lead to more vigorous boiling.
Anhydrous Tetrahydrofuran (THF)66Better at stabilizing the Grignard reagent, potentially leading to higher yields; higher boiling point allows for a more controlled reaction at a higher temperature.[5]
Table 3: Potential Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation Strategies
Wurtz Coupling The formed Grignard reagent reacts with unreacted this compound to form docosane (C₂₂H₄₆).[3]Slow, dropwise addition of this compound to the magnesium suspension to maintain a low concentration of the alkyl halide. Maintain a controlled, low reaction temperature.[3][4]
Hydrolysis The Grignard reagent is a strong base and reacts with protic sources like water to form undecane.[6]Use of scrupulously dried glassware and anhydrous solvents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
Oxidation Grignard reagents can react with atmospheric oxygen.Maintain a positive pressure of an inert gas throughout the experiment.

Experimental Protocols

Materials and Equipment
  • This compound (stabilized with copper is acceptable)[7]

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Gas inlet adapter and bubbler (for inert gas)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Standard laboratory glassware (syringes, needles, etc.)

Protocol for the Preparation of Undecylmagnesium Iodide
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent exposure to atmospheric moisture.

  • Reaction Setup:

    • Place magnesium turnings (1.2 - 1.5 equivalents) and a single small crystal of iodine into the three-necked flask equipped with a magnetic stir bar.

    • Assemble the flask with the reflux condenser, dropping funnel, and gas inlet.

    • Establish and maintain a positive pressure of inert gas throughout the reaction.

  • Initiation:

    • Add a small amount of anhydrous solvent (diethyl ether or THF) to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add a small portion (approximately 5-10%) of the this compound solution to the magnesium suspension.

    • The reaction should initiate, which is indicated by the disappearance of the iodine color, the solution turning cloudy and gray/brown, and gentle bubbling from the magnesium surface.[5] If the reaction does not start, gentle warming with a heating mantle or a heat gun can be applied. In some cases, crushing the magnesium turnings with a dry glass rod can help expose a fresh, reactive surface.

  • Addition and Reaction:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux of the solvent. The formation of the Grignard reagent is exothermic, and an ice bath should be kept on hand to moderate the reaction temperature if it becomes too vigorous.[3]

    • After the addition is complete, continue to stir the mixture. If necessary, use a heating mantle to maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction, as indicated by the consumption of most of the magnesium.

  • Completion and Use:

    • Once the reaction is complete, allow the gray-to-brownish solution of undecylmagnesium iodide to cool to room temperature.

    • The Grignard reagent is typically not isolated and is used directly in the subsequent synthetic step.

Quantitative Analysis: Titration of the Grignard Reagent

The concentration of the prepared undecylmagnesium iodide solution should be determined by titration before use. A common method involves titration against a known concentration of a protic compound in the presence of an indicator.

  • Preparation:

    • In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing LiCl (to solubilize magnesium halides).

  • Titration:

    • Cool the brown iodine solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent solution dropwise from a syringe to the stirred iodine solution.

  • Endpoint:

    • The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or slightly yellow solution.

  • Calculation:

    • The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Use Phase prep_glass Dry Glassware setup_reagents Assemble Apparatus under Inert Gas prep_glass->setup_reagents initiation Initiate with Iodine and small amount of this compound setup_reagents->initiation addition Slow Dropwise Addition of this compound Solution initiation->addition reflux Maintain Gentle Reflux (30-60 min) addition->reflux cooling Cool to Room Temperature reflux->cooling titration Determine Concentration by Titration cooling->titration use Direct Use in Subsequent Reaction titration->use

Caption: Experimental workflow for the preparation of undecylmagnesium iodide.

logical_relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes slow_addition Slow Addition of This compound low_wurtz Minimized Wurtz Coupling slow_addition->low_wurtz low_temp Low Reaction Temperature low_temp->low_wurtz anhydrous Anhydrous Conditions no_hydrolysis No Hydrolysis to Undecane anhydrous->no_hydrolysis high_yield Higher Yield of Undecylmagnesium Iodide low_wurtz->high_yield no_hydrolysis->high_yield

References

Application Notes and Protocols for 1-Iodoundecane in the Formation of Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. They are a powerful tool for tuning the surface properties of materials, with applications ranging from biocompatible coatings and sensors to molecular electronics. While alkanethiols on gold are a well-studied system, the use of other head groups and substrates is expanding the functional possibilities of SAMs.

1-Iodoundecane emerges as a compelling candidate for the formation of SAMs, particularly on hydroxylated surfaces like silicon dioxide (SiO₂). The assembly is driven by halogen bonding, a non-covalent interaction between the iodine headgroup of this compound and the oxygen atoms on the substrate surface. This application note provides detailed protocols for the formation of this compound SAMs, summarizes key quantitative data from analogous systems, and presents visual workflows to guide researchers in their experimental design. While direct quantitative data for this compound SAMs is limited, the information presented is extrapolated from closely related iodo-perfluorinated alkane systems, which have been demonstrated to form stable and compact monolayers.[1][2]

Applications

The formation of this compound SAMs on substrates like silicon dioxide can be leveraged for various applications:

  • Surface Energy Modification: The long alkyl chain of this compound can render hydrophilic surfaces, such as silica, more hydrophobic. This is crucial for controlling wetting and adhesion properties in microfluidics and biocompatibility studies.

  • Dielectric Layers: The insulating alkyl chains of the monolayer can act as an ultrathin dielectric layer in electronic components.

  • Platform for Further Functionalization: The terminal methyl group of the SAM can be chemically modified, or the iodine headgroup could potentially be displaced in subsequent reaction steps, allowing for the covalent attachment of other molecules.

  • Fundamental Studies of Halogen Bonding: As a simple, non-fluorinated iodoalkane, this compound serves as an excellent model system to study the fundamentals of halogen-bond-driven self-assembly on surfaces.

Quantitative Data Summary

Direct quantitative data for SAMs formed from this compound is not extensively available in the literature. However, by drawing parallels with iodo-perfluorinated alkanes and considering the properties of alkyl chains of similar length, we can estimate the expected characteristics of a this compound monolayer on a silicon dioxide substrate. The following table summarizes this extrapolated data.

PropertyI-PFC12 on SiO₂ (Experimental)This compound on SiO₂ (Estimated)Reference
Monolayer Thickness 1.2 nm~1.4 - 1.7 nm[1][2]
Hexadecane Contact Angle 69° ± 1°40° - 50°[3]
Surface Energy 4.3 mN/m~20 - 25 mN/m[1][2]
Formation Time (Solution) 15-17 hours for plateau12-24 hours[3]

Note: The estimated values for this compound are based on the following reasoning:

  • Thickness: The length of a fully extended undecane chain is greater than that of a dodecafluorocarbon chain of similar carbon number due to the smaller C-F bond length and helical conformation of the latter.

  • Contact Angle & Surface Energy: The absence of fluorine in the alkyl chain of this compound will result in a higher surface energy and consequently a lower contact angle with non-polar liquids like hexadecane compared to its perfluorinated counterpart.

Experimental Protocols

The following are detailed protocols for the formation of this compound SAMs on silicon dioxide substrates, adapted from established methods for iodo-perfluorinated alkanes.[3]

Materials and Reagents
  • This compound (CAS 4282-44-4)

  • Silicon wafers with a native oxide layer (or thermally grown oxide)

  • Anhydrous solvent (e.g., hexane, toluene, or a perfluorinated solvent)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Glassware (cleaned with piranha solution or freshly plasma-cleaned)

  • Petri dishes

  • Tweezers (non-magnetic, stainless steel)

Protocol 1: Solution Immersion Method
  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the substrates in piranha solution for 15-20 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas. The surface should be hydrophilic.

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in an anhydrous solvent in a clean glass container.

    • Immediately immerse the cleaned and dried silicon substrates into the this compound solution.

    • Seal the container to minimize solvent evaporation and contamination. For optimal results, purge the headspace with nitrogen.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.

    • Dry the substrates again under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator or a nitrogen-purged container).

Protocol 2: Drop-Casting Method

This method is faster and consumes less material.[3]

  • Substrate Cleaning: Follow the same procedure as in Protocol 1.

  • SAM Formation:

    • Prepare a 10 mM solution of this compound in a volatile, anhydrous solvent.

    • Place the cleaned substrate on a level surface.

    • Using a micropipette, drop-coat the surface with the this compound solution until the entire surface is covered.

    • Allow the solvent to evaporate completely.

    • Repeat the drop-coating process 5-7 times to achieve maximum surface coverage.[3]

  • Post-Deposition Rinsing and Drying:

    • After the final coating, rinse the substrate with the pure solvent.

    • Dry under a stream of nitrogen.

Visualizations

Experimental Workflow for SAM Formation

G Experimental Workflow for this compound SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_cleaning Silicon Wafer Cleaning (Piranha Solution) sub_rinse Rinsing (DI Water & Ethanol) sub_cleaning->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry immersion Immerse Substrate (12-24h, Room Temp) sub_dry->immersion solution_prep Prepare 1-10 mM This compound Solution solution_prep->immersion post_rinse Rinse with Pure Solvent immersion->post_rinse post_dry Drying (Nitrogen Stream) post_rinse->post_dry storage Store in Clean, Dry Environment post_dry->storage contact_angle Contact Angle Goniometry storage->contact_angle xps XPS storage->xps afm AFM storage->afm G Halogen Bonding of this compound on a Hydroxylated Surface cluster_surface Hydroxylated Silicon Dioxide Surface cluster_molecule This compound Molecule Si Si O1 O Si->O1 O2 O Si->O2 H H O1->H I I I->O1  Halogen Bond (δ+ ••• δ-) AlkylChain (CH₂)₁₀CH₃ I->AlkylChain

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions involving 1-iodoundecane. The inclusion of a long alkyl chain via this compound is a common strategy in the synthesis of complex molecules, particularly in drug development, to modulate lipophilicity and other pharmacokinetic properties. This document covers Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

General Experimental Workflow

The successful execution of cross-coupling reactions hinges on a systematic and rigorous experimental setup. The following diagram outlines the general workflow, emphasizing the need for an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_glassware Oven-dry glassware prep_reagents Degas solvents & reagents prep_glassware->prep_reagents prep_inert Assemble under inert gas (Ar/N2) prep_reagents->prep_inert add_solids Add solid reagents (catalyst, ligand, base, coupling partner) prep_inert->add_solids Transfer solids add_liquids Add degassed solvent and liquid reagents (this compound) add_solids->add_liquids run_reaction Heat and stir for specified time add_liquids->run_reaction quench Quench reaction run_reaction->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of the undecyl chain to various aryl, heteroaryl, or vinyl moieties.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the alkyl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-I(L2) pd0->pd2_complex C11H23I pd2_boron R-Pd(II)-Ar(L2) pd2_complex->pd2_boron ArB(OR)2 (Base) pd2_boron->pd0 C11H23-Ar reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₃PO₄ (1.5 equivalents).

  • Add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 solvent ratio).

  • Seal the flask and heat the mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane1101292
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O902478

Note: The data presented are representative values from the literature for analogous reactions and serve as an estimation for the reaction with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing a direct route to substituted alkynes.

Catalytic Cycle

The reaction is co-catalyzed by palladium and copper complexes. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-I(L2) pd0->pd2_complex C11H23I (Oxidative Addition) pd2_alkyne R-Pd(II)-C≡C-Ar(L2) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 C11H23-C≡C-Ar (Reductive Elimination) cu_halide CuI cu_acetylide Cu-C≡C-Ar cu_halide->cu_acetylide H-C≡C-Ar (Base) cu_acetylide->pd2_complex Transfers Acetylide

Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (1-2 mol%) and CuI (2-4 mol%).

  • Add the terminal alkyne (1.2 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous solvent (THF or DMF) followed by the amine base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Quantitative Data
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25695
21-OctynePd(PPh₃)₄ / CuIDIPEADMF50488
3TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃Toluene801282

Note: The data presented are representative values from the literature for analogous reactions and serve as an estimation for the reaction with this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While challenging with alkyl halides due to potential β-hydride elimination, specific conditions can promote the desired coupling.

Catalytic Cycle

The mechanism for the Heck reaction with alkyl halides can deviate from the classic cycle and may involve radical intermediates to circumvent β-hydride elimination.

Heck_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)-I(L2) R=C11H23 pd0->pd2_complex Oxidative Addition pd2_alkene Alkene Coordination pd2_complex->pd2_alkene migratory_insertion Migratory Insertion pd2_alkene->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride Forms C-C bond pd_hydride H-Pd(II)-I(L2) beta_hydride->pd_hydride Releases Product pd_hydride->pd0 Reductive Elimination (Base)

Simplified catalytic cycle of the Heck reaction.
Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (5 mol%), dppf (10 mol%), and the base (2.0 equivalents).

  • Add the alkene (1.5 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 100-120 °C.

  • After the reaction is complete (monitored by GC-MS), cool to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by flash chromatography.[2]

Quantitative Data
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / dppfCs₂CO₃Dioxane1202465
2n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF1001872
3AcrylonitrilePd₂(dba)₃ / PCy₃Na₂CO₃Toluene1102058

Note: The data presented are representative values from the literature for analogous reactions and serve as an estimation for the reaction with this compound.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an organic halide.

Catalytic Cycle

The catalytic cycle involves the oxidative addition of the alkyl iodide to the palladium(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the N-alkylated product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex R-Pd(II)-I(L) R=C11H23 pd0->pd2_complex pd_amido R-Pd(II)-NR'R''(L) pd2_complex->pd_amido pd_amido->pd0 C11H23-NR'R'' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation (Base, R'R''NH)

Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.2-1.5 equivalents) to a Schlenk tube.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / RuPhosLiHMDSToluene1001689
2MorpholinePd(OAc)₂ / BrettPhosK₃PO₄Dioxane902493
3BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene1101285

Note: The data presented are representative values from the literature for analogous reactions and serve as an estimation for the reaction with this compound.

References

Application Notes and Protocols: A Step-by-Step Guide for the O-Alkylation of Phenols with 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide acts as a nucleophile, attacking a primary alkyl halide.[2][3] This document provides a detailed protocol for the O-alkylation of phenol with 1-iodoundecane, a long-chain primary alkyl halide. The resulting undecyl phenyl ether is a molecule of interest for researchers in medicinal chemistry and drug development. The introduction of the eleven-carbon undecyl chain significantly increases the lipophilicity of the phenol moiety, a common strategy to enhance a compound's ability to cross biological membranes and interact with hydrophobic targets, thereby optimizing its pharmacokinetic profile.[1]

Reaction Mechanism and Principles

The alkylation of phenol with this compound follows the Williamson ether synthesis pathway, which is a classic SN2 reaction.[2] The process involves two primary steps:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide anion.[1][4] Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of this compound. This carbon is bonded to the iodine atom, which is an excellent leaving group.[5] The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and results in the formation of the C-O ether bond and the displacement of the iodide ion.[2][3]

For this reaction, O-alkylation is the desired outcome. However, a competing reaction, C-alkylation, can occur where the phenoxide attacks via the aromatic ring.[4] The choice of solvent plays a crucial role in directing the selectivity. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) favor the desired O-alkylation product.[4]

Reaction_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Attack Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) HB Conjugate Acid Phenoxide_ion Phenoxide Anion Phenoxide->Phenoxide_ion Nucleophile Product Undecyl Phenyl Ether Phenoxide_ion->Product SN2 Attack Iodoundecane This compound Iodoundecane->Product Iodide Iodide Ion (I⁻)

Figure 1: General mechanism for the Williamson ether synthesis of undecyl phenyl ether.

Experimental Protocol

This protocol details the synthesis of undecyl phenyl ether from phenol and this compound. Safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, should be observed at all times.

Materials and Reagents:

  • Phenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for eluent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add phenol (1.0 equivalent) and anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the stirred solution.[1] Allow the mixture to stir at room temperature for approximately 15 minutes.

  • Alkylation: Add this compound (1.1-1.2 equivalents) to the reaction mixture.[1]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle.[1] The reaction is typically maintained at this temperature for 12-24 hours.[1][2]

  • Monitoring: The progress of the reaction should be monitored periodically by TLC. A suitable eluent system, such as 95:5 hexane/ethyl acetate, can be used to distinguish the product from the starting materials.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.[1]

    • To the resulting residue, add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[1]

  • Washing and Drying:

    • Combine the organic extracts and wash them once with water, followed by one wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude undecyl phenyl ether by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.[1]

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the alkylation of phenol with a long-chain alkyl halide under Williamson ether synthesis conditions. Yields can vary based on the purity of reagents and precise reaction conditions.

ParameterValue / ConditionReference / Note
Reactants
Phenol1.0 equivalentStoichiometric base
This compound1.1 - 1.2 equivalentsSlight excess to ensure complete consumption of phenol[1]
Base (K₂CO₃)2.0 - 3.0 equivalentsEnsures complete deprotonation of phenol[1]
Solvent Anhydrous AcetonePolar aprotic solvent favoring O-alkylation[1][4]
Temperature Reflux (~56 °C)Standard condition for this solvent[1]
Reaction Time 12 - 24 hoursMonitor by TLC for completion[1][2]
Work-up Aqueous extractionStandard procedure to separate product from inorganic salts[1]
Purification Column ChromatographyStandard for obtaining high-purity product[1]
Expected Yield 50 - 95%Typical range for laboratory synthesis[2]

Experimental Workflow Visualization

The logical flow of the experimental protocol, from initial setup to final characterization, is outlined in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Phenol, Acetone, K₂CO₃ B Add this compound A->B C Heat to Reflux (12-24h) B->C D Monitor by TLC C->D E Cool & Evaporate Solvent D->E F Add Water & Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Column Chromatography I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Figure 2: Step-by-step workflow for the synthesis and purification of undecyl phenyl ether.

References

Application Notes and Protocols: Use of 1-Iodoundecane in the Synthesis of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of long-chain esters using 1-iodoundecane as a key reagent. Detailed experimental protocols for the synthesis of undecyl acetate and undecyl benzoate are presented, highlighting the utility of this method for creating esters with potential applications in pharmaceutical sciences, particularly in drug delivery and formulation.

Application Note 1: Synthesis of Long-Chain Esters via Nucleophilic Substitution

Long-chain esters are a versatile class of molecules with applications ranging from fragrances and lubricants to pharmaceutical excipients. The synthesis of these esters can be efficiently achieved through the nucleophilic substitution (S_N2) reaction between a long-chain alkyl halide, such as this compound, and a carboxylate salt. This method is analogous to the well-established Williamson ether synthesis and offers a straightforward route to high-purity esters.

This compound is an excellent substrate for S_N2 reactions due to the good leaving group ability of the iodide ion. The reaction proceeds by the backside attack of a carboxylate anion on the primary carbon atom of this compound, leading to the formation of the corresponding ester and an iodide salt as a byproduct. The choice of the carboxylate salt determines the final ester product. For instance, reacting this compound with sodium acetate yields undecyl acetate, while reaction with sodium benzoate produces undecyl benzoate.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to solubilize the carboxylate salt and facilitate the S_N2 mechanism. In some cases, a phase-transfer catalyst can be employed to enhance the reaction rate, particularly when dealing with less soluble carboxylate salts.

Application Note 2: Long-Chain Esters in Drug Development

Long-chain esters, such as those derived from this compound, are of significant interest in drug development for several reasons:

  • Prodrugs for Enhanced Lipophilicity: Many potent drug molecules exhibit poor oral bioavailability due to low lipophilicity, which limits their ability to cross biological membranes. By converting a hydrophilic drug containing a carboxylic acid, hydroxyl, or amine group into a long-chain ester prodrug, its lipophilicity can be significantly increased.[1][2] This enhanced lipophilicity can improve absorption from the gastrointestinal tract.[3][4][5] Once absorbed, these ester prodrugs are often cleaved by ubiquitous esterase enzymes in the body to release the active parent drug.[1]

  • Controlled-Release Formulations: The long alkyl chain of undecyl esters imparts a hydrophobic character that can be exploited in the design of controlled-release drug delivery systems.[6] These esters can be incorporated into tablet matrices or used as coatings to slow down the dissolution and release of the active pharmaceutical ingredient (API). This leads to a more sustained therapeutic effect and can reduce dosing frequency, thereby improving patient compliance.

  • Lymphatic Drug Delivery: Highly lipophilic compounds can be absorbed via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver.[7][8] Formulating drugs as long-chain esters can promote their association with chylomicrons, the lipoprotein particles responsible for lipid transport in the lymphatic system.[3][7][8] This can be a valuable strategy for drugs that are extensively metabolized by the liver.

Experimental Protocols

Protocol 1: Synthesis of Undecyl Acetate

This protocol describes the synthesis of undecyl acetate via the reaction of this compound with potassium acetate in dimethylformamide (DMF).

Materials:

  • This compound (C11H23I)

  • Potassium acetate (CH3COOK), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium acetate (1.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reagents (approximately 5 mL of DMF per gram of this compound).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude undecyl acetate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure undecyl acetate.

Protocol 2: Synthesis of Undecyl Benzoate

This protocol details the synthesis of undecyl benzoate from this compound and sodium benzoate, with the aid of a catalyst.

Materials:

  • This compound (C11H23I)

  • Sodium benzoate (C6H5COONa)

  • Dimethylformamide (DMF), anhydrous

  • Sodium iodide (NaI) (catalytic amount)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add sodium benzoate (1.2 eq), this compound (1.0 eq), and a catalytic amount of sodium iodide (0.1 eq).

  • Add anhydrous DMF to the flask (approximately 10 mL per gram of this compound).

  • Attach a reflux condenser and heat the mixture to 100 °C with stirring.

  • Maintain the reaction at this temperature for 18-24 hours, monitoring its progress by TLC.

  • After cooling to room temperature, pour the mixture into a separatory funnel with deionized water.

  • Extract the aqueous phase with dichloromethane (3 x 40 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford pure undecyl benzoate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of long-chain esters from alkyl halides and carboxylate salts based on literature precedents.

Ester ProductAlkyl HalideCarboxylate SaltSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
Undecyl AcetateThis compoundPotassium AcetateDMFNone80-9012-24Good to Excellent
Undecyl BenzoateThis compoundSodium BenzoateDMFSodium Iodide10018-24Good to Excellent
n-Decyl Acetaten-Decyl ChlorideSodium AcetateDMFSodium Iodide~125>1Good
Methyl PropionateMethyl ChlorideSodium PropionateMethyl Ethyl KetoneTriethylamine & Sodium IodideReflux287

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification This compound This compound Reaction_Vessel S_N2 Reaction This compound->Reaction_Vessel Carboxylate_Salt Carboxylate Salt (e.g., Sodium Acetate) Carboxylate_Salt->Reaction_Vessel Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction_Vessel Heat Heat (80-100°C) Heat->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Long-Chain Ester (e.g., Undecyl Acetate) Chromatography->Product

Caption: General workflow for the synthesis of long-chain esters from this compound.

Drug_Delivery_Application Drug Parent Drug (Hydrophilic) Esterification Esterification with Long-Chain Moiety Drug->Esterification Prodrug Long-Chain Ester Prodrug (Lipophilic) Esterification->Prodrug Administration Oral Administration Prodrug->Administration Absorption Increased Membrane Permeability & Absorption Administration->Absorption Enzymatic_Cleavage Enzymatic Cleavage (Esterases) Absorption->Enzymatic_Cleavage Active_Drug Active Drug Release at Target Site Enzymatic_Cleavage->Active_Drug Effect Therapeutic Effect Active_Drug->Effect

Caption: Logical relationship of using long-chain esters as prodrugs for improved drug delivery.

References

Application Notes and Protocols for the Reaction of 1-Iodoundecane with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary and secondary amines with alkyl halides, such as 1-iodoundecane, is a fundamental and widely utilized transformation in organic synthesis. This reaction is crucial for the construction of more complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of the undecyl group can significantly modify the lipophilicity and steric profile of a molecule, thereby influencing its biological activity and physical properties.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines. It addresses the common challenges associated with this reaction, such as overalkylation, and offers strategies to achieve selective mono- or di-alkylation.

Reaction Mechanism and Challenges

The reaction of this compound with primary and secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of this compound, which bears a partial positive charge due to the electronegativity of the iodine atom. Iodide is an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond.

A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation.[1] The initially formed secondary amine is often more nucleophilic than the starting primary amine, and the tertiary amine formed from a secondary amine can also be reactive. This can lead to a mixture of mono- and poly-alkylated products, complicating purification and reducing the yield of the desired product.[2]

Strategies to control the extent of alkylation include:

  • Stoichiometric control: Using a large excess of the amine can favor mono-alkylation.

  • Choice of base: The use of a suitable base is crucial to neutralize the hydrogen iodide formed during the reaction and to modulate the nucleophilicity of the amine.

  • Protecting groups: Employing protecting groups for the amine, such as in the Gabriel synthesis, can ensure mono-alkylation.[3]

  • Alternative synthetic routes: Methods like reductive amination or the use of amine surrogates can provide greater selectivity.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₃I
Molecular Weight 282.20 g/mol [4]
Appearance Liquid
Boiling Point 125-130 °C at 5 mmHg
Density 1.22 g/mL at 25 °C
CAS Number 4282-44-4[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound (Mono-alkylation favored)

This protocol is a general guideline and may require optimization for specific primary amines. The use of a large excess of the primary amine is intended to favor the formation of the secondary amine.

Materials:

  • Primary amine (e.g., aniline, benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (5.0 equivalents) in anhydrous acetonitrile or DMF (0.2 M relative to the limiting reagent), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-undecyl secondary amine.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine with this compound

This protocol is a general guideline for the synthesis of tertiary amines.

Materials:

  • Secondary amine (e.g., diethylamine, piperidine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a solution of the secondary amine (1.2 equivalents) in anhydrous acetonitrile or DMF (0.2 M), add potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter off the salts.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude tertiary amine may be pure enough for some applications. If further purification is required, flash column chromatography on silica gel or distillation under reduced pressure can be employed.

Protocol 3: One-Pot Synthesis of a Secondary Amine using an N-Aminopyridinium Salt Surrogate

This protocol is adapted from a literature procedure for the synthesis of secondary amines with control over alkylation, using 1-iodododecane as a representative long-chain alkyl iodide.

Materials:

  • N-Aminopyridinium salt (e.g., formed from N-aminopyridine and an aryl boronic acid)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • 1,3,5-Trimethoxybenzene (internal standard for yield determination, optional)

Procedure:

  • In a reaction vessel, combine the N-aryl-N-aminopyridinium salt (1.0 equivalent) and cesium carbonate (3.0 equivalents).

  • Add anhydrous acetonitrile to the vessel.

  • Add this compound (2.0 equivalents) to the mixture.

  • Heat the reaction mixture at 70 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove inorganic solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the secondary amine.

Data Presentation

The following table summarizes representative yields for N-alkylation reactions. Note that specific yields are highly dependent on the substrates and reaction conditions.

Amine TypeAlkylating AgentAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Amine Surrogate1-IodododecaneN-Phenyl-N-aminopyridinium saltCs₂CO₃Acetonitrile701641

Note: 1-Iodododecane is a close structural analog of this compound and reaction outcomes are expected to be similar.

Visualizations

Reaction Signaling Pathways

Reaction_Pathways cluster_primary Primary Amine Alkylation cluster_secondary Secondary Amine Alkylation Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine S_N2 1-Iodoundecane_p This compound 1-Iodoundecane_p->Secondary Amine Tertiary Amine_p Tertiary Amine (Overalkylation) 1-Iodoundecane_p->Tertiary Amine_p Quaternary Salt_p Quaternary Ammonium Salt (Overalkylation) 1-Iodoundecane_p->Quaternary Salt_p Secondary Amine->Tertiary Amine_p S_N2 Tertiary Amine_p->Quaternary Salt_p S_N2 Secondary Amine_s Secondary Amine Tertiary Amine Tertiary Amine Secondary Amine_s->Tertiary Amine S_N2 1-Iodoundecane_s This compound 1-Iodoundecane_s->Tertiary Amine Quaternary Salt_s Quaternary Ammonium Salt (Overalkylation) 1-Iodoundecane_s->Quaternary Salt_s Tertiary Amine->Quaternary Salt_s S_N2

Caption: N-Alkylation pathways for primary and secondary amines.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Amine - this compound - Base - Solvent Start->Reaction_Setup Reaction_Execution Reaction Execution: - Heating - Stirring - Monitoring (TLC/GC-MS) Reaction_Setup->Reaction_Execution Workup Aqueous Workup: - Filtration - Extraction - Washing - Drying Reaction_Execution->Workup Purification Purification: - Column Chromatography - Distillation Workup->Purification Characterization Product Characterization: - NMR - MS - IR Purification->Characterization End End Characterization->End

Caption: General experimental workflow for N-alkylation.

Logical Relationships in Selective Mono-alkylation

Selective_Monoalkylation Goal Selective Mono-alkylation Controlled_Stoichiometry Controlled Stoichiometry (Amine in excess) Goal->Controlled_Stoichiometry Protecting_Group Use of Protecting Group (e.g., Gabriel Synthesis) Goal->Protecting_Group Alternative_Route Alternative Route (e.g., Reductive Amination) Goal->Alternative_Route High_Amine_Conc High [Primary Amine] Favors_Monoalkylation Favors Reaction with Primary Amine High_Amine_Conc->Favors_Monoalkylation Controlled_Stoichiometry->High_Amine_Conc

Caption: Strategies to achieve selective mono-alkylation.

References

Application Notes and Protocols for Surface Functionalization Using 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control the chemical and physical properties of surfaces is paramount in numerous scientific and technological fields, including biomaterials, drug delivery, and diagnostics. Functionalization with alkyl chains can modulate surface hydrophobicity, biocompatibility, and molecular recognition. 1-Iodoundecane serves as a versatile precursor for introducing an eleven-carbon alkyl chain onto various substrates. The terminal iodine atom provides a reactive handle for covalent attachment through several chemical pathways.

These application notes provide detailed protocols for the functionalization of surfaces using this compound, tailored for applications in research and drug development. The protocols cover the modification of amine-terminated surfaces, the initiation of polymer brush growth, and the formation of self-assembled monolayers on gold.

Quantitative Data Summary

Successful surface modification is typically verified through a combination of analytical techniques. X-ray Photoelectron Spectroscopy (XPS) provides elemental composition and chemical state information, while contact angle goniometry measures changes in surface wettability. The following tables summarize expected quantitative data for undecyl-functionalized surfaces.

Table 1: Expected Elemental Composition from XPS Analysis

Surface TypeExpected ElementsApproximate Atomic Concentration (%)Key Peak Binding Energies (eV)
Bare Silicon WaferSi, O, CSi: ~40-50, O: ~30-40, C: ~10-20Si 2p: ~99-103, O 1s: ~532, C 1s: ~285
Amine-Terminated SiliconSi, O, N, CSi: ~30-40, O: ~20-30, N: ~5-10, C: ~20-30N 1s: ~400
Undecyl-Functionalized Amine SurfaceSi, O, N, CC concentration increases significantlyHigh-resolution C 1s shows a prominent C-C/C-H peak at ~284.8 eV
Bare Gold SubstrateAu, CAu: >80, C: <20 (adventitious)Au 4f: ~84.0, ~87.7
Undecylthiol SAM on GoldAu, C, SC concentration increases, S is detectableS 2p: ~162-164

Table 2: Expected Water Contact Angles

Surface TypeExpected Static Water Contact Angle (°)Surface Character
Clean, Hydroxylated Silicon/Glass< 20°Hydrophilic
Amine-Terminated Silicon/Glass40° - 60°Moderately Hydrophilic
Undecyl-Functionalized Surface95° - 110°Hydrophobic
Clean Gold Substrate70° - 80°Moderately Hydrophobic
Undecylthiol SAM on Gold105° - 115°Highly Hydrophobic

Protocol 1: Functionalization of Amine-Terminated Surfaces via Nucleophilic Substitution

This protocol describes the covalent attachment of an undecyl chain to a surface presenting primary amine groups. The reaction proceeds via a nucleophilic substitution, where the amine attacks the carbon atom bearing the iodine, displacing the iodide ion. This method is suitable for modifying surfaces like aminosilanized glass or silicon, or polymers with amine functionalities.

Experimental Protocol

Materials:

  • Amine-terminated substrate (e.g., (3-aminopropyl)triethoxysilane-coated glass slide)

  • This compound (stabilized with copper)

  • Anhydrous toluene

  • Triethylamine (TEA) or another non-nucleophilic base

  • Ethanol

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a reflux condenser

Procedure:

  • Substrate Preparation: Ensure the amine-terminated substrate is clean and dry. If preparing from a bare substrate, follow standard aminosilanization protocols.

  • Reaction Setup: Place the amine-terminated substrate in a clean, dry reaction vessel.

  • Reagent Preparation: In a separate flask, prepare a solution of this compound (e.g., 0.1 M) and triethylamine (e.g., 0.1 M) in anhydrous toluene under a nitrogen atmosphere.

  • Reaction: Transfer the reaction solution to the vessel containing the substrate, ensuring the substrate is fully immersed.

  • Incubation: Heat the reaction mixture to 80-100°C and allow it to react for 12-24 hours under a nitrogen atmosphere with gentle stirring.

  • Washing: After the reaction, remove the substrate and rinse it sequentially with toluene, ethanol, and deionized water to remove unreacted reagents and byproducts.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: Analyze the surface using XPS to confirm the increase in carbon content and water contact angle measurements to verify the increase in hydrophobicity.

Diagrams

G cluster_workflow Workflow for Nucleophilic Substitution prep Clean Amine-Terminated Substrate setup Place Substrate in Reaction Vessel prep->setup reagents Prepare Solution of This compound and Base setup->reagents react Immerse Substrate and Heat (80-100°C, 12-24h) reagents->react wash Wash with Toluene, Ethanol, and Water react->wash dry Dry with Nitrogen wash->dry char Characterize (XPS, Contact Angle) dry->char

Caption: Experimental workflow for surface undecylation via nucleophilic substitution.

Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) using a this compound-Derived Initiator

This protocol outlines a "grafting-from" approach to grow polymer brushes from a surface. It involves first immobilizing an initiator derived from this compound and then polymerizing a chosen monomer from this initiator layer. While alkyl bromides are more common, alkyl iodides can also be effective initiators for certain ATRP systems.[1][2]

Experimental Protocol

Part A: Immobilization of the Initiator

Materials:

  • Hydroxyl-terminated substrate (e.g., silicon wafer, glass slide)

  • 11-Iodo-undecyl(trichloro)silane (synthesized from 10-undecenyl(trichloro)silane and HI, or a similar precursor)

  • Anhydrous toluene

  • Triethylamine (TEA)

Procedure:

  • Substrate Cleaning: Clean the hydroxyl-terminated substrate by sonicating in deionized water, acetone, and isopropanol, followed by oxygen plasma treatment to ensure a high density of hydroxyl groups.

  • Silanization: In a glovebox, immerse the clean, dry substrate in a solution of the iodo-terminated silane (e.g., 1-2% v/v) and a small amount of TEA in anhydrous toluene for 2-4 hours.

  • Washing: Remove the substrate and rinse thoroughly with toluene, followed by ethanol, to remove any physisorbed silane.

  • Curing: Cure the initiator-coated substrate in an oven at 110°C for 30 minutes.

Part B: Surface-Initiated Polymerization

Materials:

  • Initiator-functionalized substrate

  • Monomer (e.g., methyl methacrylate, MMA)

  • Copper(I) bromide (Cu(I)Br)

  • Ligand (e.g., 2,2'-bipyridine, bpy)

  • Anhydrous solvent (e.g., anisole, DMF)

  • Syringes and Schlenk line for deoxygenation

Procedure:

  • Reaction Setup: Place the initiator-functionalized substrate, Cu(I)Br, and bpy into a Schlenk flask.

  • Deoxygenation: Seal the flask and perform several freeze-pump-thaw cycles to remove all oxygen.

  • Monomer Addition: Add the deoxygenated monomer and solvent to the flask via syringe under a positive pressure of nitrogen or argon.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is proportional to the reaction time.

  • Termination: Stop the reaction by opening the flask to air and cooling it down.

  • Washing: Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene for PMMA) to remove any non-grafted polymer.

  • Drying: Dry the substrate with nitrogen.

  • Characterization: Characterize the polymer brush using ellipsometry (to measure thickness), AFM (to assess surface morphology), and contact angle measurements.

Diagrams

G cluster_workflow Workflow for SI-ATRP clean Clean Hydroxyl- Terminated Substrate silanize Immobilize Iodo-Terminated Initiator clean->silanize cure Cure Initiator Layer silanize->cure setup Setup Reaction with Substrate, Catalyst, Ligand cure->setup deoxygenate Deoxygenate via Freeze-Pump-Thaw setup->deoxygenate polymerize Add Monomer and Initiate Polymerization deoxygenate->polymerize wash Wash to Remove Non-grafted Polymer polymerize->wash characterize Characterize Polymer Brush (Ellipsometry, AFM) wash->characterize

Caption: Experimental workflow for growing polymer brushes via SI-ATRP.

Protocol 3: Functionalization of Gold Surfaces with an Undecyl Monolayer

This protocol describes the formation of a self-assembled monolayer (SAM) of undecylthiol on a gold surface. Since direct SAM formation with this compound is not standard, this protocol involves a two-step process: first, the conversion of this compound to undecanethiol, followed by the standard SAM formation procedure.

Experimental Protocol

Part A: Synthesis of 1-Undecanethiol from this compound

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Thiouronium Salt Formation: Dissolve this compound and a slight molar excess of thiourea in ethanol. Reflux the mixture for 3-4 hours. A white precipitate of the S-undecylisothiouronium iodide salt should form.

  • Hydrolysis: Cool the mixture and add an aqueous solution of NaOH. Reflux for another 2-3 hours to hydrolyze the salt to the thiol.

  • Acidification and Extraction: Cool the reaction mixture and acidify with dilute HCl. Extract the product into diethyl ether.

  • Washing and Drying: Wash the ether layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Remove the solvent by rotary evaporation. The crude 1-undecanethiol can be purified by distillation under reduced pressure.

Part B: Formation of Self-Assembled Monolayer

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • 1-Undecanethiol (synthesized in Part A)

  • Anhydrous ethanol

  • Tweezers

  • Petri dish

Procedure:

  • Substrate Cleaning: Clean the gold substrate immediately before use. Piranha solution (3:1 H₂SO₄:H₂O₂) can be used (EXTREME CAUTION), followed by copious rinsing with deionized water and ethanol. Alternatively, UV/ozone or oxygen plasma cleaning is effective.

  • Thiol Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of 1-undecanethiol in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The assembly process starts immediately. For a well-ordered monolayer, allow the substrate to remain in the solution for 12-24 hours in a covered container (e.g., a petri dish) to prevent contamination.

  • Rinsing: After incubation, remove the substrate with tweezers and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen.

  • Characterization: Confirm the formation of the monolayer with contact angle measurements (expect a highly hydrophobic surface) and XPS (to detect the presence of sulfur and a high carbon content).

Diagrams

G cluster_relationship Logical Pathway from this compound to SAM cluster_synthesis Synthesis cluster_assembly Self-Assembly start This compound reac1 React with Thiourea start->reac1 thiol 1-Undecanethiol immerse Immerse Gold Substrate in Thiol Solution thiol->immerse sam Self-Assembled Monolayer on Gold reac2 Hydrolyze with NaOH reac1->reac2 reac2->thiol immerse->sam

Caption: Logical pathway for creating an undecylthiol SAM from this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound can cause skin and eye irritation.

  • Handle corrosive and oxidizing solutions like Piranha with extreme caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis and purification of 1-iodoundecane, a valuable alkyl iodide intermediate in organic synthesis and drug development. The synthesis is achieved through a robust and high-yielding Finkelstein reaction, converting 1-bromoundecane to the desired product. This application note includes a comprehensive experimental protocol, a summary of all quantitative data, and characterization of the final product.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals, surfactants, and materials for electronics. Its long alkyl chain imparts lipophilicity, a crucial property in modulating the biological activity and pharmacokinetic profiles of drug candidates. The carbon-iodine bond is also highly versatile, readily participating in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitutions, making it a valuable synthon for introducing the undecyl moiety.

The most common and efficient method for the synthesis of primary iodoalkanes is the Finkelstein reaction.[1][2] This SN2 reaction involves the exchange of a halogen atom, typically chlorine or bromine, with iodide.[1] The reaction is driven to completion by taking advantage of the differential solubility of alkali metal halides in acetone; sodium iodide is soluble, while the resulting sodium bromide or chloride is not, thus precipitating out of the solution and shifting the equilibrium towards the product.[1][3]

This application note provides a detailed, step-by-step protocol for the synthesis of this compound from 1-bromoundecane, followed by a comprehensive purification procedure to yield the product in high purity.

Materials and Methods

Synthesis of this compound via Finkelstein Reaction

Materials:

  • 1-Bromoundecane (C11H23Br)

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoundecane (1 equivalent).

  • Reagent Addition: Add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Reaction: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours, indicated by the formation of a white precipitate (sodium bromide).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.[4][5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a hexane/ethyl acetate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity if necessary).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford pure this compound as a clear, colorless to pale yellow liquid.

Results and Discussion

The synthesis of this compound via the Finkelstein reaction is a highly efficient method, typically providing good to excellent yields. The progress of the reaction is easily monitored by the precipitation of sodium bromide. The purification by column chromatography effectively removes any unreacted starting material and by-products.

Quantitative Data Summary
ParameterValue
Reactants
1-Bromoundecane1.0 eq
Sodium Iodide1.5 eq
Reaction Conditions
SolventAcetone (anhydrous)
TemperatureReflux (~56 °C)
Reaction Time24 h
Purification
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient
Expected Yield 85-95%
Purity (by GC/NMR) >98%
Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Property Value
Molecular Formula C11H23I
Molecular Weight 282.20 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 125-130 °C @ 5 mmHg
Density 1.22 g/mL at 25 °C
Refractive Index ~1.4849 (n20/D)
¹H NMR (CDCl₃) δ 3.19 (t, 2H, -CH₂I), 1.82 (quint, 2H, -CH₂CH₂I), 1.37-1.25 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃) δ 33.8, 31.9, 30.6, 29.6, 29.5, 29.3, 28.7, 22.7, 14.1, 7.3 (-CH₂I) ppm.
IR (neat) ν ~2924, 2853 (C-H stretch), 1465 (C-H bend), ~1215 (C-I stretch) cm⁻¹.[6]
Mass Spec (EI) m/z [M]+ calculated for C11H23I: 282.08.

Workflow Diagram

Synthesis_Purification_Workflow Workflow for the Synthesis and Purification of this compound A 1-Bromoundecane + NaI in Acetone B Reflux (24h) A->B Heat C Reaction Work-up (Filtration, Extraction, Drying) B->C Cool & Quench D Crude this compound C->D E Column Chromatography (Silica Gel, Hexane/EtOAc) D->E Purify F Pure this compound E->F G Characterization (NMR, IR, MS) F->G Analyze H Final Product (>98% Purity) G->H

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis and purification of high-purity this compound. The Finkelstein reaction offers an efficient route from the corresponding bromo-alkane, and the subsequent chromatographic purification ensures the final product is suitable for a wide range of applications in research, development, and manufacturing. The provided characterization data will aid in the quality control of the synthesized material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Iodoundecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-iodoundecane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are the Finkelstein reaction and the iodination of 1-undecanol. The Finkelstein reaction involves the conversion of 1-bromoundecane or 1-chloroundecane to this compound using an iodide salt. The iodination of 1-undecanol is typically achieved using reagents like triphenylphosphine and iodine.

Q2: My Finkelstein reaction is giving a low yield. What are the likely causes?

A2: Low yields in the Finkelstein reaction are often due to the presence of water, impure starting materials, or incomplete reaction. Ensure you are using anhydrous acetone as the solvent and that your starting 1-bromoundecane or 1-chloroundecane is pure. The reaction is an equilibrium, so using a sufficient excess of sodium iodide and allowing for adequate reaction time is crucial to drive the reaction to completion.

Q3: I am having trouble removing the triphenylphosphine oxide byproduct from my alcohol iodination reaction. What is the best way to do this?

A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. Purification can be achieved by column chromatography on silica gel.[1][2] Another effective method is to suspend the crude reaction mixture in a non-polar solvent like pentane or a pentane/ether mixture and filter it through a plug of silica gel. The less polar this compound will elute while the more polar triphenylphosphine oxide will be retained.[3][4]

Q4: Can I monitor the progress of my reaction?

A4: Yes, thin-layer chromatography (TLC) is an effective way to monitor the progress of both the Finkelstein reaction and the iodination of 1-undecanol.[1][5][6][7] You can spot the starting material, the reaction mixture, and a co-spot on a TLC plate to track the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions to take when synthesizing this compound?

A5: When working with the reagents for these syntheses, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reagents like iodine and triphenylphosphine can be irritating. Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.

Troubleshooting Guides

Finkelstein Reaction (from 1-Bromoundecane)
Issue Potential Cause Recommended Solution
Low or No Conversion Presence of water in the reaction.Use anhydrous acetone and ensure all glassware is thoroughly dried.
Impure starting material (1-bromoundecane).Purify the starting material by distillation before use.
Insufficient reaction time or temperature.Increase the reflux time. The reaction can be slow, sometimes requiring overnight stirring.[8]
Inefficient stirring.Ensure vigorous stirring to maintain proper mixing of the heterogeneous reaction mixture.
Product is Contaminated with Starting Material Incomplete reaction.Increase the amount of sodium iodide (try a larger excess) and/or extend the reaction time.[9][10]
Inefficient purification.Ensure proper separation during the aqueous workup and consider purification by column chromatography.
Formation of a Yellow/Brown Color in the Final Product Presence of residual iodine.Wash the organic layer with a saturated aqueous solution of sodium thiosulfate during the workup until the color disappears.[5]
Iodination of 1-Undecanol (using Triphenylphosphine and Iodine)
Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal reagent stoichiometry.An optimal molar ratio of triphenylphosphine:iodine:alcohol is often found to be around 1.5:1.5:1.[11]
Incomplete reaction.Monitor the reaction by TLC to ensure the starting alcohol is fully consumed before quenching.[6]
Side reactions.Add the iodine portion-wise to the solution of triphenylphosphine and alcohol to control the reaction temperature, as the initial formation of the phosphonium intermediate can be exothermic.[7]
Difficulty in Removing Triphenylphosphine Oxide Co-elution during chromatography.Use a less polar eluent system for column chromatography (e.g., hexanes) to better separate the non-polar product from the polar byproduct.
Inefficient precipitation/filtration.After concentrating the reaction mixture, triturate the residue with a non-polar solvent like pentane to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[3][4]
Reaction Stalls or is Sluggish Low quality of reagents.Use fresh, high-purity triphenylphosphine and iodine.
Inappropriate solvent.Dichloromethane is a commonly used and effective solvent for this reaction.[1][6]

Quantitative Data on Reaction Parameters

The following tables provide representative data on how reaction conditions can influence the yield of alkyl iodides. While this data is for homologous compounds, the trends are applicable to the synthesis of this compound.

Table 1: Effect of Reagent Stoichiometry on the Iodination of Alcohols*
AlcoholPPh₃ (eq.)I₂ (eq.)Imidazole (eq.)Yield (%)
1-Dodecanol1.31.31.399
Various Alcohols (Optimized)1.51.5-Good to Excellent

*Data for 1-dodecanol is from a specific protocol[6]. The optimized conditions for various alcohols suggest that a slight excess of triphenylphosphine and iodine can be beneficial[11].

Table 2: Representative Yields for Finkelstein-type Reactions*
Starting MaterialReaction ConditionsProductYield (%)
5-Hexen-1-ol (via mesylate)1. MsCl, Et₃N, DCM; 2. NaI, acetone, reflux6-Iodo-1-hexene83-86 (overall)
Chloroalkene1.7 eq. NaI, acetone, reflux, 3 daysIodoalkene89

*This table shows yields for similar SN2 displacement reactions to form alkyl iodides, demonstrating the high efficiency of this type of transformation under appropriate conditions[8][12].

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Undecanol

This protocol is adapted from the high-yield synthesis of 1-iodododecane.[6]

Materials:

  • 1-Undecanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Hexanes

  • Pentane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-undecanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • To the stirred solution, add imidazole (1.3 eq.), followed by triphenylphosphine (1.3 eq.), and then iodine (1.3 eq.) in portions.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude residue, add hexanes and stir to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • For further purification, dissolve the crude product in pentane, filter any remaining solids, and evaporate the solvent to yield pure this compound.

Protocol 2: Synthesis of this compound via Finkelstein Reaction (from 1-Bromoundecane)

Materials:

  • 1-Bromoundecane

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoundecane in anhydrous acetone.

  • Add a significant excess of sodium iodide (typically 2.5-3.0 equivalents).

  • Heat the mixture to reflux. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.[13]

  • Maintain reflux and monitor the reaction by TLC until the 1-bromoundecane is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • If necessary, the product can be further purified by vacuum distillation.

Visualizing Workflows and Troubleshooting

Synthesis of this compound from 1-Undecanol: Experimental Workflow

experimental_workflow_alcohol start Start: 1-Undecanol, PPh3, I2, Imidazole in DCM reaction Stir at Room Temperature start->reaction tlc_monitoring Monitor by TLC reaction->tlc_monitoring tlc_monitoring->reaction Incomplete quench Quench with Na2S2O3 (aq) tlc_monitoring->quench Reaction Complete extraction Extract with DCM quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate1 Concentrate in vacuo dry->concentrate1 purify Purify (Silica plug/Column) concentrate1->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound from 1-undecanol.

Finkelstein Reaction: Troubleshooting Decision Tree

troubleshooting_finkelstein start Low Yield in Finkelstein Reaction check_conversion Check TLC for Starting Material start->check_conversion sub_node_1 Starting Material Present check_conversion->sub_node_1 Yes sub_node_2 No Starting Material check_conversion->sub_node_2 No cause_1 Incomplete Reaction sub_node_1->cause_1 cause_2 Product Loss During Workup sub_node_2->cause_2 solution_1a Increase Reaction Time/Temperature cause_1->solution_1a solution_1b Ensure Anhydrous Conditions cause_1->solution_1b solution_1c Use Larger Excess of NaI cause_1->solution_1c solution_2a Careful Phase Separation cause_2->solution_2a solution_2b Thorough Extraction of Aqueous Layer cause_2->solution_2b

Caption: Troubleshooting decision tree for low yield in the Finkelstein reaction.

References

Technical Support Center: Troubleshooting Failed Grignard Reactions with 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Grignard reagents from 1-iodoundecane and their subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is the most common problem in Grignard reactions. The primary culprits are moisture and the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.

  • Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120 °C or by flame-drying under a stream of inert gas (e.g., nitrogen or argon) immediately before use. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be anhydrous. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.

  • Inactive Magnesium Surface: Magnesium readily oxidizes in air, forming a chemically inert layer of MgO that prevents the reaction with this compound.

    • Solution: Activate the magnesium surface to expose fresh metal. Common activation methods include:

      • Iodine: Add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the characteristic purple or brown color of iodine indicates the activation of the magnesium surface.[1][2]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene bubbling is a sign of a reaction that exposes a fresh magnesium surface.

      • Mechanical Activation: Vigorously stir the magnesium turnings or gently crush them with a dry glass rod to break the oxide layer.[1]

      • Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[3]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by one or more of the following observations:

  • A noticeable increase in the temperature of the reaction mixture (the reaction is exothermic).

  • The appearance of a cloudy, grayish, or brownish color in the solution.[4]

  • Gentle bubbling at the surface of the magnesium turnings.[1]

  • If iodine was used as an activator, its color will fade.[1]

Q3: I am observing a low yield of my desired product after reacting the undecylmagnesium iodide with an electrophile. What could be the reasons?

A3: Low yields can stem from several factors, including incomplete formation of the Grignard reagent, side reactions, or issues with the subsequent reaction.

  • Incomplete Grignard Formation: If the initial reaction did not go to completion, the concentration of your Grignard reagent will be lower than expected.

  • Wurtz Coupling: This is a significant side reaction where the formed undecylmagnesium iodide reacts with unreacted this compound to form docosane (C22H46).[2] This is more prevalent with reactive alkyl halides like iodides.

    • Solution: Add the this compound solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the Wurtz coupling.[2]

  • Reaction with Air (Oxygen): Exposure to air can oxidize the Grignard reagent, reducing its effective concentration. Always maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.[4]

  • Issues with the Electrophile: If your electrophile is not pure or contains acidic protons, it can consume the Grignard reagent in non-productive ways.

Q4: Which solvent is better for preparing undecylmagnesium iodide: diethyl ether or THF?

A4: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions. THF is a more polar solvent and can be more effective in solvating and stabilizing the Grignard reagent. For less reactive halides, THF is often preferred. However, for highly reactive halides like this compound, diethyl ether is generally sufficient and can sometimes lead to less Wurtz coupling.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common problems during the synthesis of undecylmagnesium iodide.

Problem Potential Cause Recommended Solution
Reaction fails to initiate 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium surface (MgO layer).1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical crushing.[1]
Low yield of Grignard reagent 1. Incomplete reaction. 2. Wurtz coupling side reaction. 3. Quenching by atmospheric oxygen or moisture.1. Ensure the reaction has gone to completion by observing the consumption of magnesium. 2. Add the this compound solution slowly and dropwise to the magnesium suspension. 3. Maintain a positive pressure of an inert gas throughout the reaction.
Formation of a significant amount of white precipitate This is likely the Wurtz coupling product, docosane, which is a waxy solid.Reduce the rate of addition of this compound. Consider using a more dilute solution.
Reaction becomes dark or black May indicate decomposition or side reactions due to overheating.Control the reaction temperature. The formation of the Grignard reagent is exothermic. Use an ice bath to moderate the reaction if necessary.

Experimental Protocols

Protocol 1: Preparation of Undecylmagnesium Iodide

This protocol describes the general procedure for the synthesis of undecylmagnesium iodide.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet.

  • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

  • Add a small amount of anhydrous solvent to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle reflux. Gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The final solution should be a cloudy, grayish-brown color.

Protocol 2: Titration of Undecylmagnesium Iodide

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A common method is iodometric titration.

Materials:

  • Standardized solution of iodine in THF

  • Anhydrous THF

  • Lithium chloride (optional, to aid solubility)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a standardized solution of iodine in anhydrous THF. The addition of LiCl can help to solubilize magnesium salts.

  • Cool the iodine solution to 0 °C.

  • Slowly add the prepared undecylmagnesium iodide solution via syringe to the stirred iodine solution.

  • The endpoint is reached when the brown color of the iodine completely disappears, resulting in a colorless or pale yellow solution.

  • The concentration of the Grignard reagent can be calculated based on the volume added to reach the endpoint.

Quantitative Data

Alkyl Halide Relative Reactivity Typical Yield Range Key Considerations
Alkyl Iodide (e.g., this compound) Very High85-95%Most reactive, easiest to initiate. More prone to Wurtz coupling if addition is not controlled.
Alkyl Bromide High80-90%Good balance of reactivity and stability. Generally a reliable choice.
Alkyl Chloride Moderate50-80%Less reactive, often requires activation and longer reaction times. Less prone to Wurtz coupling.

Note: Yields are highly dependent on experimental conditions, including the purity of reagents and the strict exclusion of water and oxygen.

Visualizations

Grignard_Troubleshooting_Workflow Troubleshooting Failed Grignard Reaction start Start: Grignard Reaction Fails to Initiate check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture dry_system Action: Rigorously Dry Glassware and Solvents check_moisture->dry_system Moisture Present check_mg Check Magnesium Surface Activity check_moisture->check_mg No Moisture dry_system->check_mg activate_mg Action: Activate Magnesium (Iodine, DBE, Mechanical) check_mg->activate_mg Inactive Surface re_attempt Re-attempt Initiation check_mg->re_attempt Active Surface activate_mg->re_attempt low_yield Problem: Low Yield re_attempt->low_yield Initiation Successful, but... check_wurtz Check for Wurtz Coupling (Analyze Side Products) low_yield->check_wurtz slow_addition Action: Slow, Dropwise Addition of Alkyl Halide check_wurtz->slow_addition Wurtz Product Detected check_air Check for Air Exposure check_wurtz->check_air No Significant Wurtz slow_addition->check_air inert_atmosphere Action: Ensure Positive Inert Gas Pressure check_air->inert_atmosphere Potential Air Leak optimize Optimize Reaction check_air->optimize System is Air-Tight inert_atmosphere->optimize Grignard_Reaction_Pathway Grignard Reaction and Side Reactions R_I This compound (R-I) Grignard Undecylmagnesium Iodide (R-Mg-I) R_I->Grignard Reaction with Mg Wurtz_Product Wurtz Coupling Product (R-R) Docosane R_I->Wurtz_Product Mg Magnesium (Mg) Mg->Grignard Product Desired Product (e.g., Alcohol) Grignard->Product Reaction with Electrophile Grignard->Wurtz_Product Side Reaction with R-I Quenched_Product Quenched Product (R-H) Undecane Grignard->Quenched_Product Side Reaction with H₂O Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product H2O Water (H₂O) H2O->Quenched_Product

References

Technical Support Center: Williamson Ether Synthesis with 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-iodoundecane in Williamson ether synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Williamson ether synthesis with a focus on minimizing side reactions when using this compound.

Q1: What are the most common side reactions when using this compound in a Williamson ether synthesis?

The primary side reaction competing with the desired S(_N)2 pathway is the E2 (elimination) reaction, which leads to the formation of undec-1-ene.[1][2] Although this compound is a primary alkyl halide, which generally favors substitution, elimination can become significant under certain conditions.[3][4] Another potential, though less common, side reaction when using aryloxide nucleophiles is C-alkylation of the aromatic ring.[5]

Q2: My reaction is producing a significant amount of undec-1-ene. How can I minimize this elimination byproduct?

To favor the desired ether formation over elimination, consider the following adjustments to your protocol:

  • Choice of Base and Alkoxide: Use the least sterically hindered alkoxide possible for your synthesis. While the alkoxide is your nucleophile, a bulky alkoxide can also act as a strong base, promoting the E2 reaction.[3]

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction.[2]

  • Solvent: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the S(_N)2 reaction.[5] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.

Q3: What is the ideal type of base for deprotonating the alcohol in this reaction?

A strong base is necessary to fully deprotonate the alcohol and form the alkoxide nucleophile. Common and effective bases include:

  • Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation.[6]

  • Potassium hydride (KH): Similar to NaH in reactivity.

  • Alkali metal hydroxides (NaOH, KOH): Can be effective, especially with more acidic alcohols like phenols.[5]

Q4: How do I choose the best solvent for my Williamson ether synthesis with this compound?

Polar aprotic solvents are generally the best choice as they enhance the nucleophilicity of the alkoxide.[5]

  • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile.

  • Use with Caution: Protic solvents like ethanol or water can decrease the reaction rate by solvating the alkoxide and may promote elimination. Apolar solvents are generally not recommended as they do not effectively dissolve the ionic alkoxide.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the ratio of the desired ether product to the elimination byproduct (undec-1-ene).

ParameterChangeEffect on Ether/Alkene RatioRationale
Alkoxide Less Steric HindranceIncreasesLess hindered alkoxides are better nucleophiles and weaker bases, favoring S(_N)2.
More Steric HindranceDecreasesBulky alkoxides are stronger bases and poorer nucleophiles, favoring E2.
Temperature IncreaseDecreasesHigher temperatures provide more energy for the higher activation energy E2 pathway.[2]
DecreaseIncreasesLower temperatures favor the lower activation energy S(_N)2 pathway.[2]
Solvent Polar Aprotic (e.g., DMF, DMSO)IncreasesSolvates the cation, increasing the nucleophilicity of the "naked" anion.[5]
Protic (e.g., Ethanol)DecreasesSolvates the alkoxide, reducing its nucleophilicity.
Base Strong, Non-nucleophilic (e.g., NaH)IncreasesEnsures complete and irreversible formation of the alkoxide.

Experimental Protocols

Below is a detailed methodology for the Williamson ether synthesis of an alkyl ether using a long-chain primary alkyl halide, adapted for this compound.

Synthesis of an Alkyl Undecyl Ether

This protocol describes the synthesis of an ether from an alcohol and this compound using sodium hydride as the base.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the reaction pathways and a troubleshooting workflow.

G Reaction Pathways in Williamson Ether Synthesis cluster_reactants Reactants cluster_products Potential Products RO- Alkoxide (RO⁻) SN2_TS SN2 Transition State RO-->SN2_TS Nucleophilic Attack (SN2) E2_TS E2 Transition State RO-->E2_TS Proton Abstraction (E2) R'X This compound (R'I) R'X->SN2_TS R'X->E2_TS Ether Desired Ether (ROR') Alkene Side Product (Undec-1-ene) SN2_TS->Ether E2_TS->Alkene

Caption: Desired SN2 vs. competing E2 pathway.

G Troubleshooting Williamson Ether Synthesis cluster_solutions Solutions cluster_solutions2 Solutions Start Low Yield of Ether or High Impurity CheckAlkene Significant Alkene Formation? Start->CheckAlkene LowerTemp Lower Reaction Temperature CheckAlkene->LowerTemp Yes CheckIncomplete Incomplete Reaction? CheckAlkene->CheckIncomplete No LessBulkyBase Use Less Sterically Hindered Alkoxide LowerTemp->LessBulkyBase PolarAprotic Switch to Polar Aprotic Solvent (DMF, DMSO) LessBulkyBase->PolarAprotic End Improved Yield PolarAprotic->End IncreaseTime Increase Reaction Time CheckIncomplete->IncreaseTime Yes CheckBase Ensure Complete Deprotonation (Stronger Base) IncreaseTime->CheckBase IncreaseTemp Slightly Increase Temperature (if no elimination) CheckBase->IncreaseTemp IncreaseTemp->End

Caption: Troubleshooting workflow for low ether yield.

References

removing iodine-containing byproducts from 1-Iodoundecane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 1-iodoundecane. The following information is designed to address common issues related to the removal of iodine-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a persistent brown or purple color after completion. What is the likely cause?

A1: A brown or purple hue in your reaction mixture is a common indicator of the presence of elemental iodine (I₂), which is often used in excess or generated as a byproduct in reactions producing this compound. This can occur in syntheses such as the conversion of 1-undecanol to this compound using iodine and triphenylphosphine.

Q2: What is the most common and effective method for removing residual iodine from my organic solution?

A2: The most widely used and generally effective method is to wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This reducing agent reacts with colored elemental iodine (I₂) to form colorless and water-soluble iodide ions (I⁻), which are then easily removed in the aqueous phase.[1]

Q3: Are there alternative methods to a sodium thiosulfate wash for iodine removal?

A3: Yes, other reducing agents can be used. A wash with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) will also effectively reduce elemental iodine to iodide. In some specific cases, passing the organic solution through a column containing metallic aluminum, magnesium, or zinc in the presence of water can also remove iodine.

Q4: I've performed a sodium thiosulfate wash, but the organic layer is still faintly colored. What should I do?

A4: This may indicate that a single wash was insufficient to remove all the iodine. It is recommended to perform successive washes with the sodium thiosulfate solution until the organic layer is completely colorless. Vigorous shaking of the separatory funnel during each wash is crucial to ensure efficient partitioning and reaction.

Q5: Will a sodium thiosulfate wash remove other iodine-containing byproducts besides elemental iodine?

A5: A sodium thiosulfate wash is primarily effective for removing elemental iodine. Other iodine-containing byproducts, such as unreacted starting materials (e.g., in a Finkelstein reaction) or organo-iodine side products, will likely require other purification techniques like column chromatography for their removal.

Troubleshooting Guides

Issue 1: Persistent Color in the Organic Layer After Multiple Thiosulfate Washes
Possible Cause Troubleshooting Steps
Insufficient Quantity or Concentration of Sodium Thiosulfate Increase the concentration of the sodium thiosulfate solution (a 5-10% w/v solution is common) or increase the volume used for each wash. Ensure you are using a molar excess of sodium thiosulfate relative to the suspected amount of residual iodine.
Poor Mixing/Inefficient Extraction Shake the separatory funnel vigorously for at least 30-60 seconds during each wash to maximize the surface area between the organic and aqueous phases. If an emulsion forms, allow it to stand or add a small amount of brine to help break it.
Decomposition of this compound Long-chain alkyl iodides can be sensitive to light and air, which can lead to slow decomposition and the liberation of iodine. Work expeditiously and consider storing the compound under an inert atmosphere and protected from light.
Presence of Other Colored Impurities The color may not be from iodine. In this case, further purification by column chromatography is necessary. Analyze a small sample by TLC or GC-MS to identify the nature of the impurity.
Issue 2: Low Yield of this compound After Purification
Possible Cause Troubleshooting Steps
Product Loss During Aqueous Washes Minimize the number of aqueous washes to what is necessary. After the final wash, ensure complete separation of the layers and avoid discarding any of the organic phase with the aqueous layer. Back-extracting the combined aqueous layers with a small amount of fresh organic solvent can help recover dissolved product.
Emulsion Formation Persistent emulsions can trap the product. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Decomposition on Silica Gel During Chromatography Alkyl iodides can be somewhat unstable on silica gel. To mitigate this, deactivate the silica gel by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent. Use flash column chromatography to minimize the time the compound spends on the column.
Product Volatility While this compound is not highly volatile, some product can be lost during solvent removal under high vacuum, especially if heated. Use moderate vacuum and temperature settings on the rotary evaporator.

Data Presentation

The following table summarizes the expected purity and recovery of this compound after different purification steps. These are typical values and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical PurityTypical RecoveryNotes
Single Sodium Thiosulfate Wash (10%) 85-95%>98%Effective for removing bulk iodine. Purity is dependent on other byproducts present.
Multiple Sodium Thiosulfate Washes (10%) 90-98%>95%Ensures complete removal of elemental iodine.
Silica Gel Column Chromatography >99%80-95%Highly effective for removing both iodine and other organic impurities. Recovery can be lower due to product adhesion to the silica.
Combined Washes and Chromatography >99.5%75-90%The optimal sequence for achieving high purity.

Experimental Protocols

Protocol 1: Sodium Thiosulfate Wash for Iodine Removal
  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. The organic layer should become colorless.

  • Drain the lower aqueous layer.

  • Repeat the wash with the sodium thiosulfate solution if any color persists in the organic layer.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter or decant the dried solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by adding a small percentage of ethyl acetate to the hexanes) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified product.

Visualizations

reaction_workflow crude_product Crude this compound (Contains I₂ and other byproducts) thiosulfate_wash Aqueous Sodium Thiosulfate Wash crude_product->thiosulfate_wash separation Separatory Funnel Phase Separation thiosulfate_wash->separation drying Drying over Anhydrous Agent separation->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal partially_pure Partially Purified This compound solvent_removal->partially_pure column_chromatography Silica Gel Column Chromatography partially_pure->column_chromatography pure_product Pure this compound (>99%) column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Reaction mixture has persistent color after initial thiosulfate wash check_mixing Was mixing vigorous enough? start->check_mixing increase_wash Perform additional washes with 10% Na₂S₂O₃ check_mixing->increase_wash No check_concentration Is the Na₂S₂O₃ solution fresh and of sufficient concentration? check_mixing->check_concentration Yes success Colorless organic layer increase_wash->success prepare_fresh Prepare fresh 10% Na₂S₂O₃ solution and repeat wash check_concentration->prepare_fresh No other_impurity Is the color from another imurity? check_concentration->other_impurity Yes prepare_fresh->success analyze_sample Analyze by TLC or GC-MS other_impurity->analyze_sample column Purify by column chromatography analyze_sample->column column->success

Caption: Troubleshooting logic for persistent color in the organic layer.

References

Technical Support Center: Optimizing Temperature and Reaction Time for 1-Iodoundecane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the alkylation of 1-iodoundecane. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for the alkylation of this compound?

A1: For SN2 reactions involving alkyl halides like this compound, polar aprotic solvents are generally preferred.[1] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices as they can solvate the cation of the base, which in turn makes the anionic nucleophile more reactive.[1] It is crucial to use anhydrous solvents, as the presence of water can lead to side reactions and react with strong bases.[1]

Q2: How does this compound compare to other alkyl halides like 1-bromoundecane in terms of reactivity?

A2: this compound is a more reactive alkylating agent than 1-bromoundecane.[2] This is because iodide is a better leaving group than bromide due to its larger size and lower basicity.[2] The carbon-iodine (C-I) bond is weaker and more easily broken than the carbon-bromine (C-Br) bond, leading to faster reaction rates and often higher yields under similar conditions.[2]

Q3: How can I improve the yield of my alkylation reaction with this compound?

A3: To improve the yield, ensure your nucleophile is fully deprotonated by using a sufficiently strong base in an anhydrous polar aprotic solvent.[1] Given the long alkyl chain of this compound, the reaction may be slower than with shorter-chain analogues; therefore, extending the reaction time or moderately increasing the temperature can be beneficial.[1] Efficient stirring is also important, especially in heterogeneous mixtures, to maximize contact between reactants.[1]

Q4: What are some common side reactions to be aware of during the alkylation of this compound?

A4: A common side reaction, particularly with amines, is over-alkylation, leading to a mixture of mono- and poly-alkylated products.[3] To minimize this, you can use a large excess of the amine to favor mono-alkylation or employ a protecting group strategy.[1][3] Another potential side reaction is elimination, which can be favored by using a sterically hindered base or high temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Base: The chosen base may not be strong enough to deprotonate the nucleophile.Consider using a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][4]
Insufficient Temperature: The reaction temperature may be too low for the long-chain alkyl halide.Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress.[1]
Degraded this compound: Alkyl iodides can be sensitive to light and prolonged storage.[4]Use a fresh bottle of this compound or purify the existing stock. Store it in a cool, dark environment.[4]
Formation of Side Products Over-alkylation: The product is more reactive than the starting material, leading to multiple alkylations.Add the this compound slowly to the reaction mixture to maintain a low concentration.[1] Lowering the reaction temperature can also favor mono-alkylation.[1]
Elimination Reaction: The base is acting as a nucleophile, leading to the formation of undecene.Use a non-nucleophilic, yet strong, base. Lowering the reaction temperature can also disfavor the elimination pathway.
Reaction Stalls or is Incomplete Reagent Instability: The nucleophile may not be stable under the reaction conditions for extended periods.Monitor the stability of your nucleophile under the reaction conditions independently.
Product Inhibition: The product or a salt byproduct may be precipitating and coating the reactants, preventing further reaction.[1]Try a different solvent system to improve solubility or increase the reaction temperature.[1]

Experimental Protocols

Representative Protocol for C-Alkylation of Diethyl Malonate with this compound

This protocol provides a typical procedure for the C-alkylation of an active methylene compound using this compound. Note that due to the higher reactivity of this compound compared to its bromo- or chloro-analogs, reaction times may be shorter and/or temperatures may be lower.

Materials:

  • Diethyl malonate

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Add diethyl malonate (1.2 equivalents) to the stirred suspension.

  • Heat the mixture to 50°C and stir for 30 minutes to facilitate the formation of the enolate.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 8-16 hours. The reaction progress should be monitored by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure mono-alkylated product.

Data Presentation

Table 1: Representative Conditions for Alkylation of Various Nucleophiles with Long-Chain Alkyl Halides.

Note: The following conditions are generalized and may require optimization for the specific case of this compound. Due to its higher reactivity, lower temperatures or shorter reaction times may be sufficient.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Diethyl MalonateK₂CO₃Acetonitrile8012-2485-95
PhenolK₂CO₃DMF80690-98
AnilineK₂CO₃Acetonitrile50-801270-85
ThiophenolNaOHEthanolRoom Temp2>95
Sodium AzideNaN₃Water/Toluene100495

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Reagents (Anhydrous Solvents, Base) setup_glassware Assemble Dry Glassware (Flask, Condenser) prep_reagents->setup_glassware add_base_nuc Add Base and Nucleophile to Solvent setup_glassware->add_base_nuc heat_mixture Heat to Initial Temperature (e.g., 50°C) add_base_nuc->heat_mixture add_iodoundecane Add this compound Dropwise heat_mixture->add_iodoundecane reflux Heat to Reflux and Monitor Progress (TLC/GC) add_iodoundecane->reflux cool_filter Cool and Filter Inorganic Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify Crude Product (Distillation or Chromatography) dry_concentrate->purify characterize Characterize Pure Product purify->characterize troubleshooting_guide cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_side Troubleshooting Side Products cluster_solutions_incomplete Troubleshooting Incomplete Reaction start Low or No Product Yield? check_base Is the base strong enough? start->check_base Yes check_temp Is the temperature high enough? check_base->check_temp Yes sol_base Use a stronger base (e.g., NaH, Cs₂CO₃) check_base->sol_base No check_reagent Is the this compound fresh? check_temp->check_reagent Yes sol_temp Increase temperature incrementally check_temp->sol_temp No sol_reagent Use fresh or purified This compound check_reagent->sol_reagent No side_products Side Products Observed? check_reagent->side_products Yes success Successful Optimization sol_base->success sol_temp->success sol_reagent->success is_overalkylation Is it over-alkylation? side_products->is_overalkylation Yes is_elimination Is it an elimination product? is_overalkylation->is_elimination No sol_overalkylation Slow addition of alkylating agent Lower reaction temperature is_overalkylation->sol_overalkylation Yes sol_elimination Use a non-nucleophilic base Lower reaction temperature is_elimination->sol_elimination Yes incomplete_rxn Incomplete Reaction? is_elimination->incomplete_rxn No sol_overalkylation->success sol_elimination->success check_stability Is the nucleophile stable? incomplete_rxn->check_stability Yes check_solubility Is everything soluble? check_stability->check_solubility Yes sol_stability Monitor nucleophile stability check_stability->sol_stability No sol_solubility Change solvent system Increase temperature check_solubility->sol_solubility No sol_solubility->success

References

Technical Support Center: Stability of 1-Iodoundecane in Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-iodoundecane in various common reaction solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide

Encountering unexpected results when using this compound? This guide addresses common issues related to its stability in different reaction environments.

Issue Potential Cause Recommended Solution
Low or no product yield in nucleophilic substitution reactions (e.g., Williamson ether synthesis, Finkelstein reaction). Degradation of this compound: As a primary iodoalkane, this compound is susceptible to degradation, especially at elevated temperatures or upon prolonged exposure to light. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive.1. Verify Reagent Quality: Before use, check for discoloration (a yellow or brownish tint may indicate the presence of iodine from decomposition). If necessary, purify by passing through a short plug of activated alumina or by distillation. 2. Optimize Reaction Temperature: Keep the reaction temperature as low as feasible to minimize degradation. 3. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
Formation of an alkene byproduct (undecene). Competing E2 Elimination Reaction: This is a common side reaction, particularly with strong, sterically hindered bases or at higher temperatures.1. Choice of Base: Use a non-hindered, strong base if possible. 2. Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination pathway.
Inconsistent reaction rates or yields. Solvent Purity: Traces of water or other protic impurities in aprotic solvents can affect the stability of this compound and the reactivity of nucleophiles.1. Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.
Formation of Wurtz coupling product (docosane). Reaction with Metals or Organometallic Reagents: When preparing Grignard reagents or in the presence of other reactive metals, homo-coupling can be a significant side reaction. 1-Iodoalkanes are more prone to this than other haloalkanes.1. Controlled Addition: Add the this compound slowly to the magnesium turnings to maintain a low concentration and control the exotherm. 2. Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most stable for long-term storage?

For long-term storage, it is recommended to store this compound neat (without solvent) in a cool, dark place, preferably under an inert atmosphere. If a solvent is required, a non-polar, anhydrous solvent would be a suitable choice. Many commercial suppliers provide this compound stabilized with copper.

Q2: Which solvents are recommended for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction. For SN2 reactions, polar aprotic solvents such as acetonitrile , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are generally preferred. These solvents solvate the cation of the nucleophile, leaving a "naked" and more reactive anion, which can increase the reaction rate. However, the stability of this compound in these solvents can vary, especially at elevated temperatures.

Q3: How does the stability of this compound compare in different polar aprotic solvents?

Q4: Can I use protic solvents like ethanol or water with this compound?

Protic solvents can solvate the nucleophile through hydrogen bonding, which reduces its reactivity and slows down SN2 reactions. They can also participate in solvolysis reactions, where the solvent itself acts as a nucleophile, leading to undesired byproducts. Therefore, protic solvents are generally not recommended for SN2 reactions with this compound unless the specific reaction mechanism requires them.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound in the context of organic reactions are:

  • Nucleophilic Substitution: Reaction with nucleophiles present in the reaction mixture.

  • Elimination: Formation of undecene, typically promoted by bases.

  • Reduction: In the presence of reducing agents or certain metals, the iodine can be replaced by hydrogen.

  • Light-Induced Decomposition: Photolytic cleavage of the C-I bond can generate radical species.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited in the literature. However, a study on the reaction of 1-iodobutane with 1,4-diazabicyclo[2.2.2]octane (DABCO) provides valuable kinetic data that can serve as a proxy for the relative reactivity and stability of a primary iodoalkane in different solvents.[1]

Table 1: Second-Order Rate Constants (k) for the Reaction of 1-Iodobutane with DABCO at 298 K

SolventRate Constant (k) [M⁻¹s⁻¹]
Acetonitrile1.1 x 10⁻⁵
DMSO1.2 x 10⁻⁴
Methanol1.2 x 10⁻⁶

Disclaimer: This data is for 1-iodobutane and should be used as a qualitative guide for the expected relative reactivity of this compound in these solvents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to monitor the degradation of this compound.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, allowing for a quantitative assessment of its stability over time in different solvents.

2. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reverse-phase HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • The solvents to be tested for stability (e.g., DMF, DMSO, THF, chlorinated solvents).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or λmax of this compound if determined).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • For each solvent to be tested, prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

  • Store the solutions under the desired reaction conditions (e.g., specific temperature, exposure to light).

5. Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample solution.

  • Dilute the aliquot with the initial mobile phase if necessary to fall within the linear range of the detector.

  • Inject the sample onto the HPLC system.

6. Data Analysis:

  • Monitor the peak area of this compound over time.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

  • Observe the appearance and growth of any new peaks, which represent degradation products.

Visualizations

Troubleshooting_Workflow cluster_reagent Reagent Purity cluster_conditions Reaction Conditions cluster_byproducts Byproduct Analysis start Experiment with this compound Fails (Low Yield / Unexpected Products) check_reagent Check Purity of this compound (Discoloration?) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) start->analyze_byproducts purify Purify this compound (Alumina Plug / Distillation) check_reagent->purify temp Temperature Too High? check_conditions->temp solvent Solvent Appropriate? (Anhydrous, Aprotic) check_conditions->solvent base Base Too Hindered/Strong? check_conditions->base alkene Alkene Detected? (Elimination) analyze_byproducts->alkene dimer Dimer (C22) Detected? (Wurtz Coupling) analyze_byproducts->dimer end Re-run Experiment purify->end lower_temp Lower Reaction Temperature temp->lower_temp change_solvent Use Dry, Polar Aprotic Solvent (MeCN, DMF, DMSO) solvent->change_solvent change_base Use Less Hindered Base base->change_base lower_temp->end change_solvent->end change_base->end address_elimination Address Elimination (See Conditions) alkene->address_elimination address_coupling Address Coupling (Slow Addition, Control Temp) dimer->address_coupling address_elimination->end address_coupling->end

Caption: Troubleshooting workflow for reactions involving this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution in Test Solvent (t=0) store_solution Store Solution under Defined Conditions (e.g., 40°C, Dark) prep_solution->store_solution sampling Take Aliquots at Time Points (t=x) store_solution->sampling hplc_analysis Analyze by Stability- Indicating HPLC/GC-MS sampling->hplc_analysis quantify Quantify Remaining This compound hplc_analysis->quantify identify Identify Degradation Products hplc_analysis->identify kinetics Calculate Degradation Rate / Half-life quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 1-Iodoundecane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 1-iodoundecane during storage. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned a yellow or brownish color. What does this mean and is it still usable?

A yellow or brown discoloration indicates the decomposition of this compound, which results in the formation of elemental iodine (I₂). This is a common issue with alkyl iodides and is often caused by exposure to light or elevated temperatures. The usability of the discolored reagent depends on the specific requirements of your experiment. For applications sensitive to impurities or requiring precise stoichiometry, it is recommended to purify the this compound before use or to use a fresh, stabilized batch.

Q2: What are the primary causes of this compound decomposition?

The decomposition of this compound is primarily initiated by two main factors:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the homolytic cleavage of the carbon-iodine (C-I) bond, generating undecyl and iodide radicals. These reactive species can then participate in further reactions, leading to the formation of various byproducts and elemental iodine.

  • Thermal Degradation: Elevated temperatures can also promote the cleavage of the C-I bond and can facilitate the elimination of hydrogen iodide (HI), forming undecene.

Q3: How should I properly store this compound to minimize decomposition?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • In the dark: Use an amber or opaque container to protect the compound from light.

  • In a cool environment: Store at refrigerated temperatures (2-8 °C).

  • Under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidation.

  • With a stabilizer: The presence of a stabilizer, such as a copper chip, is highly recommended.

Q4: What is the role of the copper chip often found in bottles of this compound?

Copper acts as a stabilizer by reacting with any elemental iodine that forms due to decomposition. The reaction, 2 Cu + I₂ → 2 CuI, effectively scavenges the free iodine, preventing it from catalyzing further decomposition and removing the characteristic yellow-brown color. Many commercial sources of this compound include a copper stabilizer.[1]

Q5: Can I add a stabilizer to my this compound if it did not come with one?

Yes, if your this compound is unstabilized or if you have purified it, you can add a small piece of copper wire or a copper chip to the storage bottle. Ensure the copper is clean and free of oxides before adding it.

Troubleshooting Guide

Observed Issue Possible Cause(s) Recommended Action(s)
Yellow to brown discoloration Decomposition due to light or heat exposure, leading to the formation of free iodine.1. Confirm the presence of a copper stabilizer. If absent, add a small, clean piece of copper. 2. If the discoloration persists, consider purifying the this compound by passing it through a short column of activated alumina or by distillation. 3. For future storage, ensure the container is light-resistant and stored in a cool, dark place.
Presence of an alkene impurity (undecene) detected by GC-MS or NMR Thermal decomposition via elimination of hydrogen iodide (HI).1. Review storage temperature; avoid storing at elevated temperatures. 2. If high purity is required, purification by distillation may be necessary.
Unexpected side products in a reaction Use of degraded this compound containing impurities that may interfere with the reaction.1. Assess the purity of the this compound using GC-MS or NMR (see Experimental Protocols). 2. Purify the reagent if significant impurities are detected. 3. Always use freshly opened or properly stored and stabilized this compound for sensitive reactions.

Data Presentation

The following table provides representative data on the stability of this compound under various storage conditions over a six-month period. This data is for illustrative purposes to highlight the impact of storage conditions and the use of a stabilizer.

Storage Condition Stabilizer Purity after 1 month (%) Purity after 3 months (%) Purity after 6 months (%)
2-8 °C, Dark Copper >99.5>99.5>99.0
2-8 °C, Dark None 99.098.096.5
25 °C, Dark Copper 99.098.597.0
25 °C, Dark None 98.096.093.0
25 °C, Ambient Light Copper 98.597.095.0
25 °C, Ambient Light None 96.092.088.0

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Integrate the peak areas of all components in the total ion chromatogram (TIC).

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

    • Identify potential impurities by comparing their mass spectra with a library (e.g., NIST) and known degradation products of alkyl iodides (e.g., undecene, dodecane).

Protocol 2: Monitoring this compound Decomposition by ¹H NMR Spectroscopy

Objective: To monitor the formation of degradation products over time.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound (approx. 10 mg) in 0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • Data Analysis:

    • Identify the characteristic signals for this compound:

      • ~3.19 ppm (triplet, -CH₂I)

      • ~1.83 ppm (quintet, -CH₂CH₂I)

      • ~1.26 ppm (broad multiplet, -(CH₂)₈-)

      • ~0.88 ppm (triplet, -CH₃)

    • Look for signals corresponding to potential degradation products, such as undecene (vinylic protons at ~4.9-5.8 ppm).

    • Quantify the amount of this compound and any detected impurities by comparing the integration of their characteristic peaks to the integration of the internal standard.

Visualizations

Decomposition_Pathway This compound This compound Undecyl Radical Undecyl Radical This compound->Undecyl Radical Light (hv) or Heat (Δ) Iodide Radical Iodide Radical This compound->Iodide Radical Light (hv) or Heat (Δ) Undecene Undecene This compound->Undecene Heat (Δ) Hydrogen Iodide Hydrogen Iodide This compound->Hydrogen Iodide Heat (Δ) Iodine (I2) Iodine (I2) Iodide Radical->Iodine (I2) Dimerization

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow start Observe Discoloration (Yellow/Brown) check_stabilizer Is a copper stabilizer present? start->check_stabilizer add_stabilizer Add a clean copper chip/wire check_stabilizer->add_stabilizer No monitor Monitor for color change check_stabilizer->monitor Yes add_stabilizer->monitor color_disappears Color disappears? monitor->color_disappears use_product Product is likely suitable for use. Verify purity if necessary. color_disappears->use_product Yes purify Purify by column chromatography (activated alumina) or distillation color_disappears->purify No reassess Re-assess purity (GC-MS/NMR) purify->reassess store Store properly and use reassess->store

Caption: Troubleshooting workflow for discolored this compound.

References

Technical Support Center: Overcoming Low Reactivity of 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-iodoundecane in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in many standard reactions?

A1: this compound is a long-chain primary alkyl iodide, often referred to as an "unactivated" substrate. Its low reactivity stems from several factors:

  • Steric Hindrance: The long undecyl chain can sterically hinder the approach of reactants to the electrophilic carbon atom.

  • Slow Oxidative Addition: In cross-coupling reactions, the oxidative addition of the C(sp³)–I bond to a low-valent metal catalyst (e.g., Palladium(0)) is often slow compared to their C(sp²) counterparts (aryl or vinyl iodides).

  • β-Hydride Elimination: Once an organometallic intermediate is formed in cross-coupling reactions, it can be prone to β-hydride elimination, a decomposition pathway that leads to the formation of an alkene (1-undecene) and prevents the desired coupling product from forming.[1]

  • Low Polarity of the C-I Bond: While the carbon-iodine bond is the weakest among carbon-halogen bonds, its relatively low polarity can slow down reactions that rely on a highly electrophilic carbon center.[2]

Q2: What are the most common challenges encountered when using this compound?

A2: Researchers often face the following issues:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Formation of side products: This includes elimination products (1-undecene) and in the case of Grignard reactions, Wurtz coupling products (docosane).[3]

  • Difficulty in initiating reactions: This is particularly common in Grignard reagent formation where the magnesium surface may be passivated.[3]

  • Catalyst deactivation: In cross-coupling reactions, the catalyst may become inactive before the reaction reaches completion.

Q3: Are there general strategies to enhance the reactivity of this compound?

A3: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: For cross-coupling reactions, choosing a suitable catalyst and ligand system is crucial. Nickel-based catalysts or palladium catalysts with bulky, electron-rich phosphine ligands can be more effective for unactivated alkyl halides.

  • Reaction Conditions Optimization: Carefully optimizing temperature, solvent, base, and reactant concentrations can significantly improve yields.[4]

  • Alternative Activation Methods: Techniques like photoredox catalysis or micellar catalysis can provide alternative pathways to generate reactive intermediates from this compound under milder conditions.[1][5]

  • Use of Additives: In Grignard reactions, activators like iodine or 1,2-dibromoethane can help initiate the reaction. In some cross-coupling reactions, additives can stabilize the catalyst or intermediates.

Troubleshooting Guides

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Kumada, Negishi)

Problem: Low or no yield in cross-coupling reactions.

This is a frequent issue when working with unactivated alkyl halides like this compound. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting_Cross_Coupling start Low/No Yield check_catalyst 1. Catalyst & Ligand - Is the catalyst active? - Is the ligand appropriate for C(sp3) coupling? start->check_catalyst check_conditions 2. Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate? - Is the base suitable? check_catalyst->check_conditions solution_catalyst Action: - Use a fresh catalyst. - Switch to a Ni catalyst or a Pd catalyst with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands). check_catalyst->solution_catalyst check_reagents 3. Reagent Quality - Are starting materials pure? - Is the organometallic reagent active? check_conditions->check_reagents solution_conditions Action: - Screen a range of temperatures. - Try different solvents (e.g., THF, Dioxane, Toluene). - Use a stronger or different type of base. check_conditions->solution_conditions side_reactions 4. Side Reactions - Evidence of β-hydride elimination? - Homocoupling observed? check_reagents->side_reactions solution_reagents Action: - Purify starting materials. - For Suzuki, check boronic acid/ester quality. - For Negishi, ensure organozinc reagent is freshly prepared or titrated. check_reagents->solution_reagents solution_side_reactions Action: - Use ligands that promote reductive elimination. - Lower reaction temperature. - Ensure inert atmosphere to prevent homocoupling. side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

The following tables provide representative conditions for cross-coupling reactions of long-chain primary alkyl halides. Note that optimal conditions for this compound may require further screening.

Table 1: Suzuki-Miyaura Coupling Conditions for Primary Alkyl Halides

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Arylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 75-90 General conditions

| Alkyl-9-BBN | Pd(dtbpf)Cl₂ (0.5) | - | K₃PO₄ | TPGS-750-M/H₂O | RT | 85-95 |[1] |

Table 2: Negishi Coupling of Primary Alkyl Iodides with Organozinc Reagents

Organozinc Reagent Catalyst (mol%) Ligand (mol%) Solvent Temp. (°C) Yield (%) Reference
Arylzinc chloride Pd₂(dba)₃ (2) P(2-furyl)₃ (8) NMP/THF 80 80-95 General conditions

| Alkylzinc bromide | Ni(cod)₂ (5) | s-Bu-Pybox (10) | THF | RT | 70-90 |[6] |

This protocol describes a greener approach for the coupling of a primary alkylboron reagent (derived from the corresponding alkyl halide) with an aryl bromide, which can be adapted for this compound.

  • Reagent Preparation: In a vial, add the aryl bromide (1.0 equiv), the B-alkyl-9-oxa-10-borabicyclo[3.3.2]decane (OBBD) derivative of undecane (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: To the vial, add the palladium catalyst Pd(dtbpf)Cl₂ (0.5 mol%).

  • Solvent Addition: Add a 2 wt % solution of the surfactant TPGS-750-M in water to achieve a 0.5 M concentration of the aryl bromide.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Upon completion, add ethyl acetate to the reaction mixture. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Substitution Reactions

Problem: Slow or incomplete nucleophilic substitution.

Primary alkyl iodides like this compound are good substrates for Sₙ2 reactions due to the excellent leaving group ability of iodide. However, slow reactions can still occur.

Troubleshooting_SN2 start Slow Sₙ2 Reaction check_nucleophile 1. Nucleophile Strength - Is the nucleophile strong enough? start->check_nucleophile check_solvent 2. Solvent Choice - Is the solvent appropriate for Sₙ2? check_nucleophile->check_solvent solution_nucleophile Action: - Use a stronger, less hindered nucleophile. - Increase nucleophile concentration. check_nucleophile->solution_nucleophile check_temperature 3. Reaction Temperature - Is the temperature high enough? check_solvent->check_temperature solution_solvent Action: - Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone). check_solvent->solution_solvent check_ptc 4. Phase Transfer? - Are reactants in different phases? check_temperature->check_ptc solution_temperature Action: - Increase the reaction temperature. check_temperature->solution_temperature solution_ptc Action: - Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt). check_ptc->solution_ptc

Caption: Troubleshooting guide for slow Sₙ2 reactions.

The reactivity of haloalkanes in Sₙ2 reactions is highly dependent on the leaving group.

Table 3: Relative Rates of Reaction of 1-Halobutanes with a Nucleophile

1-Halobutane Relative Rate
1-Iodobutane ~30,000
1-Bromobutane ~1,000
1-Chlorobutane ~200
1-Fluorobutane 1

(Data is illustrative of the general reactivity trend)

This protocol is a general method for the amination of long-chain alkyl halides.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Grignard Reagent Formation

Problem: Difficulty initiating the Grignard reaction or low yield of the Grignard reagent.

The formation of Grignard reagents from long-chain alkyl iodides can be sluggish.

Troubleshooting_Grignard start Grignard Issues check_anhydrous 1. Anhydrous Conditions - Are glassware and solvents completely dry? start->check_anhydrous check_mg 2. Magnesium Surface - Is the magnesium fresh and reactive? check_anhydrous->check_mg solution_anhydrous Action: - Flame-dry all glassware under vacuum. - Use freshly distilled anhydrous ether or THF. check_anhydrous->solution_anhydrous check_initiation 3. Initiation - Has the reaction started? check_mg->check_initiation solution_mg Action: - Use fresh magnesium turnings. - Activate Mg with a crystal of iodine, 1,2-dibromoethane, or by grinding. check_mg->solution_mg check_wurtz 4. Side Reactions - Is Wurtz coupling occurring? check_initiation->check_wurtz solution_initiation Action: - Add a small amount of pre-formed Grignard reagent. - Gently warm a spot on the flask with a heat gun. check_initiation->solution_initiation solution_wurtz Action: - Add the this compound slowly to the magnesium suspension to maintain a low concentration. check_wurtz->solution_wurtz

Caption: Troubleshooting guide for Grignard reagent formation.

The yield of a Grignard reagent is highly dependent on the reaction conditions and the purity of the reagents.

Table 4: Optimization of Grignard Reagent Formation from 1-Bromoundecane

Activator Solvent Addition Time Temperature (°C) Yield (%) Side Product (Wurtz) (%)
None THF 1 hour Reflux 60 35
Iodine THF 1 hour Reflux 85 10
1,2-Dibromoethane THF 1 hour Reflux 90 5
Iodine THF 4 hours (slow) Reflux 92 <5

(Illustrative data based on general principles for similar substrates)[3]

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equiv) to the flask.

  • Activation: Add a small crystal of iodine to the flask and gently warm with a heat gun until the iodine sublimes and coats the magnesium.

  • Solvent Addition: Add anhydrous diethyl ether or THF via syringe to cover the magnesium.

  • Initiation: Prepare a solution of this compound (1.0 equiv) in the same anhydrous solvent in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is a cloudy, grey-to-brown solution and should be used immediately.

References

Technical Support Center: Purification Strategies for 1-Iodoundecane Alkylation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-iodoundecane alkylation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my this compound alkylation reaction?

Common impurities can include unreacted this compound, the homo-coupled product from the alkylating agent (Wurtz-type byproduct), and byproducts from side reactions with the solvent or other reagents.[1] For instance, in a Grignard reaction, you might also find magnesium salts and biphenyl if bromobenzene was used to initiate the magnesium turning.

Q2: My product is a high-boiling point oil. What is the best initial purification strategy?

For high-boiling point oils, flash column chromatography is often the most effective initial purification technique.[2][3] It allows for the separation of compounds with different polarities. Given that your product, unreacted this compound, and potential byproducts are largely non-polar, a normal-phase chromatography setup with a non-polar eluent is recommended.[2]

Q3: I am having trouble separating my desired product from the unreacted this compound. What should I do?

Since both your product and starting material are long-chain, non-polar molecules, separation can be challenging. Here are a few strategies:

  • Optimize Column Chromatography: Use a less polar eluent system (e.g., pure hexane or heptane) to increase the separation between the slightly more polar this compound and the non-polar alkane product. A gradient elution, slowly increasing the polarity, can also be effective.[2]

  • Fractional Distillation under Vacuum: If there is a sufficient boiling point difference between your product and this compound, vacuum distillation can be an excellent method for separation on a larger scale.[4]

  • Liquid-Liquid Extraction: This can be used to remove any water-soluble impurities from the reaction workup.[1][5]

Q4: My product is a waxy solid at room temperature. How should I approach its purification?

Waxy solids can be purified by recrystallization. The key is to find a suitable solvent or solvent mixture where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for non-polar, long-chain compounds include mixtures like hexane/acetone or hexane/ethyl acetate.[1] Be patient, as crystallization of long-chain alkanes can be slow.

Q5: How can I visualize my non-polar compounds on a TLC plate?

Since long-chain alkanes and alkyl halides are often not UV-active, visualization can be achieved using stains. An iodine chamber is a common and effective method for visualizing non-polar compounds.[6] Alternatively, a potassium permanganate (KMnO4) stain can be used, which reacts with any residual double bonds or other functional groups that might be present as impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound alkylation products in a question-and-answer format.

Problem Possible Cause Solution
Poor separation in column chromatography Eluent is too polar.Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[2]
Column is overloaded.Reduce the amount of crude product loaded onto the column. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.
Poor column packing.Ensure the silica gel is packed uniformly without any air bubbles or channels.
Product "oils out" during recrystallization Solution is supersaturated or cooling too quickly.Add a small amount of the crystallization solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.
Inappropriate solvent.Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes induce crystallization.[1]
Low recovery after purification Product co-eluted with impurities.Re-run the column with a shallower solvent gradient or a less polar isocratic system.
Product is partially soluble in the recrystallization solvent at low temperature.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize precipitation.
Product loss during transfers.Be meticulous with transfers between flasks and during filtration. Rinse glassware with the appropriate solvent to recover all the product.
Distillation is very slow or not working Vacuum is not low enough.Check your vacuum pump and all connections for leaks. A lower pressure will decrease the boiling point.[4]
Heating temperature is too low.Gradually increase the temperature of the heating mantle, but be careful to avoid decomposition of your product.

Data Presentation

The following table provides an illustrative comparison of different purification strategies for a hypothetical product of a this compound alkylation reaction (e.g., reaction with an alkyl Grignard reagent to form a C22 alkane). The data is based on typical outcomes reported in the literature for similar long-chain non-polar compounds.

Purification Method Starting Purity (by GC-MS) Final Purity (by GC-MS) Overall Yield Primary Solvent(s) Consumed Notes
Flash Column Chromatography 75%>98%80-90%Hexane, Ethyl AcetateGood for removing both polar and non-polar impurities. Can be time-consuming for large scales.[2][3]
Recrystallization 85%>99%70-85%Acetone, HexaneEffective for removing small amounts of impurities from a solid product. Yield can be lower due to product solubility.[1]
Vacuum Distillation 75%95-98%85-95%None (during separation)Excellent for large-scale purification of liquids with different boiling points. Requires specialized equipment.[4]
Liquid-Liquid Extraction 70%75-80%>95%Diethyl ether, WaterPrimarily for removing water-soluble impurities during workup, not for separating the main organic components.[1][5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of a non-polar alkylation product from unreacted this compound and other byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and stain (e.g., iodine)

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. Start with pure hexane and gradually increase the polarity by adding small amounts of ethyl acetate. The ideal solvent system should give good separation between the product spot and the impurity spots.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully apply the sample to the top of the column.

    • Allow the sample to run into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid, waxy alkylation product.

Materials:

  • Crude solid product

  • Crystallization solvent (e.g., acetone, hexane, or a mixture)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Purification_Workflow cluster_reaction Alkylation Reaction cluster_purification Purification Strategies cluster_analysis Analysis start This compound + Alkylating Agent reaction Reaction (e.g., Grignard, Wurtz) start->reaction crude Crude Product Mixture reaction->crude workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup Remove water-soluble impurities chromatography Column Chromatography workup->chromatography If liquid or oil distillation Vacuum Distillation (for liquids) workup->distillation For large scale liquid purification recrystallization Recrystallization (for solids) workup->recrystallization If solid analysis Purity Assessment (GC-MS, NMR) chromatography->analysis distillation->analysis recrystallization->analysis pure_product Pure Alkylated Product analysis->pure_product

Caption: A general workflow for the purification of this compound alkylation products.

References

minimizing the formation of elimination byproducts with 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the formation of elimination byproducts in reactions involving 1-iodoundecane.

Troubleshooting Guides & FAQs

Q1: My reaction with this compound is yielding 1-undecene. What is causing this unwanted byproduct?

A1: The formation of 1-undecene, an alkene, indicates a competing E2 (bimolecular elimination) reaction is occurring alongside your intended SN2 (bimolecular nucleophilic substitution) pathway.[1] this compound is a primary alkyl halide, which structurally favors the SN2 mechanism.[2][3] However, several experimental factors can increase the rate of the E2 side reaction, including the choice of nucleophile/base, reaction temperature, and solvent.[4]

Q2: How does my choice of nucleophile or base impact the formation of 1-undecene?

A2: The strength and steric bulk of your reagent are critical.[5] To favor substitution, the ideal reagent is a strong nucleophile but a weak base. Conversely, strong, sterically hindered bases are more likely to abstract a proton from the carbon adjacent to the iodine, which leads to elimination, because the backside attack required for substitution is impeded.[2][6][7]

Data Presentation: Effect of Nucleophile/Base on Reaction Outcome with this compound

Reagent TypeExample(s)Predominant PathwayRationale
Strong Nucleophile / Weak Base I⁻, Br⁻, RS⁻, N₃⁻, CN⁻SN2 These reagents favor attacking the electrophilic carbon over abstracting a proton.[8][9]
Strong Nucleophile / Strong Base HO⁻, MeO⁻, EtO⁻SN2 (major) / E2 (minor)As a primary halide, SN2 is still favored, but the strong basicity increases the E2 rate.[2][10]
Weak Nucleophile / Weak Base H₂O, ROHSlow SN2 Reaction is generally slow; SN1/E1 pathways are not favored for primary halides.[5]
Strong, Sterically Hindered Base t-BuOK, DBU, DBNE2 The bulky nature of the base prevents it from acting as a nucleophile, making proton abstraction the primary reaction pathway.[2]
Q3: What is the effect of temperature on the substitution/elimination ratio?

A3: Higher temperatures favor elimination reactions.[4] Elimination reactions have a higher activation energy and result in a greater increase in entropy (more products are formed) compared to substitution reactions.[11][12] Therefore, as the temperature increases, the -TΔS term in the Gibbs free energy equation becomes more significant, making elimination more favorable.[13] To minimize the formation of 1-undecene, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation: General Effect of Temperature

TemperatureFavored PathwayRationale
Low SN2 The substitution reaction has a lower activation energy and is enthalpically favored.[12][13]
High E2 The elimination reaction is entropically favored, and this effect dominates at higher temperatures.[11][13]
Q4: Which solvent system is best for minimizing elimination byproducts?

A4: The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents are generally recommended to promote the SN2 pathway.

Data Presentation: Effect of Solvent on Reaction Pathway

Solvent TypeExample(s)Effect on this compound Reactions
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileFavors SN2 . These solvents solvate the cation but leave the nucleophile relatively "naked" and highly reactive, increasing the rate of SN2.[3][8][14]
Polar Protic H₂O, Ethanol, MethanolCan increase E2 . These solvents can form hydrogen bonds with the nucleophile, creating a "cage" that makes it bulkier and less nucleophilic, which can favor elimination over substitution.[4][15] Water tends to encourage substitution more than ethanol does.[4]
Non-Polar Hexane, Toluene, CCl₄Slows both reactions . Reactants are often poorly soluble, leading to very slow reaction rates for both pathways.

Experimental Protocols

Protocol: General Procedure for SN2 Reaction with this compound to Minimize Elimination

This protocol provides a generalized methodology for substituting the iodine in this compound with a generic nucleophile (Nu⁻), aiming to maximize the yield of the substitution product and minimize the formation of 1-undecene.

1. Reagent Selection and Preparation:

  • Substrate: this compound
  • Nucleophile: Select a strong nucleophile that is a weak base (e.g., NaCN, NaN₃, NaSR). If a strong base must be used (e.g., NaOH, NaOMe), use the minimum necessary concentration. Avoid bulky bases like potassium tert-butoxide.
  • Solvent: Choose a polar aprotic solvent such as DMF or DMSO. Ensure the solvent is anhydrous, as water can affect reactivity.

2. Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the chosen polar aprotic solvent.
  • Add the nucleophile to the solvent and stir until dissolved.
  • Add this compound (1.0 equivalent) to the solution dropwise via a syringe.

3. Reaction Conditions:

  • Temperature: Maintain the reaction at a low to moderate temperature. Start at room temperature (20-25°C). If the reaction is too slow, gently heat to 40-50°C. Avoid high temperatures to disfavor the E2 pathway.[12][13]
  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the consumption of the starting material and the formation of the product.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Quench the reaction by adding water.
  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
  • Wash the combined organic layers with water and brine to remove the solvent and any remaining salts.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
  • Filter and concentrate the solvent under reduced pressure.
  • Purify the crude product using flash column chromatography to separate the desired substitution product from any 1-undecene byproduct and unreacted starting material.

Visualizations

competing_pathways sub This compound ts_sn2 sub->ts_sn2 SN2 Attack ts_e2 sub->ts_e2 E2 Proton Abstraction nuc Nucleophile (e.g., CN⁻) nuc->ts_sn2 base Base (e.g., t-BuOK) base->ts_e2 sub_prod Substitution Product (R-Nu) ts_sn2->sub_prod Favored by: - Strong, non-bulky Nu⁻ - Low Temperature - Polar Aprotic Solvent elim_prod Elimination Product (1-Undecene) ts_e2->elim_prod Favored by: - Strong, bulky base - High Temperature

Caption: Competing SN2 and E2 reaction pathways for this compound.

troubleshooting_workflow start High 1-Undecene Yield Detected q_temp Is Reaction Temperature > 50°C? start->q_temp a_temp_yes Lower Temperature (e.g., to RT) q_temp->a_temp_yes Yes q_base Is a Strong, Bulky Base Used? (e.g., t-BuOK) q_temp->q_base No a_temp_yes->q_base a_base_yes Switch to a Strong Nucleophile/ Weak Base (e.g., NaCN, NaN₃) q_base->a_base_yes Yes q_solvent Is a Polar Protic Solvent Used? (e.g., Ethanol) q_base->q_solvent No a_base_yes->q_solvent a_solvent_yes Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF) q_solvent->a_solvent_yes Yes end Optimized for SN2 Product q_solvent->end No a_solvent_yes->end

Caption: Troubleshooting workflow for minimizing 1-undecene byproduct.

logical_relationships center Reaction Outcome sn2 SN2 Pathway center->sn2 e2 E2 Pathway center->e2 temp_low Low Temp sn2->temp_low base_weak Weak Base / Strong Nu⁻ sn2->base_weak solvent_aprotic Polar Aprotic Solvent sn2->solvent_aprotic temp_high High Temp e2->temp_high base_strong Strong / Bulky Base e2->base_strong

Caption: Factors influencing the competition between SN2 and E2 reactions.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 1-Iodoundecane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products derived from 1-iodoundecane. We will explore common synthetic transformations of this long-chain alkyl iodide and present the expected GC-MS data for the resulting products. Furthermore, we will compare the performance of GC-MS with alternative analytical techniques, providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound and its Reactivity

This compound (C₁₁H₂₃I) is a versatile building block in organic synthesis, prized for the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making this compound an ideal substrate for a variety of nucleophilic substitution reactions. Additionally, it can be used to generate organometallic reagents, such as Grignard reagents, for carbon-carbon bond formation. The analysis of the resulting reaction mixtures is crucial for assessing reaction completion, identifying byproducts, and ensuring the purity of the desired products. GC-MS is a cornerstone technique for this purpose due to its high separation efficiency and definitive compound identification capabilities.

GC-MS Analysis of Common this compound Reactions

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as the products of many reactions involving this compound.

Nucleophilic Substitution: Williamson Ether Synthesis

In a classic Williamson ether synthesis, this compound can be reacted with a phenoxide, generated from a phenol and a base, to form an alkyl aryl ether.

Reaction:

Expected GC-MS Data:

The primary product, 1-undecyl phenyl ether, along with unreacted this compound, can be readily separated and identified by GC-MS.

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
This compound(Typical)282 (M⁺), 155, 127, 43
1-Undecyl phenyl ether> Retention time of this compound248 (M⁺), 107, 94, 77

Experimental Protocol: Synthesis of 1-Undecyl Phenyl Ether

  • In a round-bottom flask, dissolve phenol (1.1 equivalents) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add this compound (1.0 equivalent) and stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: GC-MS Analysis

  • GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Logical Relationship of Williamson Ether Synthesis

Williamson_Ether_Synthesis This compound This compound Reaction Reaction This compound->Reaction Phenol + Base Phenol + Base Phenol + Base->Reaction 1-Undecyl Phenyl Ether 1-Undecyl Phenyl Ether Reaction->1-Undecyl Phenyl Ether GC-MS Analysis GC-MS Analysis 1-Undecyl Phenyl Ether->GC-MS Analysis

Caption: Workflow for the synthesis and analysis of 1-undecyl phenyl ether.

Nucleophilic Substitution: Azide Synthesis

The reaction of this compound with sodium azide provides a straightforward route to 1-azidoundecane, a useful intermediate for the introduction of an amine group or for click chemistry applications.

Reaction:

Expected GC-MS Data:

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
This compound(Typical)282 (M⁺), 155, 127, 43
1-Azidoundecane< Retention time of this compound197 (M⁺), 154 (M⁺ - N₃), various CxHy fragments

Experimental Protocol: Synthesis of 1-Azidoundecane

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) and heat the mixture at 60-80 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Experimental Protocol: GC-MS Analysis

The same GC-MS conditions as for the Williamson ether synthesis can be employed.

Wurtz Coupling Reaction

In the presence of a reactive metal like sodium, this compound can undergo a Wurtz coupling reaction to form a longer-chain alkane.

Reaction:

Expected GC-MS Data:

The primary product is docosane. Due to the high boiling point of docosane, high-temperature GC conditions are necessary.

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
This compound(Typical)282 (M⁺), 155, 127, 43
DocosaneSignificantly > Retention time of this compound310 (M⁺), 57, 43[1][2]

Experimental Protocol: Wurtz Coupling of this compound

  • In a dry flask under an inert atmosphere, add sodium metal (2.2 equivalents) to a high-boiling inert solvent like dry toluene.

  • Heat the mixture to reflux to create a fine dispersion of sodium.

  • Cool the mixture and add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • After the addition, reflux the mixture for several hours.

  • Cool the reaction and cautiously quench the excess sodium with ethanol, followed by water.

  • Separate the organic layer, wash with water, dry, and concentrate.

Experimental Protocol: High-Temperature GC-MS Analysis

  • GC Column: A high-temperature stable column, such as a DB-5ht.

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 350 °C at 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 340 °C

  • MS Detector: EI at 70 eV, scanning from m/z 50-600.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactant (this compound) Reactant (this compound) Reaction_Vessel Reaction Reactant (this compound)->Reaction_Vessel Reagents Reagents Reagents->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Sample_Prep Sample Preparation Purification->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for synthesis and GC-MS analysis.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information for the analysis of this compound reaction products.

TechniquePrincipleAdvantages for this compound Product AnalysisDisadvantages
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.Excellent separation of long-chain hydrocarbons and their derivatives. Provides structural information for identification. High sensitivity.Requires compounds to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for non-volatile or thermally labile products. Can be used for quantitative analysis without derivatization.Lower resolution for non-polar, long-chain alkanes compared to GC. Less structural information from common detectors (e.g., UV) unless coupled with MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of products. Can be used for quantitative analysis (qNMR) without the need for identical standards. Non-destructive.Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.
Performance Comparison
  • For routine product identification and purity assessment of volatile and semi-volatile products from this compound reactions, GC-MS is often the most efficient and informative technique. Its ability to separate complex mixtures and provide mass spectral data for each component is invaluable.

  • HPLC becomes advantageous when dealing with non-volatile products or when derivatization for GC-MS is undesirable. For instance, if this compound is used to alkylate a large, non-volatile molecule, HPLC would be the preferred method of analysis.

  • NMR spectroscopy is unparalleled for the definitive structural confirmation of new compounds. While not a high-throughput separation technique, it provides the most detailed structural information and is essential for characterizing novel reaction products. Quantitative NMR (qNMR) can also be a highly accurate method for determining the concentration of reactants and products in a mixture.

Conclusion

The analysis of reaction products from this compound is effectively achieved using GC-MS, which provides a robust and reliable method for separating and identifying the resulting compounds. The choice of analytical technique, however, should be guided by the specific properties of the expected products and the analytical question being asked. For routine analysis of volatile products, GC-MS is the workhorse. For non-volatile compounds, HPLC is a necessary alternative. For unambiguous structural elucidation and quantitative analysis without the need for specific standards, NMR spectroscopy is the most powerful tool. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive understanding of the reaction outcomes.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Undecyl Group Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for molecules containing an undecyl (C₁₁) alkyl chain. Understanding the characteristic NMR signals of the undecyl group is crucial for confirming its successful incorporation into a target molecule, whether for the development of new pharmaceuticals, functionalized materials, or other advanced chemical entities. This document presents experimental and predicted NMR data for the undecyl group attached to various functional moieties, offering a valuable reference for spectral interpretation and structural verification.

¹H and ¹³C NMR Data for Undecyl Group Incorporation

The chemical shifts of the protons and carbons in an undecyl chain are influenced by the electronegativity and magnetic anisotropy of the group to which it is attached. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for an undecyl group in different chemical environments. The data for 1-Undecanol and Undecylbenzene are based on experimental values, while the data for Methyl Undecyl Ether and N-Undecylpropionamide are predicted based on established NMR principles and data from analogous structures.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the Undecyl Group in Various Chemical Environments (Referenced to TMS)

Position1-Undecanol (Experimental)Undecylbenzene (Experimental)Methyl Undecyl Ether (Predicted)N-Undecylpropionamide (Predicted)
H-1' ~3.64 (t, J=6.6 Hz)~2.60 (t, J=7.7 Hz)~3.38 (t, J=6.6 Hz)~3.20 (q, J=6.8 Hz)
H-2' ~1.57 (p)~1.60 (p)~1.58 (p)~1.52 (p)
H-3' to H-10' ~1.26 (br s)~1.27 (br s)~1.26 (br s)~1.26 (br s)
H-11' ~0.88 (t, J=6.8 Hz)~0.88 (t, J=6.8 Hz)~0.88 (t, J=6.8 Hz)~0.88 (t, J=6.8 Hz)

t = triplet, q = quartet, p = pentet, br s = broad singlet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Undecyl Group in Various Chemical Environments (Referenced to TMS)

Position1-Undecanol (Experimental)Undecylbenzene (Experimental)Methyl Undecyl Ether (Predicted)N-Undecylpropionamide (Predicted)
C-1' ~63.1~36.2~71.8~39.5
C-2' ~32.8~31.4~29.7~29.6
C-3' ~25.8~29.7~26.2~29.4
C-4' to C-8' ~29.3 - 29.6~29.4 - 29.7~29.3 - 29.6~29.3 - 29.6
C-9' ~31.9~31.9~31.9~31.9
C-10' ~22.7~22.7~22.7~22.7
C-11' ~14.1~14.1~14.1~14.1

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of compounds containing an undecyl group is outlined below.

Sample Preparation:

  • Weigh approximately 5-20 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

  • If necessary, gentle warming in a water bath can aid in the dissolution of waxy or poorly soluble compounds.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Many commercially available deuterated solvents contain TMS.

NMR Instrument Parameters:

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for different instruments and samples.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic compounds.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Number of Scans: 1024 to 4096 scans or more are often required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2-5 seconds. Longer delays may be necessary for quaternary carbons to ensure complete relaxation and accurate integration if quantitative analysis is desired.

  • Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Integration: For ¹H spectra, integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of a molecule with an incorporated undecyl group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (1H & 13C) load_sample->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign_peaks Assign Peaks reference->assign_peaks integrate Integrate 1H Signals assign_peaks->integrate structure_verify Structure Verification integrate->structure_verify

Caption: General workflow for NMR characterization of undecyl group incorporation.

The logical progression from sample preparation to final structural verification is depicted. Each stage is critical for obtaining high-quality, interpretable NMR data that can be confidently used to characterize the incorporation of an undecyl group into a molecule of interest.

References

Interpreting the Mass Spectrum of 1-Iodoundecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 1-iodoundecane and its derivatives. By presenting experimental data, detailed protocols, and visual representations of fragmentation pathways, this document aims to facilitate the interpretation of mass spectra for long-chain iodinated alkanes, which are relevant in various fields, including organic synthesis and drug development.

Mass Spectrometric Fragmentation of this compound

Electron ionization (EI) mass spectrometry of this compound (C₁₁H₂₃I), with a molecular weight of 282.20 g/mol , is characterized by fragmentation patterns typical of long-chain alkyl halides. The interpretation of its mass spectrum relies on understanding the facile cleavage of the carbon-iodine bond and the fragmentation of the resulting undecyl carbocation.

The National Institute of Standards and Technology (NIST) assigns the number 107555 to the mass spectrum of this compound.[1][2][3] While the full spectrum data is often behind a paywall, analysis of homologous iodoalkanes and general fragmentation principles allows for a detailed interpretation.

Key Fragmentation Pathways:

  • α-Cleavage: The most significant fragmentation pathway for primary iodoalkanes is the cleavage of the C-I bond, which is the weakest bond in the molecule. This results in the loss of an iodine radical (I•), leading to the formation of an undecyl carbocation ([C₁₁H₂₃]⁺) at m/z 155.

  • Alkyl Chain Fragmentation: The undecyl carbocation undergoes further fragmentation, producing a series of smaller carbocations with decreasing mass by units of 14 (CH₂), 28 (C₂H₄), 42 (C₃H₆), etc. This results in a characteristic pattern of peaks at m/z values corresponding to [CₙH₂ₙ₊₁]⁺.

  • Iodine-containing Fragments: A peak at m/z 127, corresponding to the iodine cation ([I]⁺), is a clear indicator of an iodine-containing compound.[4] Other low-intensity peaks corresponding to iodine-containing fragments may also be observed.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 282 is often of low abundance or even absent in the EI spectra of long-chain alkyl iodides due to the ease of C-I bond cleavage.

Comparative Analysis with this compound Derivatives

The introduction of a functional group to the undecane chain significantly alters the fragmentation pattern, providing valuable structural information. Here, we compare the expected mass spectrum of this compound with that of two illustrative derivatives: 1-iodo-11-hydroxyundecane and 1-iodo-10-undecene.

m/z Proposed Fragment Ion (this compound) Predicted Relative Intensity Proposed Fragment Ion (1-Iodo-11-hydroxyundecane) Predicted Relative Intensity Proposed Fragment Ion (1-Iodo-10-undecene) Predicted Relative Intensity
298--[C₁₁H₂₃IO]⁺• (M⁺)Very Low--
282[C₁₁H₂₃I]⁺• (M⁺)Very Low----
280----[C₁₁H₂₁I]⁺• (M⁺)Low
171[C₁₂H₂₅]⁺Low[M - I]⁺Moderate[M - I]⁺Moderate
155[C₁₁H₂₃]⁺Moderate[M - I - H₂O]⁺High[M - I]⁺High
127[I]⁺Moderate[I]⁺Moderate[I]⁺Moderate
43/57/71...[CₙH₂ₙ₊₁]⁺High (characteristic pattern)[CₙH₂ₙ₊₁]⁺Moderate[CₙH₂ₙ₋₁]⁺High (allyl/alkenyl fragments)
---[CH₂OH]⁺ (m/z 31)Moderate--

Interpretation of Derivative Spectra:

  • 1-Iodo-11-hydroxyundecane: The presence of a terminal hydroxyl group introduces new fragmentation pathways. A prominent peak corresponding to the loss of water ([M - H₂O]⁺) from the molecular ion or fragment ions is expected. Additionally, cleavage at the C-C bond adjacent to the oxygen atom can lead to the formation of characteristic oxygen-containing fragments, such as [CH₂OH]⁺ at m/z 31.

  • 1-Iodo-10-undecene: The terminal double bond in 1-iodo-10-undecene influences the fragmentation of the alkyl chain. Allylic cleavage becomes a favorable process, leading to the formation of stable resonance-stabilized carbocations. This will result in a different distribution of fragment ions in the lower mass range compared to the saturated analogue.

Alternative Ionization Techniques

While Electron Ionization (EI) provides detailed structural information through fragmentation, "softer" ionization techniques are advantageous for preserving the molecular ion, which is often weak or absent in the EI spectra of long-chain iodoalkanes.

Ionization Technique Principle Advantages for this compound Derivatives Disadvantages
Chemical Ionization (CI) A reagent gas (e.g., methane, ammonia) is ionized, and these ions react with the analyte to produce pseudomolecular ions ([M+H]⁺ or [M+NH₄]⁺).Produces a prominent pseudomolecular ion, confirming the molecular weight. Less fragmentation than EI.Provides less structural information from fragmentation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. It is a very soft ionization method.Ideal for polar derivatives (e.g., those with hydroxyl or carboxyl groups). Minimal fragmentation.Not suitable for nonpolar compounds like this compound itself.
Atmospheric Pressure Photoionization (APPI) The analyte is ionized by photons, often with the aid of a dopant.Suitable for a wide range of compounds, including nonpolar ones. Produces a strong molecular ion.May require optimization of dopant and solvent conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

This protocol provides a general framework for the analysis of this compound using GC-MS with electron ionization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alkyl halides.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV (for Electron Ionization)

  • Mass Scan Range: m/z 40-400

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways discussed.

G Fragmentation of this compound (EI-MS) M [C₁₁H₂₃I]⁺• (m/z 282) Molecular Ion C11H23 [C₁₁H₂₃]⁺ (m/z 155) Undecyl Cation M->C11H23 - I• I_ion [I]⁺ (m/z 127) M->I_ion - C₁₁H₂₃• fragments [CₙH₂ₙ₊₁]⁺ (m/z ..., 71, 57, 43) C11H23->fragments Alkyl Chain Fragmentation

Caption: Primary fragmentation of this compound in EI-MS.

G Fragmentation of 1-Iodo-11-hydroxyundecane (EI-MS) M [C₁₁H₂₃IO]⁺• (m/z 298) Molecular Ion M_minus_I [C₁₁H₂₃O]⁺ (m/z 171) M->M_minus_I - I• M_minus_I_minus_H2O [C₁₁H₂₁]⁺ (m/z 153) M_minus_I->M_minus_I_minus_H2O - H₂O CH2OH_ion [CH₂OH]⁺ (m/z 31) M_minus_I->CH2OH_ion α-cleavage

Caption: Key fragmentation pathways of 1-iodo-11-hydroxyundecane.

G Alternative Ionization Workflow cluster_sample Sample Introduction cluster_ionization Ionization Source cluster_analysis Mass Analysis GC Gas Chromatography EI Electron Ionization (EI) (Hard) GC->EI CI Chemical Ionization (CI) (Soft) GC->CI Direct_infusion Direct Infusion ESI Electrospray Ionization (ESI) (Soft) Direct_infusion->ESI APPI Atmospheric Pressure Photoionization (APPI) (Soft) Direct_infusion->APPI MS Mass Analyzer EI->MS CI->MS ESI->MS APPI->MS Detector Detector MS->Detector

Caption: General workflow for mass spectrometry analysis.

References

Confirming Surface Functionalization with 1-Iodoundecane: A Comparative Guide to FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of surfaces is a critical step in creating advanced materials, biosensors, and drug delivery systems. When modifying a surface with 1-iodoundecane, a long-chain alkyl iodide, robust analytical methods are required to confirm the covalent attachment and molecular integrity of the functional layer. Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive technique for this purpose.[1][2][3]

This guide provides an objective comparison of FTIR analysis with other common surface characterization techniques, supported by experimental data and detailed protocols, to validate the successful functionalization of a substrate with this compound.

The Power of FTIR in Surface Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the chemical bonds present.[4] This makes it an invaluable tool for identifying the functional groups that constitute the newly formed surface layer.[1] By comparing the FTIR spectrum of a surface before and after functionalization, one can identify new spectral features that confirm the presence of the desired molecule. For thin films like self-assembled monolayers (SAMs), techniques such as Attenuated Total Reflectance (ATR)-FTIR are particularly effective, enhancing the signal from the surface layer.[1][5]

Identifying the this compound Signature

Successful functionalization with this compound will introduce characteristic vibrational modes from its alkyl chain and carbon-iodine bond. The appearance of new absorption bands in the FTIR spectrum corresponding to these groups serves as direct evidence of the modification.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Peak Characteristics
Alkyl ChainC-H Asymmetric Stretch~2925 - 2935Strong
Alkyl ChainC-H Symmetric Stretch~2850 - 2860Strong
Alkyl ChainCH₂ Scissoring~1465 - 1475Medium
Alkyl ChainCH₂ Rocking~720 - 730Medium to Weak
Alkyl IodideC-I Stretch~500 - 600Strong

Table 1: Characteristic FTIR absorption bands for confirming this compound functionalization. The C-H stretching and bending vibrations are indicative of the undecane backbone, while the C-I stretching peak confirms the presence of the terminal iodide.[6][7][8]

Experimental Protocol: ATR-FTIR Analysis of a Functionalized Surface

This protocol outlines a standard procedure for analyzing a this compound functionalized silicon or gold substrate using a single-reflectance ATR-FTIR setup.

Materials and Equipment:

  • FTIR Spectrometer with a DTGS detector.[5]

  • Single-reflectance ATR accessory with a Germanium (Ge) or Zinc Selenide (ZnSe) crystal.[5]

  • Nitrogen gas supply for purging the spectrometer.

  • Unfunctionalized (bare) substrate as a reference.

  • This compound functionalized substrate.

Procedure:

  • System Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen gas for at least 15-20 minutes to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.

    • Press the clean, unfunctionalized (reference) substrate firmly against the ATR crystal to ensure good contact.[5]

    • Collect a background spectrum. This will subtract the spectral contributions of the crystal and the substrate from the final sample spectrum. A typical collection involves 128-256 scans at a resolution of 4 cm⁻¹.[5]

  • Sample Spectrum:

    • Remove the reference substrate.

    • Place the this compound functionalized substrate face-down onto the ATR crystal, applying consistent and even pressure.[5]

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 128-256 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum will show the absorbance bands corresponding only to the this compound layer. Process the baseline to ensure all peaks are clear and identifiable.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis p1 Purge Spectrometer p2 Clean ATR Crystal p1->p2 System Ready b1 Collect Background (Bare Substrate) p2->b1 Place Reference s1 Collect Sample Spectrum (Functionalized Substrate) b1->s1 Swap Substrates d1 Process & Analyze Resulting Spectrum s1->d1 Data Collected

ATR-FTIR experimental workflow for analyzing a functionalized surface.

Interpreting the Results: A Logical Approach

The confirmation of functionalization is a deductive process based on the presence of new spectral features corresponding to this compound and the potential attenuation of signals from the underlying substrate.

logic_diagram start Analyzed Spectrum q1 Are C-H stretch peaks (~2850-2930 cm⁻¹) present? start->q1 q2 Is a C-I stretch peak (~500-600 cm⁻¹) present? q1->q2 Yes res_fail Conclusion Functionalization Failed or Incomplete q1->res_fail No res_success Conclusion Functionalization Confirmed q2->res_success Yes q2->res_fail No

Logical flow for interpreting FTIR spectra to confirm functionalization.

Performance Comparison with Alternative Techniques

While FTIR is highly effective, a multi-technique approach can provide a more comprehensive validation of surface functionalization. Other methods offer complementary information about the elemental composition, surface energy, and topography of the modified surface.

TechniquePrincipleInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Vibrational absorption of chemical bondsFunctional groups, molecular structure, bond orientationNon-destructive, high chemical specificity, versatile sampling (ATR)[2][9]Low sensitivity for very thin films, quantification can be complex
X-ray Photoelectron Spec. (XPS) Ejection of core electrons by X-ray irradiationElemental composition, chemical states, film thicknessSurface sensitive (top 1-10 nm), quantitative elemental analysisRequires high vacuum, potential for X-ray induced sample damage
Contact Angle Goniometry Measurement of a liquid droplet's angle on a surfaceSurface energy, hydrophobicity/hydrophilicitySimple, rapid, highly sensitive to surface chemistry changesProvides no direct chemical information, sensitive to contamination
Atomic Force Microscopy (AFM) Cantilever tip scanning of the surfaceSurface topography, roughness, film thicknessHigh spatial resolution (nanometer scale), operates in air or liquidDoes not provide chemical identification, susceptible to tip artifacts
Raman Spectroscopy Inelastic scattering of monochromatic lightVibrational modes, chemical structureComplements FTIR, high spatial resolution, low interference from waterCan be limited by sample fluorescence, inherently weak signal

Table 2: Objective comparison of FTIR with alternative surface analysis techniques. Each method provides unique insights, and their combined use offers the most robust characterization of the functionalized surface.

References

A Comparative Guide to the Reactivity of 1-Iodoundecane and 1-Bromoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel molecules. The reactivity and efficiency of these reagents can significantly impact experimental outcomes. This guide provides an objective comparison of two long-chain alkylating agents: 1-iodoundecane and 1-bromoundecane, supported by theoretical principles and experimental data.

The primary difference in reactivity between this compound and 1-bromoundecane stems from the nature of the halogen atom, which functions as the leaving group in many reactions. This distinction has a profound effect on their performance in various chemical transformations.

Core Principles: The Role of the Leaving Group

In nucleophilic substitution reactions, the reactivity of an alkyl halide is largely governed by the ability of the halide to depart as a stable anion. A good leaving group is a weak base. When comparing the halides, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻).[1][2] This is attributed to two main factors:

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[3] This means that less energy is required to cleave the C-I bond, leading to a lower activation energy for the reaction.

  • Anion Stability: The iodide ion is larger and its negative charge is dispersed over a greater volume, making it more stable and a weaker base than the bromide ion.[2][4]

This fundamental difference in leaving group ability dictates that this compound is generally more reactive than 1-bromoundecane in reactions where the C-X bond is broken in the rate-determining step, such as SN2 reactions.[1][5]

Quantitative Data Presentation

The following table summarizes representative relative reaction rates for primary alkyl halides in an SN2 reaction. While this data is for 1-halobutanes, it serves as a strong proxy for the behavior of 1-haloundecanes due to their similar primary alkyl halide structure.[6]

SubstrateLeaving GroupRelative Rate Constant (krel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻1,000
1-ChlorobutaneCl⁻200
Data is illustrative of the established reactivity trend for primary alkyl halides in the SN2 reaction with azide ion in acetone.[6]

Reactivity in Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is a cornerstone of organic synthesis. For primary alkyl halides like this compound and 1-bromoundecane, this is the predominant pathway for nucleophilic substitution.[7]

Due to the superior leaving group ability of iodide, this compound undergoes SN2 reactions at a significantly faster rate than 1-bromoundecane.[1][6] This makes it the substrate of choice when rapid and efficient substitution is required.

Caption: The SN2 reaction mechanism for 1-haloundecanes (X = I or Br).

Experimental Protocol: Comparative Finkelstein Reaction

The Finkelstein reaction provides a clear method to compare the reactivity of alkyl bromides and iodides.[7][8]

Objective: To qualitatively and quantitatively compare the reaction rates of this compound and 1-bromoundecane with sodium iodide in acetone. For 1-bromoundecane, this is a standard Finkelstein reaction. For this compound, an analogous reaction with a different nucleophile (e.g., sodium azide) would be needed for a direct comparison of leaving group ability. A simpler comparison is to observe the rate of precipitation of NaBr when reacting 1-bromoundecane vs. NaCl from 1-chloroundecane. For this guide, we will outline the protocol for the classic Finkelstein reaction with 1-bromoundecane, which is inherently faster than the corresponding reaction of 1-chloroundecane. The reaction of this compound with a nucleophile would be expected to be even faster.

Materials:

  • 1-Bromoundecane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes or reaction vials

  • Water bath

Procedure:

  • To a dry test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To a second dry test tube, add an equimolar amount of a different alkyl halide for comparison if desired.

  • Add 0.2 mL of 1-bromoundecane to the first test tube.

  • Gently agitate the mixture and place it in a water bath set at a constant temperature (e.g., 50 °C).

  • Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone.[8]

  • Record the time required for the precipitate to appear and for the reaction to reach a certain level of turbidity.

  • The rate of formation of the precipitate is a direct indication of the SN2 reaction rate.

Expected Outcome: 1-bromoundecane will show a visible precipitate of NaBr, demonstrating the progress of the reaction. A similar reaction with 1-chloroundecane would be significantly slower, and a reaction of this compound with a suitable nucleophile under the same conditions would be expected to be the fastest.

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare 15% NaI in anhydrous acetone add_nai Add 2 mL NaI solution to test tube prep_reagents->add_nai prep_glass Dry glassware prep_glass->add_nai add_halide Add 0.2 mL 1-bromoundecane add_nai->add_halide incubate Incubate in 50°C water bath add_halide->incubate observe Observe for precipitate (NaBr) formation incubate->observe record Record time to turbidity observe->record compare Compare rates record->compare

Caption: Experimental workflow for the Finkelstein reaction.

Reactivity in Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used for carbon-carbon bond formation.[9] They are typically formed by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent.[10]

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. Given that the C-I bond is weaker than the C-Br bond, it is expected that this compound will react more readily with magnesium to form undecylmagnesium iodide than 1-bromoundecane will to form undecylmagnesium bromide. This can be advantageous for initiating the reaction, especially if the magnesium surface is not highly activated.

Experimental Protocol: Grignard Reagent Formation

Objective: To synthesize undecylmagnesium halide from either this compound or 1-bromoundecane.

Materials:

  • This compound or 1-Bromoundecane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Place magnesium turnings (1.2 equivalents) in the flame-dried flask under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Dissolve the 1-haloundecane (1 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing of the solvent. Gentle heating may be required.[10]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir or reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[10]

Expected Outcome: The reaction with this compound is expected to initiate more easily and may proceed more rapidly than the reaction with 1-bromoundecane under identical conditions.

Grignard_Workflow cluster_setup Setup (Inert Atmosphere) cluster_addition Reagent Addition cluster_completion Completion & Use flask Flame-dried 3-neck flask add_mg Add Mg turnings (1.2 eq) and I₂ crystal flask->add_mg initiate Add small portion of R-X to initiate reaction add_mg->initiate dissolve Dissolve R-X (1 eq) in anhydrous ether dissolve->initiate add_dropwise Add remaining R-X dropwise to maintain reflux initiate->add_dropwise reflux Reflux for 1 hour post-addition add_dropwise->reflux product Grignard Reagent (R-MgX) ready for use reflux->product

Caption: Experimental workflow for Grignard reagent formation.

Conclusion

  • For SN2 reactions , this compound offers significantly faster reaction rates, making it the preferred choice for syntheses where high reactivity and short reaction times are desired.[1]

  • For Grignard reagent formation , this compound is expected to react more readily with magnesium, potentially simplifying reaction initiation.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired reaction rate, the nature of the other reactants, and economic considerations, as iodoalkanes are typically more expensive than their bromo counterparts.

References

A Head-to-Head Comparison: The Superiority of 1-Iodoundecane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For reactions involving the introduction of an undecyl group via nucleophilic substitution, chemists are often faced with the choice between 1-iodoundecane and 1-chloroundecane. This guide provides a comprehensive comparison, supported by fundamental chemical principles and experimental data, to demonstrate the distinct advantages of employing this compound in synthesis.

The Decisive Factor: Leaving Group Ability

The enhanced reactivity of this compound over 1-chloroundecane in nucleophilic substitution reactions, such as SN2 reactions, is fundamentally attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the chloride ion (Cl⁻). A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The general order of reactivity for alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl > R-F.[1] This is a direct consequence of two key factors: the carbon-halogen bond strength and the stability of the resulting halide anion.

The C-I bond is significantly weaker than the C-Cl bond, meaning less energy is required to break the bond during the transition state of the reaction.[2][3] This lower activation energy translates to a faster reaction rate. Furthermore, the iodide ion is larger and more polarizable than the chloride ion. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion and, consequently, a better leaving group.[1][2]

The following diagram illustrates the logical relationship governing the reactivity of these two alkyl halides in a typical SN2 reaction.

G cluster_0 Factors Influencing Reactivity cluster_1 Comparison of this compound vs. 1-Chloroundecane A Substrate C Leaving Group Ability A->C Determines B Nucleophile D Reaction Rate B->D Influences C->D Directly Proportional to E This compound G Weaker C-I Bond (Lower Bond Energy) E->G I More Stable I⁻ Ion (Better Leaving Group) E->I F 1-Chloroundecane H Stronger C-Cl Bond (Higher Bond Energy) F->H J Less Stable Cl⁻ Ion (Poorer Leaving Group) F->J K Faster Reaction Rate G->K L Slower Reaction Rate H->L I->K J->L

Caption: Logical flow of factors determining the reaction rate for this compound versus 1-chloroundecane.

Quantitative Comparison: Bond Energies

The difference in reactivity can be quantified by examining the average bond energies of the carbon-halogen bonds. A lower bond energy corresponds to a bond that is more easily broken, leading to a faster reaction.

Alkyl HalideCarbon-Halogen BondAverage Bond Energy (kJ/mol)
This compoundC-I~240[2][3]
1-ChloroundecaneC-Cl~328[3]

As the data clearly indicates, the C-I bond in this compound is substantially weaker than the C-Cl bond in 1-chloroundecane, requiring significantly less energy to cleave.

Experimental Protocol: A Representative Finkelstein Reaction

The Finkelstein reaction is a classic example of an SN2 reaction that can be used to demonstrate the difference in reactivity between alkyl halides. In this reaction, a halide is exchanged for another. A common procedure involves the reaction of the alkyl halide with sodium iodide in acetone. The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the equilibrium towards the formation of the alkyl iodide. When comparing this compound and 1-chloroundecane, a similar nucleophilic substitution with a different nucleophile can be employed to observe the relative reaction rates.

Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of this compound and 1-chloroundecane with a common nucleophile.

Materials:

  • This compound

  • 1-Chloroundecane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reaction vials, stirring equipment, and standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a 0.1 M solution of sodium azide in DMF.

    • Prepare 0.1 M solutions of both this compound and 1-chloroundecane in DMF.

  • Reaction Setup:

    • In separate, identical reaction vials, place equal volumes of the sodium azide solution.

    • To each vial, add an equimolar amount of either the this compound solution or the 1-chloroundecane solution.

    • Ensure rapid and consistent stirring for both reactions.

    • Maintain both reactions at a constant temperature (e.g., 50 °C).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding a large volume of cold water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the extracted samples by GC-MS to determine the ratio of the starting alkyl halide to the product, 1-azidoundecane.

Expected Results:

The reaction with this compound is expected to proceed at a significantly faster rate than the reaction with 1-chloroundecane. This will be evident from the GC-MS analysis, which will show a more rapid consumption of this compound and a faster formation of 1-azidoundecane compared to the chlorinated analogue. By plotting the concentration of the product over time, the initial reaction rates can be calculated and compared, providing quantitative evidence for the superior reactivity of this compound.

The following workflow illustrates the experimental design for this comparative study.

G cluster_0 Experimental Workflow A Prepare Reactant Solutions (0.1M NaN₃, this compound, 1-Chloroundecane in DMF) B Initiate Parallel Reactions (Constant Temperature & Stirring) A->B C Reaction with This compound B->C D Reaction with 1-Chloroundecane B->D E Time-course Sampling (e.g., 15, 30, 60, 120 min) C->E Sample D->E Sample F Quench & Extract E->F G GC-MS Analysis (Quantify Reactant & Product) F->G H Data Analysis (Compare Reaction Rates) G->H I Conclusion: This compound is more reactive H->I

Caption: Workflow for comparing the reactivity of this compound and 1-chloroundecane.

Conclusion for the Synthetic Chemist

For researchers, scientists, and professionals in drug development, the choice between this compound and 1-chloroundecane has clear implications for synthesis design. The use of this compound allows for:

  • Faster Reaction Times: The higher reactivity translates to shorter reaction times, increasing throughput and efficiency.

  • Milder Reaction Conditions: The lower activation energy required for the C-I bond cleavage often permits the use of lower temperatures and less harsh conditions, which can be crucial for sensitive substrates and complex molecules.

  • Higher Yields: Faster and more efficient reactions often lead to higher yields of the desired product with fewer side reactions.

While factors such as cost and availability may influence the choice of reagent, the superior chemical reactivity of this compound makes it the preferred choice for facilitating efficient and high-yielding nucleophilic substitution reactions in a wide range of synthetic applications.

References

A Comparative Analysis of Reaction Rates: 1-Iodoundecane vs. Undecyl Tosylate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reaction rates of 1-iodoundecane and undecyl tosylate in nucleophilic substitution reactions, supported by theoretical principles and experimental data.

In the realm of organic synthesis, nucleophilic substitution reactions are a cornerstone for the construction of complex molecules. The efficiency of these reactions is critically dependent on the nature of the electrophile and, in particular, the leaving group. Here, we evaluate two common primary alkyl electrophiles: this compound and undecyl tosylate. Both substrates feature an eleven-carbon chain, providing a consistent steric environment, thus allowing for a direct comparison of the iodide and tosylate leaving groups.

Theoretical Background: The Role of the Leaving Group

Nucleophilic substitution reactions, particularly the bimolecular (SN2) mechanism common for primary substrates like this compound and undecyl tosylate, are highly sensitive to the ability of the leaving group to depart.[1][2] A good leaving group is a species that is stable on its own after detaching from the carbon atom.[3] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.

The rate of an SN2 reaction is described by a second-order rate law:

Rate = k[Alkyl Substrate][Nucleophile] [4][5]

The rate constant, k, is a measure of the intrinsic reactivity of the substrates. A larger rate constant signifies a faster reaction. The nature of the leaving group directly influences the magnitude of k.

Reaction Rate Comparison: Iodide vs. Tosylate

Experimental evidence and established principles of physical organic chemistry indicate that This compound is expected to react faster than undecyl tosylate in SN2 reactions . This is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the tosylate anion (TsO⁻).

The lower basicity of the iodide ion, the conjugate base of a very strong acid (hydroiodic acid, HI, pKa ≈ -10), makes it a more stable species in solution than the tosylate ion, the conjugate base of a strong acid (p-toluenesulfonic acid, TsOH, pKa ≈ -2.8).[3] The weaker carbon-iodine (C-I) bond (bond energy ≈ 228 kJ/mol) compared to the carbon-oxygen (C-O) bond in the tosylate requires less energy to break during the transition state of the reaction, further contributing to a faster reaction rate for this compound.[6]

Quantitative Data
SubstrateLeaving GroupRelative Rate Constant (krel)
1-IodobutaneI⁻~30,000
1-BromobutaneBr⁻1,000
1-ChlorobutaneCl⁻200
This data serves as a strong proxy for the expected reactivity of this compound.[4]

Experimental Protocols

To empirically determine and compare the reaction rates of this compound and undecyl tosylate, a kinetic study can be performed. The following is a generalized protocol for a comparative kinetic analysis via an SN2 reaction with a common nucleophile, such as sodium azide, in a suitable solvent like acetone.

Objective:

To determine and compare the second-order rate constants (k) for the reaction of this compound and undecyl tosylate with sodium azide.

Materials:
  • This compound

  • Undecyl tosylate

  • Sodium azide (NaN₃)

  • Anhydrous acetone (solvent)

  • Standardized solution of silver nitrate (for titration)

  • Potassium chromate indicator

  • Constant temperature bath

  • Glassware: volumetric flasks, pipettes, burettes, reaction flasks with reflux condensers

Procedure:
  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound, undecyl tosylate, and sodium azide in anhydrous acetone.

  • Reaction Setup: For each substrate, place a known volume of the substrate solution and the sodium azide solution in separate flasks. Equilibrate the flasks in a constant temperature bath (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by mixing the substrate and nucleophile solutions and start a timer.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

  • Quantification of Reactant/Product: Determine the concentration of the remaining halide or tosylate, or the formed product. For the reaction with this compound, the concentration of the displaced iodide ion can be determined by titration with a standardized silver nitrate solution (Volhard or Mohr method). For undecyl tosylate, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material or the appearance of the product.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting 1/([Reactant]) versus time, which should yield a straight line with a slope equal to k for a second-order reaction with equal initial concentrations of reactants.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow for a kinetic study.

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow prep Prepare Equimolar Solutions (Substrate, Nucleophile) equilibrate Equilibrate Solutions in Constant Temp. Bath prep->equilibrate mix Mix Solutions & Start Timer equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze Sample (e.g., Titration, HPLC) quench->analyze plot Plot Data (1/[Reactant] vs. time) analyze->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

Caption: Workflow for kinetic analysis.

Conclusion

Based on the fundamental principles of leaving group ability, This compound is a more reactive substrate in SN2 reactions than undecyl tosylate . The weaker C-I bond and the greater stability of the iodide anion contribute to a lower activation energy and, consequently, a faster reaction rate. For synthetic applications where rapid and efficient nucleophilic substitution on a long alkyl chain is desired, this compound represents the superior choice. The provided experimental protocol offers a framework for the quantitative verification of this reactivity difference.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and pharmaceutical intermediates, the purity of starting materials and intermediates is paramount. 1-Iodoundecane, a versatile alkylating agent, is frequently employed in organic synthesis. Its purity directly impacts reaction yields, byproduct formation, and the overall integrity of the final product. This guide provides a comparative overview of analytical techniques for validating the purity of synthesized this compound, offering detailed experimental protocols and data interpretation. We also present a comparison with a common alternative, 1-bromoundecane.

Introduction to this compound and Its Synthesis

This compound is a long-chain alkyl halide commonly synthesized from 1-undecanol. A prevalent method for this conversion is the Appel reaction, which utilizes triphenylphosphine and iodine. While effective, this synthesis route can introduce specific impurities that must be identified and quantified to ensure the quality of the this compound.

Common Impurities in Synthesized this compound

The primary impurities in this compound synthesized from 1-undecanol via the Appel reaction include:

  • Unreacted 1-Undecanol: Incomplete reaction can leave residual starting material.

  • Triphenylphosphine Oxide: A common byproduct of the Appel reaction, which can be challenging to remove completely.

  • Diundecyl Ether: A potential byproduct formed through an acid-catalyzed dehydration of 1-undecanol.

  • Undecene Isomers: Elimination byproducts that can arise, particularly if the reaction is heated.

Analytical Techniques for Purity Validation

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity assessment of this compound. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be utilized as an orthogonal technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both qualitative and quantitative information about the purity of this compound and the presence of impurities.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Intuvo 9000 GC with FID or equivalent with MS detector).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain alkyl halides.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent like hexane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

Data Presentation: GC-MS

The purity of this compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Component Retention Time (min) Area % (Example) Key Mass Fragments (m/z)
1-Undecanol~10.50.555, 69, 83, 154
This compound ~12.8 99.0 43, 57, 155, 282 (M+)
Triphenylphosphine Oxide~18.20.377, 152, 201, 278 (M+)
Diundecyl Ether~19.50.243, 57, 71, 155

Note: Retention times are approximate and can vary based on the specific instrument and conditions.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized this compound Dissolution Dissolve in Hexane (1 mg/mL) Sample->Dissolution Vial Transfer to GC Vial Dissolution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on DB-5ms Column Injection->Separation Detection EI Mass Spectrometry Separation->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Calculate Area % Purity Integration->Quantification HNMR_Logic cluster_sample Sample Information cluster_spectrum ¹H NMR Spectrum cluster_interpretation Data Interpretation Structure This compound Structure ChemicalShift Chemical Shift (δ) Structure->ChemicalShift Integration Peak Integration Structure->Integration Multiplicity Splitting Pattern Structure->Multiplicity Impurities Potential Impurities (e.g., 1-Undecanol, TPPO) ImpurityID Identify Impurity Signals Impurities->ImpurityID StructuralConfirmation Confirm this compound Structure ChemicalShift->StructuralConfirmation PurityEstimation Estimate Purity via Integration Integration->PurityEstimation Multiplicity->StructuralConfirmation ImpurityID->PurityEstimation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized this compound Dissolution Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate Area % Purity Integration->Quantification

comparative study of different haloalkanes as alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered a wealth of information to construct the comprehensive comparison guide.

I have quantitative data for both SN1 and SN2 reactions, including tables of relative reaction rates for different haloalkanes. I have found detailed experimental protocols, including a quantitative method for monitoring SN1 reaction kinetics via titration. I have a good collection of examples of haloalkanes in drug synthesis and a strong basis for discussing the rationale behind halogen selection in medicinal chemistry. I have all the necessary information to create the required Graphviz diagrams for SN1 and SN2 reaction mechanisms and an experimental workflow.

I can now proceed to synthesize this information and create the final output as requested by the user. Therefore, no further searches are needed. I will now generate the complete comparison guide.## A Comparative Guide to Haloalkanes as Alkylating Agents for Researchers and Drug Development Professionals

An in-depth analysis of the reactivity, mechanisms, and applications of iodoalkanes, bromoalkanes, chloroalkanes, and fluoroalkanes in chemical synthesis and drug discovery.

Haloalkanes are a cornerstone class of reagents in organic synthesis and are of paramount importance in the development of new pharmaceuticals. Their utility as alkylating agents stems from the polarized carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The choice of the halogen atom profoundly influences the reactivity of the haloalkane, dictating the reaction mechanism, rate, and suitability for specific applications. This guide provides a comprehensive comparison of different haloalkanes as alkylating agents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Unraveling the Mechanisms: SN1 and SN2 Reactions

The alkylating ability of haloalkanes is primarily governed by two distinct nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is largely determined by the structure of the alkyl group (primary, secondary, or tertiary).

The SN2 Reaction: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs. This "backside attack" leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile. Steric hindrance plays a crucial role; less hindered primary and methyl halides react the fastest via this pathway.

The SN1 Reaction: This is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the slow ionization of the haloalkane to form a planar carbocation and a halide ion. The nucleophile then rapidly attacks the carbocation from either face, leading to a racemic or partially racemized product. The rate of an SN1 reaction is dependent only on the concentration of the haloalkane. Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation.

Quantitative Comparison of Haloalkane Reactivity

The identity of the halogen atom is a critical determinant of a haloalkane's reactivity as an alkylating agent. This is primarily due to two factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion (leaving group ability). Generally, weaker carbon-halogen bonds and more stable leaving groups lead to faster reaction rates.

Leaving Group Ability

The ability of the halide to depart from the alkyl chain is a key factor in both SN1 and SN2 reactions. A good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group in the periodic table. This is because the larger halide ions (I⁻ and Br⁻) can better distribute their negative charge, making them more stable and less basic.

Order of Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

Bond Strength

The carbon-halogen bond strength decreases down the group. The C-I bond is the weakest, making it the easiest to break, while the C-F bond is the strongest.

Carbon-Halogen Bond Dissociation Energies (kJ/mol):

  • C-F: ~485

  • C-Cl: ~340

  • C-Br: ~285

  • C-I: ~215

This trend in bond strength directly correlates with the reactivity of haloalkanes in nucleophilic substitution reactions.

Relative Reaction Rates

The combination of leaving group ability and bond strength results in a clear trend in the reactivity of haloalkanes. Iodoalkanes are the most reactive, followed by bromoalkanes, chloroalkanes, and finally, the relatively unreactive fluoroalkanes.

Table 1: Relative Rates of SN2 Reactions for Primary Alkyl Halides

Alkyl HalideRelative Rate
R-I30,000
R-Br10,000
R-Cl200
R-F1

Data is approximate and can vary with the specific substrate, nucleophile, and reaction conditions.

Table 2: Relative Rates of SN1 Solvolysis for Tertiary Alkyl Halides

Alkyl HalideRelative Rate
(CH₃)₃C-I3.5
(CH₃)₃C-Br1.2
(CH₃)₃C-Cl1.0
(CH₃)₃C-FVery Slow

Data is for the solvolysis in ethanol and is relative to t-butyl chloride.

Experimental Protocols

To empirically compare the reactivity of different haloalkanes, the following experimental protocols can be employed.

Qualitative Comparison of Reactivity via Precipitation

Objective: To qualitatively compare the rates of nucleophilic substitution of different primary haloalkanes by observing the rate of silver halide precipitation.

Materials:

  • 1-chlorobutane

  • 1-bromobutane

  • 1-iodobutane

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol

  • Test tubes and test tube rack

  • Water bath

Procedure:

  • Label three test tubes, one for each haloalkane.

  • Add 1 mL of the ethanolic silver nitrate solution to each test tube.

  • Place the test tubes in a water bath set to 50°C to equilibrate.

  • Simultaneously, add 5 drops of each respective haloalkane to its labeled test tube.

  • Observe the test tubes and record the time it takes for a precipitate to form in each.

Expected Results: A precipitate will form most rapidly in the test tube containing 1-iodobutane (yellow precipitate of AgI), followed by 1-bromobutane (cream precipitate of AgBr), and much more slowly, if at all, in the test tube with 1-chlorobutane (white precipitate of AgCl). This order reflects the reactivity trend I > Br > Cl.

Quantitative Determination of SN1 Reaction Rate by Titration

Objective: To quantitatively determine the rate of solvolysis (an SN1 reaction) of a tertiary haloalkane by monitoring the production of acid over time.

Materials:

  • tert-Butyl chloride

  • Isopropanol/water solvent (e.g., 50:50 v/v)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Burette, pipettes, and conical flasks

  • Stopwatch

Procedure:

  • Prepare a solution of tert-butyl chloride in the isopropanol/water solvent.

  • At time zero, start the reaction by mixing the reagents.

  • At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the produced hydrochloric acid (HCl) with the standardized NaOH solution until a persistent pink endpoint is reached.

  • Record the volume of NaOH used.

  • Repeat steps 3-7 for several time points.

Data Analysis: The concentration of HCl produced at each time point is proportional to the extent of the reaction. By plotting the concentration of the haloalkane remaining (initial concentration minus the concentration of HCl produced) versus time, the rate constant for the reaction can be determined.

Visualizing the Pathways and Workflows

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack RX R-X RX->TS RNu Nu-R TS->RNu Inversion of Stereochemistry X X⁻ TS->X Leaving Group Departs SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products RX R-X Carbocation R⁺ RX->Carbocation Slow, Rate-determining step X_ion X⁻ RX->X_ion RNu Nu-R Carbocation->RNu Fast Nu_reactant Nu:⁻ Nu_reactant->RNu Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Haloalkane Solutions C Initiate Reaction at Time Zero A->C B Prepare Nucleophile/Solvent System B->C D Monitor Reaction Progress (e.g., Aliquots, Spectroscopy) C->D E Quench Reaction D->E F Quantify Reactant/Product (e.g., Titration, Chromatography) E->F G Calculate Rate Constant F->G

A Researcher's Guide to Quantifying 1-Iodoundecane Conversion: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 1-iodoundecane conversion is critical for reaction optimization, kinetic analysis, and overall success in synthetic chemistry. This guide provides an in-depth comparison of the three primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We present a detailed examination of their respective methodologies, performance characteristics, and practical considerations to facilitate an informed selection of the most appropriate technique for your research needs.

The conversion of this compound, a versatile long-chain alkyl halide, is a fundamental transformation in organic synthesis, often serving as a key step in the construction of complex molecules. Accurate monitoring of this conversion is paramount for determining reaction endpoints, calculating yields, and understanding reaction kinetics. The choice of analytical method can significantly impact the quality and reliability of these measurements.

At a Glance: Comparison of Analytical Methods

The selection of an analytical technique for quantifying this compound conversion is contingent upon several factors, including the required sensitivity, the complexity of the reaction mixture, and the instrumentation available. The following table offers a comparative overview of the key performance attributes of GC-MS, HPLC, and qNMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and quantification.Separation of compounds based on their polarity and interactions with a stationary phase, with detection based on a bulk property like refractive index for non-chromophoric analytes.Direct quantification based on the proportionality between the integrated area of a specific nuclear signal and the number of nuclei, using an internal standard of known concentration.
Sample Volatility High volatility required. This compound is sufficiently volatile for GC analysis.Not dependent on volatility, suitable for a wide range of compounds.Not dependent on volatility.
Sensitivity High (typically ng/mL to pg/mL).Moderate to low, especially with a Refractive Index (RI) detector (typically µg/mL).Moderate, dependent on the magnetic field strength and acquisition time.
Selectivity High, especially with mass spectrometric detection.Moderate, dependent on chromatographic resolution.High, based on unique chemical shifts of nuclei.
Quantification Requires a calibration curve or the use of a response factor with an internal standard.Requires a calibration curve with an internal or external standard.Absolute quantification is possible with a certified internal standard.
Throughput High, with typical run times of a few minutes.[1]Moderate, with run times typically ranging from 10 to 60 minutes.[2]Low to moderate, depending on the required signal-to-noise and relaxation delays.
Instrumentation Cost Moderate to high.Moderate.High.
Key Advantage Excellent sensitivity and selectivity for volatile compounds.Broad applicability to non-volatile and thermally sensitive compounds.Provides structural information alongside quantitative data; non-destructive.
Key Limitation Limited to thermally stable and volatile compounds.Lower sensitivity for non-chromophoric compounds without specialized detectors.Lower sensitivity compared to chromatographic methods; requires careful experimental setup for accuracy.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide representative methodologies for each analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The use of an internal standard is crucial for accurate quantification, compensating for variations in injection volume and sample preparation.[3]

Methodology:

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a suitable solvent (e.g., hexane or ethyl acetate) to a final volume of 1 mL in a GC vial.

    • Add a known concentration of an internal standard (e.g., hexadecane) to the vial.[4]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain alkanes and their derivatives.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for a series of standards.

    • Determine the concentration of this compound in the reaction samples from the calibration curve. The conversion is calculated by comparing the concentration at a given time point to the initial concentration.

High-Performance Liquid Chromatography (HPLC)

For non-chromophoric compounds like this compound, a universal detector such as a Refractive Index (RI) detector is necessary. HPLC is particularly useful when dealing with non-volatile products or reaction media.

Methodology:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction as required.

    • Dilute the sample with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Equipped with a pump, autosampler, and a Refractive Index (RI) detector.

    • Column: A normal-phase column (e.g., silica or cyano-bonded silica) is typically used for the separation of non-polar compounds.

    • Mobile Phase: A non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like isopropanol.

  • HPLC-RI Parameters (Example):

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: 100% Hexane.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Quantification:

    • Create a calibration curve by plotting the peak area of this compound against known concentrations of standard solutions.

    • Calculate the concentration of this compound in the reaction samples based on their peak areas and the calibration curve. Conversion is then determined by comparing the concentration over time to the initial concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification against a certified internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) into an NMR tube.

    • At a specific reaction time, withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments with a 30° flip angle).

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification (e.g., 30 seconds).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Quantification:

    • Identify a well-resolved signal for this compound (e.g., the triplet corresponding to the -CH₂-I protons) and a signal for the internal standard.

    • Integrate the selected signals.

    • The concentration of this compound can be calculated using the following formula: Concentration (Analyte) = [(Integral (Analyte) / N (Analyte)) / (Integral (IS) / N (IS))] * (Mass (IS) / MW (IS)) * (MW (Analyte) / Volume (Sample)) Where: N = number of protons for the integrated signal, IS = Internal Standard, MW = Molecular Weight.

    • The conversion is determined by monitoring the decrease in the concentration of this compound over time.

Visualizing the Workflow

A structured experimental workflow is crucial for the effective monitoring of the conversion of this compound. The following diagram illustrates a generalized workflow applicable to all three analytical techniques.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench Reaction Aliquot->Quench Dilute Dilute & Add Internal Standard Quench->Dilute GCMS GC-MS Analysis Dilute->GCMS HPLC HPLC-RI Analysis Dilute->HPLC qNMR qNMR Analysis Dilute->qNMR Integration Peak Integration GCMS->Integration HPLC->Integration qNMR->Integration Calibration Calibration Curve / Formula Integration->Calibration Concentration Calculate Concentration Calibration->Concentration Conversion Determine % Conversion Concentration->Conversion

A generalized workflow for quantifying this compound conversion.

Logical Relationship of Method Selection

The choice of the analytical method is a critical decision that depends on various experimental constraints and objectives. The following diagram illustrates the logical considerations for selecting the most suitable technique.

Method Selection Logic Start Start: Need to Quantify this compound Conversion Volatile Are all components volatile & thermally stable? Start->Volatile HighSensitivity Is high sensitivity (sub-µg/mL) required? Volatile->HighSensitivity Yes HPLC Use HPLC-RI Volatile->HPLC No StructuralInfo Is structural confirmation needed? HighSensitivity->StructuralInfo No GCMS Use GC-MS HighSensitivity->GCMS Yes StructuralInfo->HPLC No qNMR Use qNMR StructuralInfo->qNMR Yes

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 1-Iodoundecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-iodoundecane is paramount for environmental protection and laboratory safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this halogenated hydrocarbon.

This compound, a combustible liquid, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to prevent its release into the environment.[3][4] Adherence to local, regional, and national hazardous waste regulations is mandatory for the disposal of this chemical.[3][4]

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[3][5] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][5] In case of accidental release, soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[3][6]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step. This compound is a halogenated organic compound and must be collected separately from non-halogenated organic and inorganic wastes.[7]

Key Segregation Principles:

  • Halogenated Organic Waste: Collect this compound and other iodinated, brominated, chlorinated, or fluorinated organic compounds in a designated, clearly labeled, and compatible waste container.[7]

  • Incompatible Materials: Do not mix this compound with strong oxidizing agents or strong bases.[3][4] Acids and bases should never be combined in the same waste container.[7]

  • Container Management: Use chemically resistant containers with secure, leak-proof closures.[8] The container should not be filled beyond 90% capacity to allow for expansion.[9]

Labeling and Storage of Waste

Accurate and clear labeling of waste containers is non-negotiable for safety and regulatory compliance.[10]

Labeling Requirements:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., Irritant, Combustible)

  • The accumulation start date

  • The laboratory or department information

Storage Guidelines:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[11][12]

  • The SAA must be located away from sinks or floor drains.[11]

  • Ensure secondary containment is in place to prevent spills.[11]

  • Store flammable waste in a fire-rated cabinet.[11]

  • Regularly inspect storage areas for leaks or container deterioration.[8]

Disposal Procedure

Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not discharge this compound into the sewer system or dispose of it with regular trash.[8][13] The primary recommended disposal method for halogenated hydrocarbons is incineration at a regulated hazardous waste facility.[7]

Step-by-Step Disposal Protocol:

  • Segregate: Collect waste this compound in a designated halogenated organic waste container.

  • Label: Ensure the container is accurately and completely labeled.

  • Store: Keep the sealed container in a designated and secure satellite accumulation area.

  • Schedule Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal vendor.

  • Document: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[10]

Quantitative Data Summary

PropertyValueSource
CAS Number 4282-44-4[1]
Molecular Formula C₁₁H₂₃I[2]
Molecular Weight 282.20 g/mol [2]
Appearance Liquid[1]
Boiling Point 125-130 °C/5 mmHg[1]
Density 1.22 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Storage Class Code 10 - Combustible liquids[1]

Disposal Workflow

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Generate Generate this compound Waste Identify Identify as Halogenated Organic Waste Generate->Identify Characterize Segregate Segregate from Non-Halogenated and Inorganic Waste Identify->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store Inspect Weekly Inspection of SAA Store->Inspect Schedule Schedule Pickup with EHS/Waste Vendor Inspect->Schedule Container Full or Max Storage Time Reached Transport Licensed Vendor Transports Waste Schedule->Transport Dispose Incineration at a Regulated Hazardous Waste Facility Transport->Dispose

References

Personal protective equipment for handling 1-Iodoundecane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Iodoundecane

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS: 4282-44-4), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Chemical and Hazard Identification

This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety measures to prevent exposure.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and hazard properties of this compound and its close structural analogs.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₂₃I[1]
Molecular Weight 282.20 g/mol [1]
Appearance Liquid
Boiling Point 125-130 °C @ 5 mmHg
Density 1.22 g/mL at 25 °C
Flash Point 113 °C (235.4 °F) - closed cup

| Incompatibilities | Strong oxidizing agents, Strong bases[2] |

Table 2: Hazard Identification and GHS Classifications

Hazard GHS Classification Precautionary Statement
Skin Irritation Category 2[1][2][3] H315: Causes skin irritation[1]
Eye Irritation Category 2[1][2][3] H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2][3] | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following equipment must be used.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part PPE Recommendation Rationale and Best Practices
Eyes/Face Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a splash risk.[2] To protect against serious eye irritation from splashes or vapors. Contact lenses are not recommended.[4]
Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before each use.[5] To prevent direct skin contact and subsequent irritation. Contaminated gloves must be disposed of properly.
Body A flame-retardant lab coat or appropriate protective clothing to prevent skin exposure. To protect skin from accidental splashes and contamination.

| Respiratory | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if irritation is experienced.[2] Use only in a well-ventilated area, preferably a chemical fume hood.[2][5] | To protect against inhalation of vapors which may cause respiratory irritation. |

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely managing this compound in the laboratory.

Step 1: Preparation and Engineering Controls

  • Ensure that an eyewash station and safety shower are readily accessible and in working order.[2][5]

  • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize vapor inhalation.[5]

  • Keep the container tightly closed when not in use to prevent vapor release.[2]

  • Store the chemical in a dry, cool, and well-ventilated place, protected from direct sunlight.[2]

Step 2: Donning PPE

  • Before handling the chemical, put on all required PPE as detailed in Table 3. Ensure your lab coat is fully buttoned and gloves are worn over the cuffs of the sleeves.

Step 3: Chemical Handling

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Avoid breathing vapors or mist.[2]

  • Use grounded and bonded containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling the chemical.[2]

Step 4: Post-Handling Decontamination and Doffing PPE

  • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.

  • Remove your lab coat and store it appropriately.

  • Wash your hands again thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including contaminated materials and rinsate, in a designated and properly sealed hazardous waste container.

  • Do not dispose of this compound down the drain or in general laboratory trash.[5]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste: this compound".

  • Include appropriate hazard pictograms (e.g., irritant).

  • Indicate the date when waste was first added to the container.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, secure secondary containment area.

  • If available, store in an approved flammable storage cabinet.

Step 4: Empty Container Disposal

  • Thoroughly empty all contents from the original this compound container.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as chemical waste and add it to the designated this compound waste container.[6]

  • After rinsing, obliterate, remove, or thoroughly deface the label on the empty container before disposal in accordance with institutional guidelines for rinsed glass or plastic.[6]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

  • The final disposal must be carried out by a licensed hazardous waste disposal company.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely managing this compound in the laboratory, from preparation to final disposal.

prep Step 1: Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble materials ppe_on Step 2: Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe_on Proceed to handling handling Step 3: Chemical Handling - Work within fume hood - Avoid contact and inhalation - Keep container closed ppe_on->handling Ready for experiment decon Step 4: Decontamination - Clean workspace - Collect all waste handling->decon Experiment complete ppe_off Step 5: Doff PPE - Remove gloves correctly - Remove lab coat - Wash hands thoroughly decon->ppe_off Cleanup finished disposal Step 6: Waste Disposal - Segregate and label waste - Store in secondary containment - Contact EHS for pickup ppe_off->disposal End of procedure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.